1,5,6-Trimethylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5,6-trimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVJMARZPTUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Situating 1,5,6-Trimethylbenzimidazole in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 1,5,6-Trimethylbenzimidazole
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Within this critical class of heterocycles, this compound represents a structurally significant variant. It is closely related to 5,6-dimethylbenzimidazole, the axial ligand found in Vitamin B12 that coordinates to the central cobalt atom.[3]
This guide provides a comprehensive technical overview of the chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It aims to deliver field-proven insights into its synthesis, characterization, reactivity, and potential applications, grounding all claims in authoritative references.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. The key identifiers and physical characteristics of this compound's parent compound, 2,5,6-trimethylbenzimidazole, are summarized below. The addition of a methyl group at the N1 position would slightly alter these values, primarily the molecular weight and formula.
| Property | Value | Source |
| CAS Number | 3363-56-2 (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |
| Molecular Formula | C₁₁H₁₄N₂ | - |
| Molecular Weight | 174.24 g/mol | - |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 200-202 °C (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |
| Canonical SMILES | CN1C(C)=NC2=CC(C)=C(C)C=C12 | - |
| InChIKey | AFNRMRFWCAJQGP-UHFFFAOYSA-N (for 2,5,6-Trimethyl-1H-benzimidazole) | [4] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is logically approached via a two-step process: first, the formation of the benzimidazole core through condensation, followed by selective N-alkylation. This ensures precise control over the final structure.
Synthetic Workflow Overview
The process involves the initial reaction of a substituted o-phenylenediamine with an appropriate C1 source (like acetic acid) to form the 5,6-dimethylbenzimidazole intermediate. The subsequent step introduces the N1-methyl group using an alkylating agent.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: A Two-Step Synthesis
This protocol describes a reliable method for laboratory-scale synthesis.
Step 1: Synthesis of 5,6-Dimethylbenzimidazole
-
Rationale: This step utilizes the Phillips condensation, a classic and robust method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] The acid protonates the carbonyl group of acetic acid, making it more electrophilic for attack by the amino group of the diamine.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4,5-dimethyl-o-phenylenediamine (10.0 g, 73.4 mmol) and 4 M hydrochloric acid (80 mL).
-
Reagent Addition: Add glacial acetic acid (4.8 mL, 80.7 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This causes the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for higher purity.
Step 2: N-Methylation to Yield this compound
-
Rationale: The N-H proton of the imidazole ring is weakly acidic. A strong base, such as sodium hydride (NaH), is used to deprotonate it, forming a nucleophilic benzimidazolide anion.[6] This anion then readily attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF) (100 mL).
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 3.2 g, 80 mmol) portion-wise to the stirred solvent. Then, add the 5,6-dimethylbenzimidazole (10.0 g, 68.4 mmol) synthesized in Step 1. Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture in an ice bath. Add methyl iodide (4.7 mL, 75.2 mmol) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor for completion by TLC.
-
Workup: Carefully quench the reaction by the slow addition of 50 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Spectroscopic Characterization Profile
Confirming the structure and purity of the synthesized compound is paramount. The following is a profile of the expected spectroscopic data.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region (~7.0-7.5 ppm). N-CH₃: A singlet at ~3.7-3.9 ppm (integrating to 3H). C5/C6-CH₃: Two singlets at ~2.3-2.5 ppm (each integrating to 3H). C2-CH₃: A singlet at ~2.5-2.6 ppm (integrating to 3H). |
| ¹³C NMR | Quaternary Carbons: Signals for C2, C3a, C7a, C5, and C6. Aromatic CH: Two signals for C4 and C7. Methyl Carbons: Signals for the N-CH₃ and the three ring-substituted methyl groups. |
| FT-IR (cm⁻¹) | C-H Stretching (Aromatic): ~3000-3100 cm⁻¹. C-H Stretching (Aliphatic): ~2850-2970 cm⁻¹. C=N and C=C Stretching: A series of characteristic bands between ~1450-1620 cm⁻¹. The N-H stretching band (~3100-3400 cm⁻¹) present in the intermediate will be absent.[7][8] |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 174.24, corresponding to the molecular weight of the compound. |
Note: Precise chemical shifts (ppm) can vary based on the solvent and instrument used. The data for the parent compound 5,6-dimethylbenzimidazole can be found in various databases.[9][10]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electronic properties of the heterocyclic ring system and the influence of the methyl substituents.
Key Reactive Pathways
-
Coordination Chemistry: The sp²-hybridized nitrogen atom (N3) possesses a lone pair of electrons, making it an excellent Lewis base. It can coordinate with a wide range of metal ions to form stable complexes. This property is extensively studied in the context of creating novel catalysts and materials.[11][12]
-
Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The existing methyl groups are activating and ortho-, para-directing. The fused imidazole ring also influences the regioselectivity of these reactions.
-
Oxidation of Methyl Groups: The methyl groups attached to the benzene ring can be oxidized to carboxylic acids under strong oxidizing conditions, providing a route to functionalized benzimidazole-dicarboxylic acids.
Caption: Key reactivity pathways of this compound.
Potential Applications and Biological Context
While specific research on this compound is less extensive than on its demethylated precursor, its chemical properties suggest significant potential in several areas:
-
Medicinal Chemistry: As a bioisostere of the Vitamin B12 ligand, it serves as a valuable probe for studying cobalamin-dependent enzymes.[13] Furthermore, the benzimidazole core is a privileged scaffold in drug discovery, and methylation can fine-tune properties like solubility, metabolic stability, and receptor affinity.[1][14] Derivatives have been investigated for antifungal, antibacterial, and anticancer activities.[15][16][17]
-
Materials Science: The strong coordinating ability of the benzimidazole nitrogen makes it a candidate for building blocks in Metal-Organic Frameworks (MOFs) and coordination polymers.[12]
-
Organic Electronics: Polybenzimidazoles are known for their high thermal stability and are used in applications like high-temperature fuel cell membranes.[8] Monomeric units like this compound can be used in the synthesis of these advanced polymers.
Conclusion
This compound is a heterocyclic compound with a rich chemical profile. Its synthesis is achievable through well-established organic chemistry principles, and its structure can be unequivocally confirmed by standard spectroscopic methods. The reactivity of the molecule, centered on the nucleophilic N3 atom and the activated aromatic ring, provides numerous handles for further chemical modification. Given its structural relationship to a vital biological cofactor and the proven versatility of the benzimidazole scaffold, this compound stands as a compound of significant interest for researchers in drug discovery, coordination chemistry, and materials science.
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An In-Depth Technical Guide to 1,5,6-Trimethylbenzimidazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2][3][4] Its unique bicyclic aromatic structure, comprising fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets.[1][5] This guide focuses on a specific derivative, 1,5,6-trimethylbenzimidazole, providing a comprehensive overview of its chemical identifiers, synthesis, and potential applications, particularly within the realm of drug discovery. While specific experimental data for this isomer is less prevalent in the literature compared to its 2,5,6-trimethyl counterpart, this guide will leverage data from closely related analogs to provide a robust and predictive technical resource.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for any research and development endeavor. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1128-27-4 | [6] |
| IUPAC Name | 1,5,6-trimethyl-1H-benzimidazole | N/A |
| Molecular Formula | C₁₀H₁₂N₂ | [7] |
| Molecular Weight | 160.22 g/mol | [7] |
| Canonical SMILES | CN1C=NC2=CC(=C(C=C21)C)C | N/A |
| InChIKey | AFNRMRFWCAJQGP-UHFFFAOYSA-N | [7] |
Synthesis of the Benzimidazole Core: A General Protocol
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous methodologies available.[8] A common and effective approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following protocol describes a general method that can be adapted for the synthesis of this compound.
General Synthetic Workflow
Caption: General synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N¹,4-dimethylbenzene-1,2-diamine (1.0 equivalent) with a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture. The use of acetic anhydride serves as both the acylating agent and a dehydrating agent in the subsequent cyclization step.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
This protocol is a generalized procedure. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best results.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons on the benzene ring will likely appear as singlets or closely coupled doublets in the aromatic region (δ 7.0-8.0 ppm). The three methyl groups will each give rise to a singlet in the aliphatic region (δ 2.0-4.0 ppm). The N-methyl group is expected to be the most downfield of the three methyl signals.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the imidazole carbons, and the methyl carbons. The two carbons of the imidazole ring will appear in the range of δ 140-155 ppm. The aromatic carbons will resonate between δ 110-140 ppm. The three methyl carbons will be observed in the upfield region of the spectrum.[13][14]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (aromatic ring): ~1450-1620 cm⁻¹
-
C-N stretching: ~1250-1350 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of this compound (160.22).[11][15][16][17] Common fragmentation patterns for benzimidazoles involve the loss of a methyl group, followed by the characteristic fragmentation of the benzimidazole ring system.[15][17]
Applications in Drug Discovery and Development
The benzimidazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4][5][18][19][20][21]
Mechanism of Action: A Broad Perspective
The pharmacological effects of benzimidazole derivatives are diverse and target-specific. Some of the key mechanisms of action include:
-
Enzyme Inhibition: Many benzimidazole-based drugs act as inhibitors of crucial enzymes. For instance, proton pump inhibitors like omeprazole target the H⁺/K⁺-ATPase in gastric parietal cells.
-
Tubulin Polymerization Inhibition: A significant class of anthelmintic benzimidazoles, such as albendazole, function by binding to β-tubulin, thereby inhibiting microtubule polymerization in parasites.
-
Receptor Antagonism: Certain benzimidazole derivatives act as antagonists for various receptors, including angiotensin II receptors, which is the mechanism for antihypertensive drugs like telmisartan.
The specific biological activity of this compound has not been extensively reported. However, its structural similarity to other bioactive benzimidazoles suggests it could be a valuable starting point for the design of novel therapeutic agents. The substitution pattern on the benzene ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[21]
Workflow for Biological Screening
Caption: A typical workflow for screening benzimidazole derivatives.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents an intriguing yet underexplored member of the pharmacologically significant benzimidazole family. While specific experimental data for this isomer is limited, this guide provides a comprehensive technical overview based on established chemical principles and data from closely related compounds. Its structural features suggest potential for biological activity, making it a worthy candidate for further investigation in drug discovery programs. The synthetic protocols, predictive spectroscopic data, and overview of the broader biological context of benzimidazoles provided herein serve as a valuable resource for researchers aiming to unlock the therapeutic potential of this and related molecules.
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Synthesis of 1,5,6-Trimethylbenzimidazole: A Technical Guide for Advanced Research
Abstract
This comprehensive technical guide details the synthesis of 1,5,6-trimethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary synthetic route discussed is the Phillips condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and a discussion of the critical parameters influencing the reaction's efficiency and yield. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important benzimidazole derivative.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[3] Consequently, benzimidazole derivatives have been successfully developed as antiulcer, antihypertensive, antiviral, antifungal, and anticancer agents.[4][5] The strategic placement of substituents on the benzimidazole ring system is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.[6] The title compound, this compound, is a valuable building block in this endeavor, with the methyl groups at the 5- and 6-positions influencing its electronic properties and the methyl group at the 1-position enhancing its lipophilicity and metabolic stability.
The Phillips Condensation: A Cornerstone of Benzimidazole Synthesis
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[7][8] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid catalyst.[9][10] The reaction with aliphatic acids, such as acetic acid, generally proceeds with good yields.[7]
Mechanistic Insights
The Phillips condensation proceeds through a well-established two-step mechanism:
-
N-Acylation: The reaction is initiated by the acid-catalyzed acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This step forms an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzimidazole ring.
The presence of electron-donating groups, such as the methyl groups in 4,5-dimethyl-1,2-phenylenediamine, increases the nucleophilicity of the amino groups, thereby facilitating the initial acylation step and promoting a higher reaction rate compared to unsubstituted o-phenylenediamine.[11]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine and acetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Dimethyl-1,2-phenylenediamine | 98% | Commercially Available | Store in a cool, dark place. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Corrosive. Handle with care. |
| Hydrochloric Acid (4N) | Prepare by diluting concentrated HCl. | ||
| Sodium Hydroxide (10%) | Prepare by dissolving NaOH pellets in water. | ||
| Ethanol | Reagent Grade | Commercially Available | |
| Activated Charcoal | Commercially Available | For decolorization. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and glacial acetic acid (20 mmol).
-
Acid Catalyst Addition: To the mixture, slowly add 4N hydrochloric acid (10 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation of Crude Product: The crude 2,5,6-trimethylbenzimidazole will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals. If the solution is colored, it can be treated with activated charcoal before filtration.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product, this compound.
Note: The initial product of the Phillips condensation is 2,5,6-trimethylbenzimidazole. The subsequent N-methylation to form this compound is not explicitly part of the classical Phillips reaction and would require a separate synthetic step, typically involving a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. However, for the purpose of this guide focusing on the core benzimidazole synthesis, we will focus on the formation of the 2,5,6-trimethyl intermediate.
Characterization
The synthesized 2,5,6-trimethylbenzimidazole can be characterized using various spectroscopic techniques:
-
¹H NMR: To confirm the presence and integration of the aromatic and methyl protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: The melting point of 2,5,6-trimethylbenzimidazole is reported to be 200-202 °C.[12]
Visualization of the Synthetic Pathway
The following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: Reaction mechanism for the synthesis of 2,5,6-trimethylbenzimidazole.
Caption: Experimental workflow for the synthesis of 2,5,6-trimethylbenzimidazole.
Conclusion
The synthesis of this compound, via the Phillips condensation of 4,5-dimethyl-1,2-phenylenediamine and acetic acid to form the 2,5,6-trimethylbenzimidazole intermediate, is a robust and efficient method for accessing this valuable heterocyclic compound. This guide has provided a comprehensive overview of the reaction, including its mechanistic underpinnings and a detailed experimental protocol. By understanding the principles and practical aspects of this synthesis, researchers can confidently prepare this key building block for applications in drug discovery and materials science.
References
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AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
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Beilstein Journals. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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ResearchGate. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]
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Spectroscopic Characterization of 1,5,6-Trimethylbenzimidazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,5,6-trimethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic interpretation and supported by comparative data from closely related benzimidazole derivatives.
Introduction to this compound and its Spectroscopic Importance
This compound belongs to the benzimidazole family, a class of heterocyclic aromatic compounds featuring a fused benzene and imidazole ring system. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The substitution pattern on the benzimidazole core, such as the presence and position of methyl groups in this compound, profoundly influences its physicochemical properties and biological activity.
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide will delve into the expected spectroscopic signatures of this compound, offering a robust framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the three methyl groups. The exact chemical shifts can be influenced by the solvent used for analysis.[3]
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | s | 1H | H-2 |
| ~7.4 | s | 1H | H-4 |
| ~7.2 | s | 1H | H-7 |
| ~3.8 | s | 3H | N-CH₃ |
| ~2.4 | s | 6H | C-5 CH₃ & C-6 CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-2, H-4, H-7): The proton at the C-2 position of the imidazole ring is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene ring, H-4 and H-7, will appear as singlets due to the substitution pattern, which eliminates ortho and meta couplings. Their chemical shifts are influenced by the electron-donating methyl groups at C-5 and C-6.
-
Methyl Protons (N-CH₃, C-5 CH₃, C-6 CH₃): The N-methyl group is expected to have a chemical shift around 3.8 ppm, a typical value for methyl groups attached to a nitrogen atom in a heterocyclic system. The two methyl groups at the C-5 and C-6 positions are in similar chemical environments and are therefore expected to be nearly equivalent, giving rise to a single peak with an integration of 6H around 2.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~143 | C-7a |
| ~138 | C-3a |
| ~132 | C-5 |
| ~131 | C-6 |
| ~120 | C-4 |
| ~110 | C-7 |
| ~30 | N-CH₃ |
| ~20 | C-5 CH₃ & C-6 CH₃ |
Interpretation and Rationale:
-
Aromatic Carbons: The C-2 carbon, situated between two nitrogen atoms, is expected to have the most downfield chemical shift. The quaternary carbons of the fused ring system (C-3a and C-7a) will also be in the downfield region. The carbons bearing the methyl groups (C-5 and C-6) and the remaining aromatic carbons (C-4 and C-7) will have chemical shifts in the typical aromatic region, with their precise values influenced by the electronic effects of the substituents.
-
Aliphatic Carbons: The carbon of the N-methyl group will appear in the aliphatic region, typically around 30 ppm. The carbons of the C-5 and C-6 methyl groups are expected at a more upfield position, around 20 ppm.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, and C=C bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch (from CH₃ groups) |
| ~1620 | C=N stretch (imidazole ring) |
| ~1580, ~1470 | C=C stretch (aromatic ring) |
| 1450-1350 | CH₃ bend |
Interpretation:
The presence of sharp bands in the 3100-3000 cm⁻¹ region is indicative of the aromatic C-H stretching vibrations. The aliphatic C-H stretching vibrations from the three methyl groups will appear in the 2980-2850 cm⁻¹ range. The characteristic C=N stretching of the imidazole ring is expected around 1620 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions around 1580 and 1470 cm⁻¹. Bending vibrations for the methyl groups will be observed in the 1450-1350 cm⁻¹ region.[5][6]
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₀H₁₂N₂), the expected molecular weight is approximately 160.22 g/mol .
Expected Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 160 | Molecular ion (M⁺) |
| 159 | [M-H]⁺ |
| 145 | [M-CH₃]⁺ |
| 118 | Loss of C₂H₆N |
Interpretation:
In an EI mass spectrum, the molecular ion peak (M⁺) is expected at m/z 160. A prominent peak at m/z 159, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also anticipated, as this often leads to a stabilized cation. The loss of a methyl group from the molecular ion would result in a fragment at m/z 145 ([M-CH₃]⁺). Further fragmentation of the benzimidazole ring system can lead to other smaller fragments. The fragmentation pattern can be compared to that of similar structures like 5,6-dimethylbenzimidazole to aid in interpretation.[7]
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile compounds and is often used in LC-MS.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
Visualizing the Molecular Structure
To provide a clear visual representation of the molecule under discussion, the following diagram illustrates the structure of this compound with atom numbering.
Caption: Structure of this compound.
Conclusion
The spectroscopic data presented in this guide provide a detailed and comprehensive fingerprint for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the well-understood spectroscopic behavior of benzimidazole derivatives, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently acquire and interpret the necessary data to verify the synthesis and purity of this important heterocyclic compound, thereby facilitating its further investigation in various scientific disciplines.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5,6-Trimethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1,5,6-trimethylbenzimidazole. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs, spectroscopic analyses, and computational modeling principles to present an inferred yet robust model. We delve into the nuanced effects of methylation on the benzimidazole core, exploring the interplay of electronic and steric factors that dictate its three-dimensional architecture. This guide also outlines detailed protocols for the synthesis and characterization of this compound, offering valuable insights for researchers engaged in the design and development of novel benzimidazole-based therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as antiviral, antifungal, anthelmintic, and anticancer agents.[1] The therapeutic potential of these compounds is intimately linked to their molecular structure and conformation, which govern their binding affinity and selectivity for specific biological macromolecules.
This compound, a derivative with methyl groups at the 1, 5, and 6 positions, presents a unique case study in the structure-activity relationship of this important class of compounds. The strategic placement of these methyl groups can significantly influence the molecule's electronic distribution, steric profile, and ultimately, its biological activity. Understanding the precise molecular architecture of this compound is therefore crucial for the rational design of next-generation benzimidazole-based drugs.
Molecular Structure of this compound: An Inferred Model
In the absence of a solved crystal structure for this compound, we can deduce its key structural features by examining the well-established geometry of the parent benzimidazole core and the influence of methyl substituents.
The Benzimidazole Core: A Planar Foundation
The benzimidazole ring system is fundamentally planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the fused aromatic rings. X-ray crystallographic studies of various benzimidazole derivatives consistently demonstrate the planarity of this core structure.[3][4] This rigid, planar scaffold provides a stable platform for the attachment of various substituents, which in turn modulate the molecule's biological properties.
The Influence of Methyl Substituents
The addition of three methyl groups to the benzimidazole core introduces specific steric and electronic effects that can subtly alter the molecule's conformation.
-
5- and 6-Methyl Groups: The methyl groups at the 5 and 6 positions of the benzene ring are expected to have a minimal impact on the overall planarity of the benzimidazole core. These substituents lie in the plane of the aromatic system and their primary influence is electronic, donating electron density to the ring through hyperconjugation.
-
1-Methyl Group: The methyl group at the N-1 position of the imidazole ring is the most conformationally significant substituent. While the benzimidazole ring itself remains planar, the C-N bond connecting the methyl group to the ring is a single bond, allowing for rotation. However, due to the steric hindrance that would arise from interaction with the hydrogen atom at the 7-position, the rotation of this methyl group is likely to be restricted.[5] The most stable conformation is predicted to be one where the methyl group is oriented away from the benzene ring to minimize steric clash. This orientation can influence the molecule's overall shape and its ability to interact with binding partners.
dot
Caption: Inferred molecular structure of this compound.
Conformational Analysis: Insights from Analogs and Computational Chemistry
A comprehensive conformational analysis of this compound would ideally involve experimental techniques like X-ray crystallography and high-level computational modeling. In the absence of specific data for this molecule, we can draw valuable insights from studies on structurally similar benzimidazole derivatives.
Computational studies on N-alkylated benzimidazoles have shown that the energy barrier to rotation around the N-alkyl bond is relatively low, suggesting that multiple conformations may exist in solution.[3] However, the presence of substituents on the benzene ring, as in the case of this compound, can introduce steric constraints that favor a particular conformation. The interaction between the 1-methyl group and the 7-hydrogen atom is a key determinant of the preferred rotational isomer.
Molecular modeling studies of other substituted benzimidazoles have demonstrated that bulky substituents can induce non-planarity in the overall molecule, even if the core benzimidazole ring system remains largely planar.[4] For this compound, while significant distortion of the benzimidazole core is unlikely, the orientation of the 1-methyl group will be a critical factor in defining the molecule's overall three-dimensional shape and its potential for intermolecular interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons on the benzene ring will likely appear as singlets or closely coupled doublets in the aromatic region (typically δ 7.0-8.0 ppm). The three methyl groups will each give rise to a singlet. The chemical shift of the N-methyl protons will be distinct from that of the two C-methyl protons. Based on data for 2,5-dimethyl-1H-benzimidazole, the C-methyl protons are expected around δ 2.4-2.6 ppm, while the N-methyl protons would likely appear at a slightly different chemical shift.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The benzimidazole core will exhibit a set of signals in the aromatic region (typically δ 110-150 ppm). The three methyl carbons will appear as distinct signals in the aliphatic region (typically δ 15-30 ppm). The chemical shifts of the carbon atoms will be influenced by the electron-donating effects of the methyl groups.
Table 1: Predicted NMR Data for this compound (based on 2,5-dimethyl-1H-benzimidazole)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~7.0 - 7.5 (singlets or doublets) | ~110 - 145 |
| N1-CH₃ | ~3.7 - 4.0 (singlet) | ~30 - 35 |
| C5-CH₃ | ~2.4 (singlet) | ~20 - 25 |
| C6-CH₃ | ~2.4 (singlet) | ~20 - 25 |
| Benzimidazole C | - | ~130 - 155 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic): ~1450-1620 cm⁻¹
-
C-N stretching: ~1250-1350 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound (C₁₀H₁₂N₂) is expected at m/z = 160.22. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the imidazole ring, providing further structural confirmation.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, N¹,4,5-trimethylbenzene-1,2-diamine would be the required diamine precursor.
dot
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add N¹,4,5-trimethylbenzene-1,2-diamine (1 equivalent) and a solution of 4M hydrochloric acid.
-
Addition of Reagent: Add formic acid (1.2 equivalents) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
The synthesized this compound should be characterized using the spectroscopic methods outlined in Section 4 (NMR, IR, and MS) to confirm its identity and purity. The melting point of the purified compound should also be determined and compared to literature values if available.
Conclusion and Future Directions
This technical guide has provided a detailed, albeit inferred, overview of the molecular structure and conformation of this compound. Based on the foundational principles of the benzimidazole scaffold and the predictable effects of methylation, we have constructed a model that serves as a valuable resource for researchers in the field. The provided synthetic and characterization protocols offer a practical framework for the preparation and validation of this compound.
Future research should prioritize the acquisition of a single-crystal X-ray structure of this compound. This experimental data would provide definitive proof of its solid-state conformation and allow for a more precise understanding of its intermolecular interactions. Furthermore, advanced computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, would offer deeper insights into its conformational landscape in different environments. A more complete understanding of the structure and dynamics of this compound will undoubtedly accelerate the development of novel and more effective benzimidazole-based therapeutics.
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Supplementary Information for "Iodine-catalyzed aerobic oxidative C-H amination of 2-substituted 1H-benzimidazoles/benzoxazoles/benzothiazoles with 1,3-dicarbonyl compounds". Organic & Biomolecular Chemistry. [Link]
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Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]
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Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Scientific Reports. [Link]
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Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. The Journal of Organic Chemistry. [Link]
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A Technical Guide to the Physical Properties of Substituted Benzimidazoles: A Focus on 1,5,6-Trimethylbenzimidazole
Abstract: This technical guide provides an in-depth analysis of the key physical properties of 1,5,6-trimethylbenzimidazole, with a specific focus on its melting point and solubility characteristics. While direct experimental data for the 1,5,6-isomer is not extensively reported in publicly accessible literature, this guide establishes a robust predictive framework by analyzing data from closely related analogues, including 2,5,6-trimethylbenzimidazole and 5,6-dimethylbenzimidazole. We present detailed, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind each step to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical nature of substituted benzimidazoles, a scaffold of significant pharmacological importance.[1]
Introduction to Benzimidazoles
The benzimidazole scaffold, consisting of a fused benzene and imidazole ring, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, and kinase inhibition properties.[1][2] The physical properties of these compounds, such as melting point and solubility, are fundamental parameters that dictate their behavior in both biological and chemical systems. These properties influence everything from reaction kinetics and purification strategies to drug formulation, absorption, and bioavailability.
This guide focuses on this compound, a specific derivative whose physical characteristics are crucial for its application. We will explore the theoretical underpinnings and practical methodologies for determining its melting point and solubility profile.
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range and is a unique physical constant.[3] Therefore, melting point determination is a primary technique for identifying a compound and assessing its purity.[3] The presence of even small amounts of miscible impurities typically causes a depression in the melting point and a broadening of the melting range.[4]
Reported Melting Point of this compound and Related Analogues
Direct experimental data for this compound is sparse in the reviewed literature. However, we can infer its likely melting point by examining structurally similar compounds. The substitution pattern on the benzimidazole ring significantly influences crystal lattice packing and intermolecular forces, thereby affecting the melting point.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) |
| 2,5,6-Trimethylbenzimidazole | 3363-56-2 | C₁₀H₁₂N₂ | 200 - 202 |
| 5,6-Dimethylbenzimidazole | 582-60-5 | C₉H₁₀N₂ | 202 - 205[5] |
| 2-Methylbenzimidazole | 615-15-6 | C₈H₈N₂ | 175 - 177 |
| Benzimidazole (Parent) | 51-17-2 | C₇H₆N₂ | 170 - 172 |
Based on this comparative data, it is reasonable to predict that the melting point for this compound would be in a similar high-temperature range, likely around 190-210°C, due to its comparable molecular weight and potential for strong intermolecular hydrogen bonding and π-stacking interactions.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a standard melting point apparatus with a heated metal block, a reliable and common method in organic chemistry labs.
Causality and Rationale: The core principle is uniform and controlled heating of a finely packed sample to observe the precise temperature range of the solid-to-liquid phase transition.[6] Packing the sample tightly without air gaps ensures efficient and even heat transfer.[6] A slow heating rate near the expected melting point is crucial for allowing the system to maintain thermal equilibrium, preventing an overestimation of the melting temperature.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula.[7]
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube. Repeat until a packed sample column of 1-2 mm is achieved.[6][7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the sample is visible through the magnifying lens.
-
Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., set to 175°C based on our prediction). This step saves time.
-
Fine Heating and Observation: Once the set temperature is reached, reduce the heating rate to a slow, controlled ramp of 1-2°C per minute.
-
Record Melting Range:
-
T1: Record the temperature at which the first drop of liquid appears within the sample.
-
T2: Record the temperature at which the entire sample has completely melted into a clear liquid.
-
-
Data Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (0.5-2°C).[3]
Visualization: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a crystalline solid.
Solubility Profile
Solubility is a measure of the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a guiding tenet: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[8][9] The solubility of benzimidazole derivatives is governed by the interplay between the non-polar benzene ring and the polar imidazole ring, which contains a basic nitrogen atom capable of protonation.
Predicted and Reported Solubility of this compound
The structure of this compound—featuring an aromatic system, three methyl groups, and a basic imidazole moiety—suggests a complex solubility profile. The methyl groups increase the molecule's lipophilicity (non-polar character) compared to the parent benzimidazole. The imidazole nitrogen, however, allows the molecule to act as a base, forming a charged, and therefore more water-soluble, salt in acidic solutions.
Data from Related Compounds:
-
Benzimidazole: Practically insoluble in non-polar solvents like benzene and petroleum ether, but freely soluble in alcohol and aqueous solutions of acids.[10]
-
5,6-Dimethylbenzimidazole: Soluble in water, chloroform, ether, and freely soluble in dilute acids.[11] It is also reported as soluble in ethanol (50 mg/ml).[5]
Predicted Profile for this compound: Based on its increased lipophilicity from the three methyl groups, this compound is expected to have lower aqueous solubility than 5,6-dimethylbenzimidazole but should retain good solubility in moderately polar organic solvents (e.g., ethanol, DMSO, chloroform). Crucially, due to the basic nitrogen in the imidazole ring, it is predicted to be highly soluble in dilute aqueous acids (e.g., 5% HCl) through the formation of a hydrochloride salt.
| Solvent System | Predicted Solubility | Rationale |
| Water | Sparingly Soluble / Insoluble | The hydrophobic character of the benzene ring and three methyl groups likely outweighs the polarity of the N-H bonds. |
| 5% Aqueous HCl | Soluble | The basic imidazole nitrogen will be protonated to form a polar, water-soluble ammonium salt.[12] |
| 5% Aqueous NaOH | Insoluble | The molecule lacks a sufficiently acidic proton to be deprotonated by a weak base. The N-H proton is only very weakly acidic. |
| Ethanol, Methanol | Soluble | These polar protic solvents can hydrogen bond with the imidazole ring. |
| Dichloromethane, Chloroform | Soluble | Solvents of intermediate polarity that can effectively solvate the molecule. |
| Hexane, Toluene | Sparingly Soluble / Insoluble | The molecule is likely too polar to dissolve well in highly non-polar aliphatic or aromatic hydrocarbon solvents. |
Experimental Protocol: Qualitative Solubility Classification
This protocol provides a systematic approach to determine the solubility class of an unknown or uncharacterized compound.[12][13]
Causality and Rationale: The sequence of solvents is chosen to probe for specific functional groups. Initial testing in water separates polar from non-polar compounds. Subsequent testing in acidic and basic solutions identifies the presence of basic or acidic functional groups, respectively.[13] A common threshold for solubility in such tests is approximately 25-30 mg of solute per 0.75-1.0 mL of solvent.[12]
Step-by-Step Methodology:
-
Water Solubility: To a small test tube, add ~25 mg of this compound. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble. Proceed to test the pH of the solution with litmus paper.[12][13]
-
Acid Solubility (if water-insoluble): To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous HCl. Shake vigorously. If the compound dissolves, it is classified as an organic base (Class B).[12] This result is expected for this compound.
-
Base Solubility (if water-insoluble): To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Observe for dissolution. (Insolubility is expected).
-
Organic Solvent Solubility: Independently test the solubility of ~25 mg of the compound in 0.75 mL of various organic solvents like ethanol, dichloromethane, and hexane to confirm its profile in non-aqueous media.
Visualization: Solubility Classification Workflow
Caption: Decision tree for the qualitative solubility classification of an organic compound.
Conclusion
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An In-depth Technical Guide on the Crystal Structure of 1,5,6-Trimethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 1,5,6-trimethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Although a definitive crystal structure for this specific isomer is not publicly available, this document leverages crystallographic data from closely related analogues, particularly 5,6-dimethylbenzimidazole, to construct a predictive model of its solid-state architecture. The guide further details the synthesis, spectroscopic characterization, and potential pharmacological applications of this compound, offering valuable insights for researchers engaged in the design and development of novel benzimidazole-based therapeutics.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Methylation, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide focuses on the 1,5,6-trimethyl substituted benzimidazole, exploring its structural features and potential as a building block for new therapeutic agents.
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below, based on established methods for benzimidazole synthesis.[4][5]
Proposed Synthetic Pathway
The synthesis initiates with the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid to form 2,5,6-trimethyl-1H-benzimidazole. This is followed by N-methylation at the 1-position.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5,6-Trimethyl-1H-benzimidazole
-
In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in glacial acetic acid (5-10 volumes).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,5,6-trimethyl-1H-benzimidazole.
Step 2: Synthesis of this compound
-
Suspend 2,5,6-trimethyl-1H-benzimidazole (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (1.5 equivalents), to the suspension.
-
To the stirred mixture, add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature or with gentle heating (40-50 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray crystallographic analysis can be grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent or a mixture of solvents. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a solvent like ethanol, methanol, or ethyl acetate and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place this solution in a sealed container with a second solvent in which the compound is less soluble (e.g., hexane). The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystal growth.
Predicted Crystal Structure Analysis
In the absence of a determined crystal structure for this compound, we can extrapolate its likely crystallographic parameters and packing motifs from the known structure of the closely related 5,6-dimethylbenzimidazole and its salts.[1][6][7]
Predicted Molecular Geometry
The this compound molecule is expected to be largely planar, with the benzimidazole core forming a rigid, aromatic system. The methyl groups attached to the benzene and imidazole rings will be the main sources of non-planarity. The C-N and C-C bond lengths within the benzimidazole ring system are anticipated to be intermediate between single and double bonds, indicative of aromatic character.
Predicted Crystallographic Parameters
Based on the crystal structure of 5,6-dimethyl-1H-benzimidazol-3-ium nitrate, which crystallizes in the monoclinic space group P2₁/c, it is plausible that this compound will also crystallize in a common centrosymmetric space group.[6]
| Parameter | Predicted Value | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |
| Space Group | P2₁/c or Pbca | Prevalent for benzimidazole derivatives[6] |
| Z (molecules/unit cell) | 4 | Typical for the predicted space groups |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is likely to be governed by a combination of van der Waals forces and weak C-H···π interactions. Unlike benzimidazoles with an N-H proton, the N-methylation in the 1-position precludes the formation of strong N-H···N hydrogen bonds, which are a dominant feature in the crystal packing of many other benzimidazole derivatives. The methyl groups will influence the packing by creating steric hindrance and participating in weak C-H···π interactions with the aromatic rings of neighboring molecules. This may lead to a herringbone or slipped-stack packing arrangement.
Figure 2: Dominant intermolecular interactions predicted in the crystal lattice.
Spectroscopic and Physicochemical Characterization
The identity and purity of synthesized this compound would be confirmed through a combination of spectroscopic techniques. The following are the expected spectroscopic data based on the analysis of related compounds.[8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ ~ 7.3-7.5 ppm (s, 2H): Aromatic protons at positions 4 and 7.
-
δ ~ 3.7 ppm (s, 3H): N-methyl protons at position 1.
-
δ ~ 2.5 ppm (s, 3H): Methyl protons at the C2 position.
-
δ ~ 2.4 ppm (s, 6H): Methyl protons at positions 5 and 6.
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
δ ~ 152-155 ppm: C2 carbon.
-
δ ~ 135-140 ppm: Quaternary carbons C3a and C7a.
-
δ ~ 130-135 ppm: Quaternary carbons C5 and C6.
-
δ ~ 110-120 ppm: Aromatic carbons C4 and C7.
-
δ ~ 30-35 ppm: N-methyl carbon at position 1.
-
δ ~ 20-25 ppm: Methyl carbons at positions 5 and 6.
-
δ ~ 15-20 ppm: Methyl carbon at the C2 position.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.[13][14][15]
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl groups) |
| 1620-1580 | C=N and C=C stretching (benzimidazole ring) |
| 1480-1440 | Aromatic C=C stretching |
| 1380-1360 | C-H bending (methyl groups) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₂N₂), the expected molecular weight is approximately 160.22 g/mol .
Expected Fragmentation Pattern (Electron Impact):
-
M⁺ (m/z = 160): The molecular ion peak.
-
[M-1]⁺ (m/z = 159): Loss of a hydrogen radical.
-
[M-15]⁺ (m/z = 145): Loss of a methyl radical.
-
Further fragmentation of the benzimidazole ring system.[16][17][18][19]
Pharmacological Potential and Applications
Methylated benzimidazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.[20][21]
Antimicrobial Activity
Many benzimidazole derivatives exhibit potent antimicrobial activity against a variety of bacterial and fungal strains.[2][3][22][23][24] The methylation pattern on the benzimidazole core can influence the spectrum and potency of this activity. It is hypothesized that this compound could serve as a scaffold for the development of new antimicrobial agents.
Anticancer Activity
The benzimidazole scaffold is present in several anticancer agents.[20][21][25][26][27] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The specific substitution pattern of this compound may confer unique interactions with cancer-related targets, warranting further investigation into its potential as an anticancer agent.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the crystal structure and characterization of this compound. While a definitive crystal structure remains to be determined, the analysis of related compounds offers a solid foundation for understanding its molecular and supramolecular features. The outlined synthetic protocol and expected spectroscopic data provide a practical framework for its preparation and characterization. The established pharmacological importance of methylated benzimidazoles underscores the potential of this compound as a valuable building block in the design of novel therapeutic agents. Further experimental investigation is warranted to validate the predictions made in this guide and to fully explore the therapeutic potential of this promising molecule.
References
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. Retrieved January 12, 2026, from [Link]
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el-Naem, S. I., el-Nzhawy, A. O., el-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 675, 5,6-Dimethylbenzimidazole. Retrieved January 12, 2026, from [Link]
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Gaba, M., Singh, S., & Mohan, C. (2014). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Mediterranean Journal of Chemistry, 3(3), 836-845. [Link]
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Characterization and antimicrobial activity of new benzimidazoles. (2024). Chemical Methodologies, 8(8), 653-664. [Link]
-
Liu, G. (2013). 5,6-Dimethyl-1H-benzimidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1645. [Link]
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Wang, Y., et al. (2021). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). Molecules, 26(22), 6931. [Link]
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Pop, R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10982. [Link]
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Bozdag, M., et al. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Medicinal Chemistry, 23(29), 3348-3369. [Link]
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Al-Saeedi, S. I., et al. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(2), 1035-1043. [Link]
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Nieto, C. I., et al. (2014). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. [Link]
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Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). RSC Advances, 12(42), 27289-27303. [Link]
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Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-73. [Link]
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El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(2), 95-99. [Link]
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Study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research, 6(4), 7295-7298. [Link]
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Tautomeric Plasticity of 1,5,6-Trimethylbenzimidazole: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the tautomerism in 1,5,6-trimethylbenzimidazole, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. While the benzimidazole core is a ubiquitous motif in numerous marketed drugs, its inherent tautomeric nature is a critical, yet often overlooked, parameter that profoundly influences its physicochemical properties, drug-target interactions, and metabolic fate.[1] This document elucidates the theoretical underpinnings of tautomerism in this specific substituted benzimidazole, outlines robust experimental methodologies for its characterization, and discusses the implications of this dynamic equilibrium in the context of medicinal chemistry. The principles and protocols described herein are designed to empower researchers to confidently navigate the complexities of tautomerism and leverage this understanding for the rational design of more effective and safer therapeutic agents.
Introduction: The Dynamic Nature of the Benzimidazole Core
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and antihistamines. Its prevalence stems from its ability to mimic purine bases, enabling it to interact with a variety of biological targets. However, the N-unsubstituted or asymmetrically N-substituted benzimidazole ring is not a static entity; it exists as a dynamic equilibrium of two or more tautomeric forms.[1] This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the imidazole ring.
The position of this equilibrium is highly sensitive to the electronic and steric nature of substituents on both the benzene and imidazole rings, as well as the surrounding microenvironment (e.g., solvent polarity, pH).[2] Understanding and controlling this tautomeric balance is paramount in drug development, as different tautomers can exhibit distinct:
-
Pharmacodynamic Profiles: Altered hydrogen bonding capabilities can lead to differential binding affinities for the target receptor or enzyme.
-
Pharmacokinetic Properties: Changes in lipophilicity, solubility, and metabolic stability can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity Profiles: The presence of a specific tautomer could lead to off-target effects or the formation of toxic metabolites.
This guide focuses specifically on this compound, a derivative where the interplay between the N-methylation and the dimethyl substitution on the benzene ring presents a unique case for studying the nuances of tautomeric equilibria.
Tautomerism in this compound: A Structural Perspective
In the case of this compound, the N-methylation "locks" the position of the methyl group on one of the imidazole nitrogens. However, the proton on the other nitrogen can still exist in two possible locations when considering the overall benzimidazole system, leading to two potential tautomeric forms if the molecule were not N-methylated. With the N-methyl group present, we are instead considering the distinct chemical environments and potential for protonation at the remaining nitrogen. The key aspect to consider is the influence of the 5,6-dimethyl substitution on the electronic properties of the benzimidazole core.
The two methyl groups at the 5- and 6-positions are electron-donating through hyperconjugation. This increased electron density on the benzene ring will influence the basicity of the nitrogen atoms in the imidazole ring. It is hypothesized that the electron-donating effect of the 5,6-dimethyl groups will increase the overall electron density of the heterocyclic system, potentially influencing the pKa of the N-H proton and the proton affinity of the tertiary nitrogen.
To definitively characterize the tautomeric state and the influence of the substituents, a combination of spectroscopic and computational methods is essential.
Experimental Elucidation of Tautomeric Equilibria
A multi-pronged approach is necessary to unambiguously characterize the tautomeric state of this compound. The following experimental protocols provide a robust framework for this investigation.
Synthesis of this compound
A reliable synthesis of the target compound is the prerequisite for any further study. A common and effective method for the synthesis of N-alkylated benzimidazoles involves the cyclization of the corresponding diamine followed by alkylation.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 5,6-Dimethylbenzimidazole:
-
In a round-bottom flask, dissolve 4,5-diamino-1,2-dimethylbenzene in formic acid.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate of 5,6-dimethylbenzimidazole is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Step 2: N-Methylation:
-
Suspend the synthesized 5,6-dimethylbenzimidazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the effervescence ceases, add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and signal integrations, one can gain detailed insights into the structure and dynamics of the molecule.[3] For this compound, both ¹H and ¹³C NMR are crucial.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra at room temperature.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals unambiguously.
-
-
Data Interpretation:
-
¹H NMR: The spectrum is expected to show distinct signals for the N-methyl protons, the two aromatic protons, and the protons of the two methyl groups on the benzene ring. The chemical shifts of the aromatic protons will be indicative of the electronic environment.
-
¹³C NMR: The carbon spectrum will provide detailed information about the carbon skeleton. The chemical shifts of the carbons in the benzene ring (C4, C5, C6, C7) and the imidazole ring (C2, C3a, C7a) are particularly sensitive to the electronic distribution and can help in confirming the structure.
-
Reference Compound: To aid in the spectral assignment, it is highly recommended to synthesize and analyze 1-methylbenzimidazole as a reference compound where tautomerism is blocked.[4][5] This allows for a direct comparison of the chemical shifts of the imidazole ring protons and carbons in a fixed tautomeric form.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Comments |
| N1-CH₃ | ~3.7-3.9 | ~30-32 | Typical range for N-methyl groups in benzimidazoles. |
| C2-H | ~8.0-8.2 | ~140-142 | Deshielded proton and carbon of the imidazole ring. |
| C4-H | ~7.3-7.5 | ~110-115 | Aromatic proton adjacent to the fused imidazole ring. |
| C7-H | ~7.3-7.5 | ~110-115 | Aromatic proton adjacent to the fused imidazole ring. |
| C5-CH₃ | ~2.3-2.5 | ~20-22 | Methyl group on the benzene ring. |
| C6-CH₃ | ~2.3-2.5 | ~20-22 | Methyl group on the benzene ring. |
| C3a/C7a | - | ~135-140 | Quaternary carbons at the ring junction. |
| C5/C6 | - | ~130-135 | Carbons bearing the methyl groups. |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique can unambiguously determine the connectivity of atoms and the position of the proton on the nitrogen atom, thus confirming the dominant tautomeric form in the crystal lattice.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
-
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Solve and refine the crystal structure using standard crystallographic software.
-
-
Data Analysis:
-
The refined structure will provide precise bond lengths, bond angles, and torsion angles.
-
Crucially, the location of the hydrogen atom on the imidazole nitrogen will be determined, confirming the solid-state tautomeric form.
-
Analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, will provide insights into the crystal packing.
-
Computational Chemistry: A Predictive Tool
In the absence of direct experimental data or to complement it, computational chemistry offers a powerful predictive tool to assess the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used method for this purpose.
Protocol 4: DFT Calculations for Tautomer Stability
-
Model Building:
-
Build the 3D structures of the possible tautomers of this compound.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the electronic energies and Gibbs free energies of the optimized structures.
-
-
Analysis:
-
The tautomer with the lower Gibbs free energy will be the thermodynamically more stable form.
-
The energy difference between the tautomers can be used to estimate the equilibrium constant (KT) using the equation: ΔG = -RTln(KT).
-
Solvent effects can be incorporated using continuum solvation models (e.g., PCM, SMD) to provide a more accurate prediction of the tautomeric equilibrium in solution.
-
Visualization of Key Concepts
Tautomeric Equilibrium in Benzimidazoles
Caption: Prototropic tautomerism in the unsubstituted benzimidazole ring.
Experimental Workflow for Tautomer Analysis
Caption: Integrated workflow for the comprehensive analysis of tautomerism.
Implications for Drug Development
The tautomeric state of a drug molecule is a critical determinant of its biological activity. For this compound and its derivatives, a thorough understanding of the tautomerism is essential for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the biological activity with a specific tautomeric form can guide the design of more potent and selective analogs.
-
In Silico Drug Design: Accurate representation of the dominant tautomer in computational models is crucial for reliable predictions of binding affinity and ADME properties.
-
Intellectual Property: Defining the specific tautomeric form of a compound can be a key aspect of patent claims.
-
Formulation Development: The solid-state form (and therefore the dominant tautomer) can affect the stability, solubility, and bioavailability of the final drug product.
Conclusion
The tautomerism of this compound, while not explicitly detailed in the current literature, can be systematically investigated through a combination of synthesis, advanced spectroscopic techniques, and computational modeling. The methodologies outlined in this guide provide a comprehensive framework for researchers to elucidate the tautomeric landscape of this and other substituted benzimidazoles. By embracing the dynamic nature of these important heterocyclic scaffolds, drug discovery professionals can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
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Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
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The Electronic Landscape of 1,5,6-Trimethylbenzimidazole: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of the core electronic properties of 1,5,6-trimethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry, materials science, and organic electronics. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and experimental validation of this molecule's electronic behavior. We will delve into its molecular orbital characteristics, spectroscopic signatures, and electrochemical nature, directly linking these properties to its functional applications. This guide emphasizes the causality behind experimental choices and provides actionable protocols for characterization.
Introduction: The Benzimidazole Scaffold and the Significance of this compound
Benzimidazoles are a class of heterocyclic aromatic organic compounds, characterized by the fusion of a benzene ring and an imidazole ring. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to mimic natural purine bases and interact with various biological targets.[1][2][3] The versatility of the benzimidazole ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[4][5]
This compound, with methyl groups at the 1, 5, and 6 positions, presents a unique electronic profile. The N-methylation at the 1-position removes the acidic proton, altering its hydrogen bonding capabilities and solubility, which can be crucial for pharmacokinetic properties in drug design. The electron-donating methyl groups on the benzene ring are expected to modulate the electron density of the aromatic system, thereby influencing its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO, respectively). A thorough understanding of these electronic properties is paramount for predicting its reactivity, stability, and potential applications.
Theoretical & Computational Analysis: Unveiling the Electronic Architecture
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of organic molecules with high accuracy.[4][6] For this compound, DFT calculations, typically using a functional like B3LYP with a 6-311G(d,p) basis set, can provide invaluable insights into its electronic landscape.[7]
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[8] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.[8][9] A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.
For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO and have a lesser effect on the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzimidazole.
Table 1: Predicted Electronic Properties of this compound (Illustrative values based on DFT calculations of similar benzimidazole derivatives)
| Parameter | Predicted Value | Significance |
| EHOMO | ~ -5.5 to -6.0 eV | Ionization Potential, Electron Donating Ability |
| ELUMO | ~ -1.0 to -1.5 eV | Electron Affinity, Electron Accepting Ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical Reactivity, Electronic Transitions[10] |
| Dipole Moment (µ) | ~ 3.0 to 4.0 D | Polarity, Solubility, Intermolecular Interactions |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and propensity for electrophilic attack or coordination to metal ions. The aromatic rings and methyl groups would exhibit regions of neutral or slightly positive potential (blue/green).
Visualization of Molecular Orbitals
The following diagram illustrates the conceptual workflow for performing DFT calculations to visualize the HOMO and LUMO of this compound.
Caption: Workflow for DFT calculations.
Experimental Characterization: Validating the Theoretical Predictions
Experimental techniques are essential for validating the computational predictions and providing a complete picture of the electronic properties of this compound.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (often the LUMO). The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap. For benzimidazole derivatives, characteristic absorption bands are typically observed in the UV region.[11]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 x 10-5 M) of this compound in a UV-transparent solvent such as acetonitrile or ethanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the electronic structure of the excited state and the efficiency of the emission process. Molecules that exhibit fluorescence can be valuable as probes or in the development of organic light-emitting diodes (OLEDs).
Experimental Protocol for Fluorescence Spectroscopy:
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy.
-
Instrumentation: Employ a spectrofluorometer.
-
Excitation: Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Emission Spectrum: Record the emission spectrum at a 90-degree angle to the excitation beam.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.
Experimental Protocol for Cyclic Voltammetry:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Instrumentation: Use a potentiostat with a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]
-
Measurement: Scan the potential between a defined range and record the resulting current.
-
Data Analysis: Determine the onset oxidation and reduction potentials. These can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced against a standard like ferrocene.
Caption: Workflow for experimental characterization.
Applications Driven by Electronic Properties
The electronic characteristics of this compound are directly correlated with its utility in various scientific and industrial fields.
Medicinal Chemistry
The electron-rich nature of the benzimidazole ring system allows it to participate in various non-covalent interactions with biological macromolecules, such as enzymes and nucleic acids. The specific electronic distribution, influenced by the methyl substituents, can affect binding affinities and inhibitory activities.[13] For instance, the MEP can guide the design of derivatives with enhanced interactions with specific protein residues.
Corrosion Inhibition
Benzimidazole derivatives are effective corrosion inhibitors for metals in acidic media.[6][14][15] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer. The electron-donating methyl groups in this compound would enhance the electron density on the heterocyclic ring, promoting stronger adsorption onto the metal surface through the nitrogen atoms. The HOMO energy is a key indicator of this electron-donating ability.[6]
Organic Electronics
The defined HOMO-LUMO gap and potential for fluorescence make benzimidazole derivatives candidates for use in organic light-emitting diodes (OLEDs).[16][17] The HOMO and LUMO levels determine the energy barriers for charge injection from the electrodes, and the energy gap influences the color of the emitted light. The thermal and morphological stability of the molecule are also crucial for device performance.
Synthesis of this compound
The synthesis of N-alkylated benzimidazoles can be achieved through various established methods. A common approach involves the initial synthesis of the corresponding 5,6-dimethylbenzimidazole followed by N-methylation.
A plausible synthetic route:
-
Condensation: Reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid or a suitable aldehyde followed by oxidation to form 5,6-dimethyl-1H-benzimidazole.[5][18]
-
N-Methylation: The resulting 5,6-dimethyl-1H-benzimidazole can be deprotonated with a base (e.g., sodium hydride) followed by reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield this compound.[19]
Caption: A plausible synthetic route.
Conclusion
This compound is a molecule with a rich electronic landscape that can be effectively probed through a synergistic combination of computational and experimental techniques. Its electronic properties, modulated by the N-methyl and benzene-ring methyl substituents, make it a promising candidate for applications in medicinal chemistry, as a corrosion inhibitor, and in the field of organic electronics. The methodologies and insights presented in this guide provide a solid foundation for researchers to further explore and exploit the potential of this versatile benzimidazole derivative.
References
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HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (URL: [Link])
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Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-. (URL: [Link])
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DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. (URL: [Link])
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UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. (URL: [Link])
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1H-benzimidazole and some benzimidazole containing drugs. (URL: [Link])
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Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. (URL: [Link])
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Recent achievements in the synthesis of benzimidazole derivatives. (URL: [Link])
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Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (URL: [Link])
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Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. (URL: [Link])
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Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. (URL: [Link])
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The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. (URL: [Link])
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HOMO-LUMO energy and other electronic properties of title compound. (URL: [Link])
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Pharmacological significance of heterocyclic 1 H-benzimidazole scaffolds: a review. (URL: [Link])
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HOMO and LUMO - Wikipedia. (URL: [Link])
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Understanding the adsorption of benzimidazole derivative as corrosion inhibitor for carbon steel in 1 M HCl : Experimental and theoretical studies. (URL: [Link])
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (URL: [Link])
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (URL: [Link])
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (URL: [Link])
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Synthesis and voltammetric detection of 1H-benzimidazole derivatives on the interaction with DNA. (URL: [Link])
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (URL: [Link])
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UV-Vis spectrum of 6-phenethyl-5,6-dihydrobenzo[1][11]imidazo[1,2-c]quinazoline[11]. (URL: [Link])
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A Technical Guide to the Safe Handling and Risk Mitigation of 1,5,6-Trimethylbenzimidazole
This document provides a comprehensive technical guide on the safety and handling precautions for 1,5,6-Trimethylbenzimidazole. Given the absence of a dedicated, exhaustive toxicological profile for this specific molecule, this guide is built upon a foundation of chemical analogue analysis, established principles of laboratory safety, and data from structurally related benzimidazole derivatives. The primary directive is to foster a proactive safety culture by treating the compound with a degree of caution appropriate for a novel chemical entity.
Section 1: Compound Identification and Analogue-Based Hazard Assessment
This compound is a heterocyclic aromatic organic compound belonging to the benzimidazole family. Benzimidazoles are a core scaffold in numerous pharmacologically active molecules, making their handling commonplace in drug discovery and development.[1][2] However, the specific toxicological properties of this compound have not been thoroughly investigated.[3]
Therefore, a prudent approach necessitates inferring potential hazards from well-documented analogues. The parent benzimidazole ring and its various substituted derivatives are known to exhibit a range of biological activities and associated hazards.[4][5] This guide will reference data from compounds such as 2-Chloro-1H-benzimidazole, 1-Methylbenzimidazole, and 5,6-Dimethylbenzimidazole to establish a robust baseline for safe handling protocols.
Compound Details:
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2,5,6-Trimethyl-1H-benzimidazole | [6] |
| CAS Number | 3363-56-2 | [6] |
| Molecular Formula | C₁₀H₁₂N₂ | [6] |
| Molecular Weight | 160.22 g/mol | [6] |
| Melting Point | 200 - 202 °C |[6] |
Section 2: Inferred Hazard Identification and Classification
Based on the Safety Data Sheets (SDS) of analogous benzimidazole derivatives, this compound should be handled as a substance with the potential to cause irritation and other harmful effects. The GHS classifications for several related compounds are summarized below, forming the basis of our recommended precautions.
| Analogue Compound | GHS Hazard Statements | Source(s) |
| 2-Chloro-1H-benzimidazole | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| 1-Methylbenzimidazole | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [7][8] |
| Benzimidazole (Parent) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |
| 4(or 5)-Methyl-benzimidazole-2-thione | H302: Harmful if swallowed.H332: Harmful if inhaled.H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.H373: May cause damage to organs through prolonged or repeated exposure. | [10] |
Conclusion of Hazard Assessment: Given the data, it is imperative to assume that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system. The potential for harm if swallowed should also be considered.[7] The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all potential exposures.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls, from most to least effective, provides a framework for minimizing risk. Engineering controls form the first line of defense, supplemented by administrative controls and, finally, personal protective equipment.
Caption: Hierarchy of Controls applied to handling this compound.
3.1 Engineering Controls
-
Primary Handling: All procedures involving the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
-
Weighing: Weighing of the powder should be performed in a ventilated balance enclosure or a fume hood to contain fine particulates.
3.2 Personal Protective Equipment (PPE) A comprehensive PPE strategy is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[12]
-
Hand Protection: Nitrile gloves compliant with EN 374 standards should be worn.[11] Gloves must be inspected before use and changed immediately if contamination is suspected or a tear occurs. Use proper glove removal technique to avoid skin contact.[11]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Protective boots are recommended for large-scale operations.[13]
3.3 Hygiene Measures
-
Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[10][14]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
-
Immediately remove and wash any contaminated clothing before reuse.[10][12]
Section 4: Safe Handling, Storage, and Experimental Protocols
4.1 Storage
-
Store in a tightly closed, properly labeled container.[10]
-
Store away from incompatible materials, particularly strong oxidizing agents.[12]
-
The storage area should be locked or otherwise accessible only to authorized personnel.[7]
4.2 Experimental Protocol: Weighing and Solubilizing the Compound This protocol is designed to minimize dust generation and exposure.
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure the chemical fume hood and/or ventilated balance enclosure is operational.
-
Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it within the fume hood.
-
-
Weighing:
-
Carefully open the stock container inside the fume hood.
-
Use a clean spatula to gently transfer the desired amount of this compound powder to the weigh boat. Avoid any actions that could create airborne dust.
-
Securely close the stock container immediately after dispensing.
-
-
Solubilization:
-
Place the weigh boat containing the powder into the beaker.
-
Add the chosen solvent to the beaker, rinsing the powder from the weigh boat. Benzimidazole itself is freely soluble in alcohol and soluble in aqueous solutions of acids.[16]
-
Add the stir bar and place the beaker on a stir plate within the fume hood to complete dissolution.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes in a designated solid chemical waste container.
-
Wipe down the spatula and work surface with an appropriate solvent.
-
Remove PPE and wash hands thoroughly.
-
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
5.1 First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][17][18]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[17] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17][19] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[10]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water.[15] Seek immediate medical attention.
5.2 Accidental Release Measures (Spill Response) The following workflow should be followed for a small-scale laboratory spill.
Caption: Logical workflow for responding to a chemical spill.
For a solid spill, do not dry sweep.[19] Gently moisten the material or use a HEPA-filtered vacuum for cleanup.[19] Collect the spilled material and place it into a sealed, properly labeled container for disposal according to institutional and local regulations.[15]
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide.[11][13][15]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][11]
References
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- MedchemExpress. (2025). Safety Data Sheet for 1-Methylbenzimidazole.
- ARIEL. (n.d.). Safety Data Sheet for 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet for Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.
- TCI Chemicals. (n.d.). Safety Data Sheet for 2-(3-Hydroxypropyl)benzimidazole.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Acros Organics. (2025). Safety Data Sheet for 2-Methylbenzimidazole.
- Safety Data Sheet. (n.d.).
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- CymitQuimica. (2024). Safety Data Sheet for 2-methyl-1H-benzimidazol-5-ol.
- Biosynth. (n.d.). Safety Data Sheet for 2-benzyl-6-methoxy-1H-benzimidazole.
- MedchemExpress. (2025). Safety Data Sheet for (1H-Benzimidazol-2-yl)methanol.
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-
CAS Common Chemistry. (n.d.). 2,5,6-Trimethylbenzimidazole. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]
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PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
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Methodological & Application
The Coordination Chemistry of 1,5,6-Trimethylbenzimidazole: A Ligand for Catalysis and Bioinorganic Applications
Introduction: The Versatility of Benzimidazoles in Coordination Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its structural similarity to naturally occurring purines and its versatile coordination capabilities.[1] Among the myriad of substituted benzimidazoles, 1,5,6-trimethylbenzimidazole emerges as a particularly intriguing ligand. The presence of methyl groups at the 1, 5, and 6 positions introduces specific electronic and steric properties that can be harnessed to fine-tune the characteristics of the resulting metal complexes. The N-methylation at the 1-position prevents deprotonation and alters the ligand's electronic profile, while the methyl groups on the benzene ring enhance its electron-donating ability. These features make this compound a compelling candidate for applications in catalysis and the development of novel therapeutic agents.
This guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, the preparation of its coordination complexes, and protocols for its application in catalysis and anticancer research.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the condensation of the appropriate ortho-phenylenediamine with acetic acid. This method, a variation of the well-established Phillips benzimidazole synthesis, is robust and generally provides good yields.
Protocol: Synthesis of this compound
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (4 M)
-
Sodium Hydroxide solution (10%)
-
Activated Charcoal
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, Buchner funnel, and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 0.073 mol) and glacial acetic acid (60 mL).
-
Reflux: Gently heat the mixture to reflux using a heating mantle. Maintain the reflux for 4 hours. The solution will darken during this period.
-
Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold water. Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (pH ~8-9), as indicated by pH paper. This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with copious amounts of cold water to remove any residual salts.
-
Purification by Recrystallization:
-
Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal to the hot solution to decolorize it and heat for a further 10 minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Expected Yield: 75-85% Appearance: Off-white to light brown crystalline solid.
Characterization Data
| Parameter | Expected Value |
| ¹H NMR (CDCl₃, ppm) | δ 7.5-7.2 (s, 2H, Ar-H), 3.8 (s, 3H, N-CH₃), 2.5 (s, 3H, C-CH₃), 2.4 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 153, 142, 132, 131, 119, 110, 31, 20, 14 |
| FT-IR (KBr, cm⁻¹) | ~3000 (C-H), ~1620 (C=N), ~1450 (C=C) |
Coordination Chemistry of this compound
This compound acts as a monodentate ligand, coordinating to metal centers through the sp²-hybridized nitrogen atom of the imidazole ring. The N-methyl group precludes its function as a bridging ligand through deprotonation, simplifying the resulting coordination geometries. The electron-donating methyl groups on the benzimidazole backbone enhance the ligand's sigma-donating ability, which can influence the electronic properties and reactivity of the metal center.
Workflow for the Synthesis of a Cobalt(II) Complex
Caption: General workflow for the synthesis of a Co(II) complex with this compound.
Protocol: Synthesis of Dichlorobis(this compound)cobalt(II)
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Absolute Ethanol
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and heat plate
-
Cannula
Procedure:
-
Ligand Solution: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.320 g, 2.0 mmol) in 20 mL of absolute ethanol with gentle warming if necessary.
-
Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (0.238 g, 1.0 mmol) in 10 mL of absolute ethanol.
-
Complexation: While stirring the ligand solution, add the cobalt(II) chloride solution dropwise via a cannula. A colored precipitate should form immediately.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.
-
Drying: Dry the resulting complex under vacuum.
Expected Yield: 80-90% Appearance: Blue or purple crystalline solid.
Expected Characterization of the Cobalt(II) Complex
| Technique | Expected Observations | Rationale |
| FT-IR (KBr, cm⁻¹) | Shift of the C=N stretching vibration to a lower frequency compared to the free ligand. | Coordination of the imidazole nitrogen to the cobalt ion weakens the C=N bond. |
| UV-Vis (Ethanol, nm) | d-d transitions characteristic of tetrahedral Co(II) complexes, typically in the visible region (~500-700 nm). | The electronic transitions within the d-orbitals of the Co(II) center are diagnostic of its coordination geometry. |
| Magnetic Susceptibility | Paramagnetic, consistent with a high-spin d⁷ Co(II) center (typically 3 unpaired electrons). | Tetrahedral Co(II) complexes are generally high-spin. |
Application Notes and Protocols
The unique properties of this compound complexes make them suitable for various applications. Below are two detailed protocols for their use in catalysis and as potential anticancer agents.
Application Note 1: Catalytic Oxidation of Phenols
Cobalt-benzimidazole complexes have shown promise as catalysts for the oxidative coupling of phenols, a reaction of significant industrial importance for the synthesis of polymers and fine chemicals.[2][3][4] The cobalt center can cycle between different oxidation states to facilitate the oxidation of the phenolic substrate.
Catalytic Cycle Overview
Caption: A simplified proposed catalytic cycle for the oxidative coupling of phenols using a cobalt-benzimidazole complex.
Protocol: Catalytic Oxidation of 2,6-Dimethylphenol
Materials:
-
Dichlorobis(this compound)cobalt(II) (catalyst)
-
2,6-Dimethylphenol (substrate)
-
Toluene (solvent)
-
Oxygen balloon
-
Schlenk flask
-
Magnetic stirrer and hot plate
-
GC-MS for analysis
Procedure:
-
Reaction Setup: To a Schlenk flask, add the cobalt complex (0.05 mmol), 2,6-dimethylphenol (5.0 mmol), and toluene (20 mL).
-
Reaction Initiation: Purge the flask with oxygen and then maintain a positive pressure of oxygen using an oxygen-filled balloon.
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of the substrate and the formation of the desired polyphenylene oxide product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The solvent can be removed from the filtrate under reduced pressure to isolate the product.
Application Note 2: Evaluation of Anticancer Activity
Benzimidazole-metal complexes are widely investigated for their potential as anticancer agents.[5][6] Their mechanism of action is often attributed to their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound against cancer cell lines.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Dichlorobis(this compound)cobalt(II) complex
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the cobalt complex in DMSO and then dilute it with the culture medium to various concentrations. Replace the old medium in the wells with 100 µL of the medium containing the different concentrations of the complex. Include wells with untreated cells (control) and cells treated with the vehicle (DMSO) alone.
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).
Data Presentation: Cytotoxicity of Benzimidazole-Metal Complexes
| Complex | Cell Line | IC₅₀ (µM)[5] |
| [Cu(L)Cl₂] | A549 | 264.32 ± 36.57 |
| [Co(L)Cl₂] | A549 | 319.33 ± 31.08 |
| [Ni(L)Cl₂] | A549 | 342.03 ± 17.69 |
| L = 6-bromo-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine |
Note: The data presented is for analogous benzimidazole complexes to illustrate the potential range of activity. The IC₅₀ for the this compound complex would need to be determined experimentally.
Conclusion
This compound is a versatile and accessible ligand that provides a platform for the development of a wide range of coordination complexes. The protocols and application notes provided herein offer a starting point for researchers interested in exploring the catalytic and bioinorganic chemistry of these compounds. The tunability of the benzimidazole scaffold, combined with the diverse reactivity of transition metals, ensures that this compound and its derivatives will continue to be a fruitful area of research in coordination chemistry.
References
-
Pandey, S., Bansal, D., & Gupta, R. (2018). A metalloligand appended with benzimidazole rings: tetranuclear [CoZn3] and [CoCd3] complexes and their catalytic applications. New Journal of Chemistry, 42(12), 9847-9856. [Link]
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Raducka, A., Czylkowska, A., Gobis, K., & Świątkowski, M. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Molecules, 26(11), 3275. [Link]
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Mondal, S., Paul, S., Bhaumik, A., & Bhowmick, D. (2023). Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. ACS Omega. [Link]
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Nguyen, V.-T., Huynh, T.-K.-C., Ho, G.-T.-T., Nguyen, T.-H.-A., & Hoang, T.-K.-D. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science, 9(9), 220659. [Link]
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Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
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Maher, J. (2002). Experiment 4: The Preparation and Properties of Organo-cobaloxime Complexes. University of Bristol, School of Chemistry. [Link]
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Ansari, K. I., et al. (2023). Cytotoxicity and mechanism of action of metal complexes: An overview. Journal of Molecular Structure, 1278, 134932. [Link]
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Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]
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Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
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Sigman, D. S. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6532-6549. [Link]
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El-harrad, L., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5431. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
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ResearchGate. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]
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van Wyk, J. L., Mapolie, S., Lennartsson, A., & Håkansson, M. (2008). The catalytic oxidation of phenol in aqueous media using cobalt (II) complexes derived from N-(aryl) salicylaldimines. Chalmers Research. [Link]
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Li, Z., & Li, C.-J. (2020). Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers, 7(19), 2954-2989. [Link]
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Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22712. [Link]
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The Versatile Role of 1,5,6-Trimethylbenzimidazole in Bioinorganic Chemistry: Application Notes and Protocols
Introduction: A Ligand of Unique Potential
In the intricate world of bioinorganic chemistry, the design and synthesis of ligands that can effectively mimic the coordination environment of metal ions in biological systems are of paramount importance. Among the vast array of heterocyclic compounds, 1,5,6-trimethylbenzimidazole (Me3Bzm) has emerged as a ligand of significant interest. Its structure, featuring a benzimidazole core with three methyl substitutions, offers a unique combination of steric and electronic properties that make it an invaluable tool for researchers in metalloenzyme mimicry, vitamin B12 analog synthesis, and the development of novel therapeutic and diagnostic agents.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in bioinorganic chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile ligand in their work. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles.
Section 1: Synthesis of this compound Ligand
The foundation of any study involving a specific ligand is its efficient and reliable synthesis. The following protocol is adapted from established methods for benzimidazole synthesis and is optimized for the preparation of this compound.
Protocol 1: Synthesis of this compound
Principle: This synthesis involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid, followed by N-methylation. The initial cyclization forms 5,6-dimethylbenzimidazole, which is then methylated at the N1 position to yield the final product.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Glacial acetic acid
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Step 1: Synthesis of 5,6-Dimethylbenzimidazole.
-
In a 250 mL round-bottom flask, dissolve 10 g of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of 4 M hydrochloric acid.
-
Add 15 mL of glacial acetic acid to the solution.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.
-
Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature and neutralize with a 10% NaOH solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude 5,6-dimethylbenzimidazole.
-
-
Step 2: N-methylation to form this compound.
-
In a 250 mL round-bottom flask, dissolve the crude 5,6-dimethylbenzimidazole in 100 mL of ethanol.
-
Add a solution of sodium hydroxide (1.2 equivalents) in ethanol to the flask and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC (eluent: DCM/methanol, 95:5).
-
After completion, remove the solvent using a rotary evaporator.
-
Dissolve the residue in DCM and wash with water in a separatory funnel.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Application in Vitamin B12 Analog Synthesis
This compound serves as an excellent mimic for the 5,6-dimethylbenzimidazole "lower" ligand in cobalamin (Vitamin B12). Its coordination to a cobalt center allows for the study of the electronic and steric effects of the axial ligand on the properties and reactivity of the cobalt center. Cobaloximes, with their planar equatorial bis(dimethylglyoximato) ligand, are widely used as simple models for the more complex corrin ring of vitamin B12.
Protocol 2: Synthesis of a [Co(dmgH)₂(Me3Bzm)(Cl)] Model Complex
Principle: This protocol describes the synthesis of a cobaloxime complex where this compound and a chloride ion occupy the axial positions of a cobalt(III) center chelated by two dimethylglyoximate (dmgH⁻) ligands.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Dimethylglyoxime (dmgH₂)
-
This compound (Me3Bzm)
-
Methanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CoCl₂·6H₂O (1 equivalent) in methanol.
-
To this solution, add a methanolic solution of dimethylglyoxime (2 equivalents).
-
Stir the mixture for 10 minutes, during which a color change should be observed.
-
Add a methanolic solution of this compound (1.1 equivalents) to the reaction mixture.
-
Bubble air or oxygen through the solution for 1-2 hours to oxidize Co(II) to Co(III). The color of the solution will change to a deep brown or green.
-
Reduce the volume of the solvent in vacuo until a precipitate begins to form.
-
Cool the flask in an ice bath to complete the precipitation.
-
Filter the solid product, wash with cold methanol and then with diethyl ether.
-
Dry the complex under vacuum.
Characterization: The resulting complex can be characterized by UV-Vis spectroscopy to observe the characteristic d-d transitions of the cobalt(III) center, and by ¹H NMR to confirm the coordination of the Me3Bzm ligand. Single-crystal X-ray diffraction can be used to determine the precise molecular structure.
Workflow for the Synthesis of a Cobaloxime Vitamin B12 Analog
Caption: Workflow for the synthesis and characterization of a cobaloxime model complex.
Section 3: Application in Metalloenzyme Active Site Mimicry
The imidazole side chain of histidine is a common coordinating residue in the active sites of many metalloenzymes. This compound, with its similar N-donor properties, can be used to construct model complexes that mimic the coordination environment of these active sites. This allows for detailed spectroscopic and reactivity studies that can provide insights into the mechanisms of the native enzymes.
Protocol 3: General Protocol for the Synthesis of a Bio-inspired Model Complex
Principle: This protocol outlines a general method for synthesizing a metal complex with this compound as a ligand to model a metalloenzyme active site. The choice of metal salt and stoichiometry will depend on the specific enzyme being modeled.
Materials:
-
A suitable metal salt (e.g., FeCl₂, Zn(NO₃)₂, Cu(ClO₄)₂)
-
This compound (Me3Bzm)
-
An appropriate solvent (e.g., acetonitrile, methanol, THF)
-
Schlenk line and glassware for inert atmosphere synthesis
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the chosen metal salt (1 equivalent) in the selected solvent in a Schlenk flask.
-
In a separate flask, dissolve this compound (desired number of equivalents, typically 1-4) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with vigorous stirring.
-
The reaction is typically stirred at room temperature for several hours, or gently heated if necessary.
-
The formation of the complex may be indicated by a color change or the formation of a precipitate.
-
If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the complex remains in solution, the solvent can be slowly evaporated or layered with a non-coordinating solvent (e.g., diethyl ether, pentane) to induce crystallization.
Self-Validation: The success of the synthesis can be validated by comparing the spectroscopic data (e.g., UV-Vis, EPR for paramagnetic metals) of the synthetic model with the data reported for the native metalloenzyme.
Logical Flow for Metalloenzyme Mimicry
Caption: Logical workflow for using model complexes to gain insight into metalloenzyme function.
Section 4: Applications in Therapeutic and Diagnostic Agents
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its metal complexes have shown promise as therapeutic agents, particularly as anticancer and antimicrobial drugs. The mechanism of action often involves the interaction of the metal complex with DNA or the inhibition of key enzymes.[1] Furthermore, the ability to chelate radiometals makes benzimidazole derivatives attractive candidates for the development of diagnostic imaging agents.
Therapeutic Potential
Metal complexes of benzimidazole derivatives have demonstrated significant in vitro cytotoxic activity against various cancer cell lines. While specific data for this compound complexes are emerging, the data from structurally related compounds are highly indicative of their potential.
| Complex Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-derived Cu(II) Complex | MDA-MB-231 (Breast) | 6.66 ± 1.7 | [1] |
| Benzimidazole-derived Zn(II) Complex | HepG2 (Liver) | 12 ± 3.1 | [1] |
| Benzimidazole-derived Pt(II)-NHC Complex | Cisplatin-resistant Ovarian Cancer | < 1 | [2] |
| Cobalt(II) Imidazole Complex | HeLa (Cervical) | ~15 | [3] |
This table presents representative data for benzimidazole-related metal complexes to illustrate their therapeutic potential.
The antimicrobial activity of cobalt(II) complexes with benzimidazole derivatives has also been reported, with Minimum Inhibitory Concentration (MIC) values in the range of 62.5 to 750 µg/ml against various bacterial strains.[4]
Diagnostic Potential: Radiolabeling for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. Benzimidazole derivatives have been successfully radiolabeled with positron-emitting isotopes like fluorine-18 (¹⁸F) and carbon-11 (¹¹C) for tumor imaging.[5][6]
Protocol 4: General Protocol for Radiolabeling of a Benzimidazole Derivative
Principle: This protocol outlines a general procedure for the ¹⁸F-labeling of a precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate) via nucleophilic substitution. This would be applicable to a derivative of this compound functionalized with such a leaving group.
Materials:
-
Precursor molecule (e.g., tosyloxyethyl-1,5,6-trimethylbenzimidazole)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Azeotropic drying of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is transferred to a reaction vessel containing K222 and K₂CO₃ in acetonitrile. The mixture is heated under a stream of nitrogen to remove water azeotropically.
-
Radiolabeling reaction: The precursor molecule, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the radiolabeled product and unreacted precursor. The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The desired radiolabeled compound is eluted from the SPE cartridge with a suitable organic solvent (e.g., ethanol, acetonitrile).
-
Further purification is achieved using semi-preparative HPLC to isolate the pure radiotracer.
-
The final product is formulated in a physiologically compatible solution for in vivo studies.
Quality Control: The radiochemical purity and identity of the final product must be confirmed by analytical HPLC and comparison with a non-radioactive standard.
Conclusion
This compound is a ligand with significant and diverse applications in bioinorganic chemistry. Its utility in modeling the coordination environment of cobalt in vitamin B12, mimicking the active sites of metalloenzymes, and serving as a scaffold for the development of therapeutic and diagnostic agents underscores its importance. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, empowering them to explore the full potential of this versatile molecule in their scientific endeavors. The continued investigation of this compound and its metal complexes is poised to yield further insights into fundamental biological processes and contribute to the development of novel metallodrugs and diagnostic tools.
References
- Yuan, L., et al. (2010). (18)F Labeled benzimidazole derivatives as potential radiotracer for positron emission tomography (PET) tumor imaging. Bioorganic & Medicinal Chemistry, 18(7), 2437-2444.
- Gao, M., et al. (2017). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). Scientific Reports, 7, 46480.
- Jadhav, S., et al. (2021). Synthesis of Benzimidazole based Scaffolds and Automated Radiosynthesis of [18F]-T808 PET Tracer. Journal of Nuclear Medicine, 62(supplement 1), 2268.
- Singh, P., et al. (2018). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 23(5), 1232.
- Chifiriuc, M. C., et al. (2020). New Cobalt (II)
- Gandin, V., et al. (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). International Journal of Molecular Sciences, 24(13), 11090.
- Li, Y., et al. (2023). Preclinical Evaluation of Azabenzimidazole-Based PET Radioligands for γ-8 Dependent Transmembrane AMPA Receptor Regulatory Protein Imaging. Journal of Medicinal Chemistry, 66(15), 10481-10495.
- Gülcan, M., et al. (2007). Antibacterial activity of cobalt(II) complexes with some benzimidazole derivatives. Journal of the Serbian Chemical Society, 72(11), 1153-1159.
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Introduction: Probing the Vitamin B₁₂ Axis with a Modified Lower Ligand
An Application Guide to 1,5,6-Trimethylbenzimidazole as a Vitamin B₁₂ Analog Component
Vitamin B₁₂ (cobalamin) is a structurally complex organometallic cofactor essential for key metabolic processes in humans, including DNA synthesis and fatty acid metabolism.[1][2] Its intricate architecture features a central cobalt ion held within a corrin macrocycle. This cobalt is coordinated by two axial ligands: an upper ligand that defines the cofactor's reactive form (e.g., methyl in methylcobalamin, 5'-deoxyadenosyl in adenosylcobalamin) and a lower axial ligand.[1][3] In humans and many bacteria, this lower ligand is 5,6-dimethylbenzimidazole (DMB), which is tethered to the corrin ring via a ribonucleotide loop.[4]
The DMB base is not merely a structural anchor; its coordination to the cobalt ion influences the electronic properties of the cofactor and its interaction with B₁₂-dependent enzymes.[5] In some enzymatic contexts, this DMB ligand is displaced by a histidine residue from the enzyme in a "base-off/His-on" configuration, highlighting its dynamic role in catalysis.[2][3]
Modifying this lower benzimidazole ligand provides a powerful strategy to create vitamin B₁₂ analogs, or "cobamides," with altered properties. Such analogs are invaluable tools for:
-
Probing Enzyme-Cofactor Interactions: Investigating the structural and electronic requirements of the active sites of B₁₂-dependent enzymes like human methylmalonyl-CoA mutase (MMUT).[6]
-
Modulating Biological Activity: Creating cobamides with agonist or antagonist properties.
-
Drug Delivery Scaffolds: Leveraging the body's B₁₂ uptake pathways to deliver therapeutic agents.[7]
This guide focuses on This compound (TMB) , a synthetic analog of the natural DMB base. The key modification is the methylation at the N-1 position of the imidazole ring. This seemingly subtle change prevents coordination to the cobalt ion through that nitrogen, creating a permanently "base-off" analog. This application note provides detailed protocols for the chemical synthesis of TMB, its incorporation into a complete cobamide, and the subsequent purification and analysis of the resulting analog.
Section 1: Chemical Synthesis of this compound (TMB)
The synthesis of benzimidazole derivatives is a well-established area of medicinal chemistry.[8][9] The most common and direct approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions. Here, we adapt this principle for the synthesis of TMB. The first synthesis of a dimethylbenzimidazole was reported by Hoebrecker in 1872.[10]
Protocol 1.1: Synthesis of this compound
This protocol describes the reaction of N¹,4,5-trimethylbenzene-1,2-diamine with formic acid to yield the target compound. The initial diamine can be synthesized from 4,5-dimethyl-2-nitroaniline via reduction, followed by N-methylation.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N¹,4,5-trimethylbenzene-1,2-diamine (1.50 g, 10 mmol).
-
Reagent Addition: Add 20 mL of formic acid (98%). The mixture will become a solution and may warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane).
-
Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water. Carefully neutralize the solution by adding aqueous sodium hydroxide (10 M) until the pH is approximately 8-9. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
Data Summary:
| Parameter | Value |
| Starting Material | N¹,4,5-trimethylbenzene-1,2-diamine |
| Reagent | Formic Acid (98%) |
| Solvent | None (Formic acid acts as reagent and solvent) |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4 hours |
| Typical Yield | 75-85% |
Section 2: Directed Biosynthesis of TMB-Cobamide
Once the TMB base is synthesized, it must be incorporated into the full cobamide structure. This is most efficiently achieved through directed biosynthesis, where the synthetic base is supplied to a bacterial culture known for producing vitamin B₁₂.[11] These organisms can often utilize exogenous bases via the nucleotide loop assembly pathway.[12] The enzyme CobT, an α-phosphoribosyltransferase, is crucial in this process as it activates the benzimidazole base for attachment.[13]
Protocol 2.1: Fermentative Production of TMB-Cobamide using Propionibacterium freudenreichii
Propionibacterium freudenreichii is a GRAS (Generally Recognized as Safe) organism used in industrial vitamin B₁₂ production and is an excellent candidate for this purpose.[14]
Step-by-Step Methodology:
-
Culture Preparation: Inoculate a suitable anaerobic culture medium (e.g., lactate broth) with a fresh colony of P. freudenreichii. Grow the culture under anaerobic conditions at 30 °C without shaking for 48-72 hours to establish a seed culture.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (e.g., 5% v/v). The production medium should contain precursors for the corrin ring (e.g., 5-aminolevulinic acid) and cobalt (e.g., CoCl₂).
-
Induction with TMB: When the culture reaches the mid-logarithmic phase of growth, add a sterile-filtered solution of this compound (TMB) to a final concentration of 10-50 mg/L. The timing of this addition is critical for efficient incorporation.[14]
-
Fermentation: Continue the anaerobic fermentation at 30 °C for an additional 5-7 days. Vitamin B₁₂ and its analogs are often produced intracellularly.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes). Discard the supernatant and wash the cell pellet with a phosphate buffer (pH 7.0).
-
Cell Lysis and Cobamide Extraction: Resuspend the cell pellet in a lysis buffer (e.g., sodium acetate buffer, pH 4.0). Lyse the cells by sonication or using a French press. To stabilize the extracted cobamides and convert them to a uniform, stable form for analysis, add potassium cyanide (KCN) to the lysate to a final concentration of 0.01% (w/v). This converts all cobamide forms to their cyanated derivatives (e.g., TMB-cyanocobamide).
-
Clarification: Heat the lysate in a boiling water bath for 15-30 minutes to denature proteins and complete the conversion to the cyano-form.[15] Cool the mixture and clarify the extract by centrifugation to remove cell debris. The resulting supernatant contains the crude TMB-cyanocobamide.
Workflow Visualization
Caption: Overall workflow from TMB synthesis to pure analog.
Section 3: Purification and Characterization
Purifying the TMB-cobamide from the complex cell lysate is essential. A highly effective method combines immunoaffinity chromatography (IAC) for specificity with high-performance liquid chromatography (HPLC) for resolution.[16]
Protocol 3.1: Immunoaffinity and HPLC Purification
Step-by-Step Methodology:
-
Immunoaffinity Chromatography (IAC):
-
Equilibrate a commercial vitamin B₁₂ immunoaffinity column with phosphate buffer (pH 7.0). These columns contain antibodies that bind to the corrin ring structure, making them suitable for capturing various cobamides.
-
Pass the clarified cell lysate (from Protocol 2.1) through the IAC column. The TMB-cobamide will bind to the antibody.
-
Wash the column extensively with water to remove unbound impurities.
-
Elute the bound TMB-cobamide using a strong organic solvent, such as methanol.[16][17]
-
-
Solvent Exchange: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.
-
HPLC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Separate the components using a gradient elution program. The specific gradient will depend on the column and system but will typically involve a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[18]
-
Monitor the elution profile using a UV-Vis detector, typically at wavelengths around 361 nm (a characteristic peak for cyanocobamides) and 550 nm.
-
Collect the fraction corresponding to the major peak, which should be the TMB-cyanocobamide.
-
HPLC Gradient Example:
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Methanol + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol 3.2: Characterization by Spectroscopy and Mass Spectrometry
Step-by-Step Methodology:
-
UV-Visible Spectroscopy:
-
Acquire a full UV-Vis spectrum (250-700 nm) of the purified TMB-cyanocobamide fraction.
-
Compare the spectrum to that of standard cyanocobalamin (which contains DMB). The overall shape should be similar, but slight shifts in the absorbance maxima are expected due to the altered electronic environment from the TMB ligand.
-
-
Mass Spectrometry:
-
Analyze the purified fraction using High-Resolution Mass Spectrometry (HRMS), such as ESI-Q-TOF, to confirm the exact mass of the TMB-cobamide.
-
Alternatively, use HPLC coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).[18] This highly sensitive technique detects the cobalt atom, confirming that the HPLC peak corresponds to a cobamide, and can be used for absolute quantification.
-
Structural Comparison
Caption: Key structural difference between DMB and TMB.
Section 4: Applications in Research and Drug Development
The TMB-cobamide analog, once synthesized and purified, serves as a specialized molecular probe. Its primary characteristic—the inability of the lower ligand to coordinate with the cobalt ion—makes it particularly useful for several applications.
1. Probing Enzyme Active Sites: In B₁₂-dependent enzymes that utilize a "base-on" mechanism, the TMB-cobamide can be used to assess the importance of lower ligand coordination for substrate binding and catalysis. Comparing the kinetic parameters (Kₘ, kcat) of an enzyme with the natural DMB-cobalamin versus the TMB-cobamide can reveal the energetic contribution of the Co-N bond to the reaction.[6]
2. Investigating Cobamide Transport Proteins: The uptake of vitamin B₁₂ into cells is mediated by a series of binding proteins (e.g., Intrinsic Factor, Transcobalamin).[5] The conformation of the nucleotide loop and the benzimidazole base can influence binding affinity. TMB-cobamide can be used in competitive binding assays to understand how these transport proteins accommodate structural variations in the lower ligand.
3. Development of B₁₂ Antagonists: By occupying the active site of B₁₂-dependent enzymes without facilitating the catalytic reaction, or by blocking transport proteins, TMB-cobamide could serve as a lead compound for developing metabolic antagonists. Such compounds are valuable in studying metabolic diseases or as potential antimicrobial agents against pathogens reliant on specific cobamide-dependent pathways.[7]
4. Scaffolds for Drug Delivery: The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[19][20] By functionalizing the TMB base before its incorporation into the cobamide, it may be possible to create B₁₂ conjugates that deliver a therapeutic payload via the vitamin's natural uptake system. The TMB scaffold provides a unique, non-coordinating platform for such modifications.
Biochemical Pathway
Caption: Chemoenzymatic incorporation of TMB into a cobamide.
References
- Cobalamin's (Vitamin B12) Surprising Function as a Photoreceptor.
- 5,6-Dimethylbenzimidazole. Wikipedia.
- Coenzyme B12- Vitamin B12. Chemistry LibreTexts.
- INTRODUCTION TO VITAMIN B12. University College London.
- Modifications in benzimidazoles affect their binding capacity with proteins.
- Structural detail for Vitamin B12. University of Oxford.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Bentham Science.
- Determination of Vitamin B12 in Multivitamins using HPLC-ICP-MS. U.S.
- An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12.
- Vitamin B12 - A review of analytical methods for use in food. GOV.UK.
- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.
- Uneven distribution of cobamide biosynthesis and dependence in bacteria predicted by compar
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography.
- An Evaluation of Procedures for the Determination of Vitamin B12 in Foods, Supplements and Premixes using HPLC and UPLC. GOV.UK.
- Biosynthesis of the 5,6-dimethylbenzimidazole moiety of vitamin B12. PubMed.
- Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Biosynthesis of vitamin B12 in anaerobic bacteria. PubMed.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
- Vitamin B12: Chemical modifications.
- Probing the role of CobT in lower ligand activation in the biosynthesis of vitamin B12 and other cobamide cofactors. PubMed.
- The Miracle of Vitamin B12 Biochemistry. MDPI.
- Navigating the B12 Road: Assimilation, Delivery, and Disorders of Cobalamin. PubMed Central.
- Developing a single-stage continuous process strategy for vitamin B12 production with Propionibacterium freudenreichii. PubMed Central.
- Developing a single-stage continuous process strategy for vitamin B12 production with Propionibacterium freudenreichii. PubMed.
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- 4. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the B12 Road: Assimilation, Delivery, and Disorders of Cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Benzimidazole Scaffold in Modern Antimicrobial Research
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules, making it a cornerstone in the development of drugs with a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The dramatic rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical entities, and benzimidazole derivatives have consistently emerged as promising candidates.[3][5]
Structural modifications to the benzimidazole ring, particularly at the N-1, C-2, and C-5/6 positions, have been extensively studied to enhance antimicrobial potency and broaden the spectrum of activity.[6][7] This guide focuses on a specific, promising derivative: 1,5,6-trimethylbenzimidazole . The introduction of methyl groups at these key positions can significantly influence the compound's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with microbial targets.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of this compound, empowering research teams to effectively explore its potential as a next-generation antimicrobial agent.
Section 1: Synthesis of this compound
The synthesis of substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following protocol outlines a reliable, two-step process for synthesizing this compound, beginning with the formation of the 5,6-dimethylbenzimidazole core, followed by N-alkylation to introduce the final methyl group at the N-1 position.
Protocol 1.1: Two-Step Synthesis of this compound
Scientific Rationale: This protocol employs the Phillips condensation method, a robust and widely used reaction for creating the benzimidazole ring system.[8] Acetic acid serves as both the reactant (providing the C-2 carbon and its methyl substituent) and the acidic catalyst. The subsequent N-alkylation is a standard procedure to functionalize the imidazole nitrogen, which is critical for modulating the compound's biological activity.[8]
Workflow Diagram: Synthesis of this compound
Caption: A two-step synthetic route to the target compound.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) solution
-
Iodomethane (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
Part A: Synthesis of 5,6-Dimethyl-2-methylbenzimidazole (Intermediate)
-
In a 250 mL round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and glacial acetic acid (20 mL).
-
Add 4M HCl (15 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 4 hours, monitoring the reaction progress via TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice in a 500 mL beaker.
-
Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution until the pH is ~8-9. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water.
-
Dry the solid product under vacuum to yield the intermediate, 5,6-dimethyl-2-methylbenzimidazole.
Part B: Synthesis of this compound (Final Product)
-
In a 100 mL round-bottom flask, dissolve the dried intermediate from Part A (5 mmol) in DMF (25 mL).
-
Add anhydrous potassium carbonate (7.5 mmol) to the solution. This acts as the base to deprotonate the imidazole nitrogen.
-
Stir the suspension vigorously for 20 minutes at room temperature.
-
Slowly add iodomethane (6 mmol) dropwise to the reaction mixture. Caution: Iodomethane is toxic and volatile; perform this step in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product via column chromatography on silica gel to obtain the pure this compound.
Section 2: Protocols for In Vitro Antimicrobial Evaluation
Once synthesized and purified, the compound must be evaluated for its antimicrobial efficacy. The determination of the Minimum Inhibitory Concentration (MIC) is the foundational assay for quantifying antimicrobial activity.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Scientific Rationale: This method is the gold standard for quantitative antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium.
Materials:
-
This compound (test compound)
-
Dimethyl Sulfoxide (DMSO), sterile
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Subsequent dilutions should be made in the appropriate sterile broth (CAMHB or RPMI) to minimize DMSO concentration (final concentration should not exceed 1% v/v, as higher levels can inhibit microbial growth).
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate (18-24h growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Fungi: Prepare a yeast suspension from a 24h culture on Sabouraud Dextrose Agar. Adjust the turbidity in sterile saline to a 0.5 McFarland standard. Dilute this suspension in RPMI to achieve a final inoculum density of ~0.5-2.5 x 10³ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This leaves columns 11 and 12 for controls.
-
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of broth (no compound).
-
Column 12 (Sterility Control): Add 200 µL of sterile broth only (no compound, no inoculum).
-
A separate plate or rows should be set up for the positive control antibiotic, following the same dilution scheme.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to all wells from column 1 to 11. Do not add inoculum to column 12. The final volume in wells 1-11 is now 200 µL.
-
Incubation:
-
Bacteria: Incubate plates at 37°C for 18-24 hours in ambient air.
-
Fungi: Incubate plates at 35°C for 24-48 hours in ambient air.
-
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
Protocol 2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Scientific Rationale: While the MIC indicates growth inhibition (a static effect), the MBC/MFC determines the concentration required to kill the microorganism (a cidal effect). This is a crucial distinction in drug development, as cidal agents are often preferred for treating serious infections.
Step-by-Step Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the appropriate conditions (37°C for 24h for bacteria; 35°C for 48h for fungi).
-
The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed on the agar).
Section 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is critical for lead optimization. Benzimidazole derivatives are known to act on various microbial targets.[9] Based on literature for related scaffolds, DNA gyrase and Dihydrofolate Reductase (DHFR) are plausible targets.[5][8][10][11]
Potential Microbial Targets for Benzimidazole Derivatives
Caption: Plausible molecular targets for benzimidazole-based agents.
Protocol 3.1: DNA Gyrase Inhibition Assay (Fluorometric)
Scientific Rationale: Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its inhibition leads to bacterial cell death. This assay measures the supercoiling activity of gyrase on a relaxed plasmid DNA substrate.
Procedure Outline:
-
Assay Principle: This assay typically uses a DNA intercalating dye (e.g., PicoGreen) that fluoresces strongly when bound to double-stranded DNA. Relaxed plasmid DNA has a low fluorescence signal. When DNA gyrase supercoils the plasmid in the presence of ATP, the DNA becomes more compact, reducing dye intercalation and fluorescence. An inhibitor will prevent this supercoiling, resulting in a high fluorescence signal.
-
Execution:
-
In a 96-well black plate, combine DNA gyrase enzyme, relaxed plasmid DNA substrate, and assay buffer.
-
Add varying concentrations of this compound. Include a positive control (e.g., Ciprofloxacin) and a no-enzyme control.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and add the fluorescent dye.
-
Read the fluorescence (e.g., Ex/Em = 485/535 nm).
-
-
Interpretation: A dose-dependent increase in fluorescence indicates inhibition of DNA gyrase. Data can be used to calculate an IC₅₀ value.
Protocol 3.2: Dihydrofolate Reductase (DHFR) Inhibition Assay
Scientific Rationale: DHFR is a key enzyme in the folic acid pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR starves the cell of these essential building blocks, halting growth.[8][11]
Procedure Outline:
-
Assay Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Execution:
-
In a UV-transparent 96-well plate, add DHFR enzyme, NADPH, and varying concentrations of this compound. Include a positive control (e.g., Trimethoprim) and a no-enzyme control.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately measure the absorbance at 340 nm kinetically over a period of 10-15 minutes.
-
-
Interpretation: A decrease in the rate of NADPH consumption (i.e., a slower decrease in A₃₄₀) indicates inhibition of DHFR. The initial reaction rates can be plotted against inhibitor concentration to determine the IC₅₀.
Section 4: Data Interpretation and Presentation
Systematic data presentation is crucial for comparing the efficacy of novel compounds.
Table 1: Template for Summarizing Antimicrobial Activity Data
| Microbial Strain | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | N/A | |||
| Enterococcus faecalis (VRE) | Gram-positive | N/A | |||
| Escherichia coli | Gram-negative | N/A | |||
| Pseudomonas aeruginosa | Gram-negative | N/A | |||
| Candida albicans | Yeast | N/A | |||
| Cryptococcus neoformans | Yeast | N/A |
Interpretation Notes:
-
A compound is considered bactericidal/fungicidal if the MBC/MFC is no more than four times the MIC.
-
Comparing the MIC values of the test compound against those of standard antibiotics provides a benchmark for its potency.
-
Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent.[12]
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of new antimicrobial agents. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Positive results from these initial in vitro assays would justify further investigation, including:
-
Expanded SAR studies: Synthesizing analogs with different substituents at the C-2 position to optimize potency.[6][7]
-
Cytotoxicity testing: Evaluating the compound's effect on mammalian cell lines to determine its therapeutic index.
-
In vivo efficacy studies: Testing the compound in animal models of infection to assess its real-world therapeutic potential.
By following a systematic and rigorous approach, research teams can effectively unlock the therapeutic value of this promising chemical scaffold in the ongoing fight against infectious diseases.
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017).
- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017). Journal of Medicinal Chemistry.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry.
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2017). PMC - NIH.
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- The anti-bacterial activity of scaffolds 1–15. (n.d.).
- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022).
- An Overview of Antibacterial Compounds Featuring the Benzimidazole Scaffold. (n.d.).
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv
- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). RSC Publishing.
- N,2,6-Trisubstituted 1 H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). PubMed.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2024). PubMed.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
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Application Notes & Protocols: Investigating the Anticancer Potential of the 1,5,6-Trimethylbenzimidazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents, including the vitamin B12 cofactor.[1] Its resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point in the development of novel therapeutics.[2] In oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting multiple hallmarks of cancer.[2][3] Several derivatives have been developed as targeted therapies and are now in clinical use.[4]
This guide uses the 1,5,6-trimethylbenzimidazole structure as a representative starting point to explore the broader class of benzimidazole-based anticancer agents. The principles, mechanisms, and protocols detailed herein are designed to be broadly applicable for the synthesis, screening, and mechanistic evaluation of novel derivatives built upon this versatile heterocyclic system. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their quest for more effective cancer therapies.
Section 1: Key Anticancer Mechanisms of Benzimidazole Derivatives
The therapeutic efficacy of benzimidazole compounds stems from their ability to modulate a diverse range of cellular targets critical for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and for selecting appropriate assays to validate a compound's activity.
Microtubule Destabilization
A primary mechanism for many potent benzimidazole derivatives is the disruption of microtubule dynamics.[2] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, these compounds inhibit its polymerization, leading to a collapse of the spindle, cell cycle arrest in the G2/M phase, and subsequent activation of the apoptotic cascade.[2][5] This mechanism is shared by well-known clinical agents and represents a validated strategy for cancer chemotherapy.
Induction of Apoptosis via Mitochondrial Dysfunction
Beyond mitotic arrest, benzimidazoles can directly trigger programmed cell death, or apoptosis. One key pathway involves inducing mitochondrial dysfunction. Certain derivatives have been shown to alter the mitochondrial membrane potential, a critical event that precedes the release of cytochrome c into the cytoplasm.[6] This event initiates a caspase cascade, involving the cleavage and activation of executioner caspases (like caspase-3) and the cleavage of substrates such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[6] This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[6]
Caption: Intrinsic apoptosis pathway induced by benzimidazoles.
Inhibition of Key Kinases and Enzymes
The benzimidazole scaffold is adept at fitting into the ATP-binding pockets of various kinases, many of which are oncogenic drivers.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Compounds have been identified that inhibit CDKs, such as CDK2, which are critical for cell cycle progression.[7]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives have shown inhibitory activity against RTKs like VEGFR-2, which is crucial for tumor angiogenesis.[8]
-
Other Enzymes: Benzimidazoles have also been developed as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis, and Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair.[2][4]
Section 2: Preclinical Evaluation Workflow & Protocols
A systematic, multi-tiered approach is essential for evaluating novel benzimidazole compounds. The workflow below outlines a logical progression from broad cytotoxicity screening to detailed mechanistic investigation.
Caption: Workflow for preclinical evaluation of benzimidazoles.
Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a novel benzimidazole compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Rationale: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity.[9] Viable cells with active mitochondrial reductases cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a robust initial screen for antiproliferative activity.[5][9]
Materials:
-
Cancer cell lines (e.g., A549 lung, HCT-116 colon, MCF-7 breast) and a non-cancerous control cell line (e.g., HEK-293)[5][6][10]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)[11]
-
Benzimidazole test compound, dissolved in DMSO to a high-concentration stock (e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a "medium only" blank. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in complete medium from the DMSO stock. The final DMSO concentration in all wells must be constant and non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells containing only the medium with the same final DMSO concentration.
-
Incubate the plate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Protocol 2.2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with the test compound.
Rationale: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[6]
Materials:
-
Cancer cell line of interest
-
Benzimidazole test compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzimidazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control well.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells (due to initial membrane damage).
Protocol 2.3: Cell Cycle Analysis
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M).[5]
Rationale: Many anticancer agents, particularly microtubule inhibitors, exert their effects by halting cell cycle progression.[2] By staining DNA with a fluorescent dye like Propidium Iodide and analyzing the DNA content per cell via flow cytometry, one can quantify the distribution of cells across the G0/G1, S, and G2/M phases.
Procedure:
-
Treat cells in 6-well plates as described in Protocol 2.2.
-
Harvest cells (adherent and floating) and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a PBS solution containing PI and RNase A. The RNase A is crucial to degrade RNA and prevent its staining.
-
Incubate for 30 minutes in the dark.
-
Analyze by flow cytometry, measuring the fluorescence intensity of the PI signal.
Protocol 2.4: Target Validation by Western Blotting
Objective: To measure changes in the expression levels of key proteins involved in the suspected mechanism of action (e.g., apoptosis).
Rationale: Western blotting provides semi-quantitative data on specific protein levels. For a compound suspected of inducing apoptosis via the intrinsic pathway, one would expect to see a decrease in anti-apoptotic proteins (Bcl-2) and an increase in cleaved, active forms of caspase-3 and PARP.[6]
Procedure:
-
Treat cells in 6-well or 10 cm plates and harvest.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-cleaved-PARP, anti-cleaved-Caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 3: Data Interpretation and Presentation
Quantitative Data Summary
Effective presentation of screening data is crucial. A summary table allows for rapid comparison of a compound's potency and selectivity across different cell lines.
| Compound ID | Cancer Cell Line | Type | IC₅₀ (µM)[6] | Selectivity Index (SI)¹ |
| TMBI-Derivative-X | A549 | Lung Carcinoma | 15.8 | 6.3 |
| HCT-116 | Colorectal Carcinoma | 3.04 | 32.9 | |
| Jurkat | T-cell Leukemia | 1.88 | 53.2 | |
| MCF-7 | Breast Adenocarcinoma | 17.8[5] | 5.6 | |
| HEK-293 | Normal Kidney | >100 | - | |
| Doxorubicin | Jurkat | T-cell Leukemia | 4.89 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
References
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Jagadeesha, G.S., et al. (2022). Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ACS Omega. Available at: [Link]
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Abd El-Hameed, R.H., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry. Available at: [Link]
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Benzimidazole derivatives with anticancer activity. (n.d.). ResearchGate. Available at: [Link]
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Tan, M.L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of the Chinese Chemical Society. Available at: [Link]
-
Al-Yasi, H.M., et al. (2023). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules. Available at: [Link]
-
Gümüş, M., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. Available at: [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.). RSC Publishing. Available at: [Link]
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Benzimidazole molecule as new anticancer agent; design, synthesis and admet prediction. (n.d.). SciSpace. Available at: [Link]
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Dogra, N., et al. (2012). Impairment of the Ubiquitin-Proteasome Pathway by Methyl N-(6-Phenylsulfanyl-1H-benzimidazol-2-yl)carbamate Leads to a Potent Cytotoxic Effect in Tumor Cells. Journal of Biological Chemistry. Available at: [Link]
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Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). Pharmaceuticals. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances. Available at: [Link]
-
Sukhramani, P.S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research. Available at: [Link]
-
Cytotoxicity screening of the tested benzimidazole molecules 3c, 3e,... (n.d.). ResearchGate. Available at: [Link]
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Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. (n.d.). Asian Journal of Research in Chemistry. Available at: [Link]
-
Othman, D.I., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2021). ResearchGate. Available at: [Link]
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Atmaca, H.U., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions. Available at: [Link]
-
Enderling, H., et al. (2015). A preclinical assay for chemosensitivity in multiple myeloma. Cancer Microenvironment. Available at: [Link]
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Ülker, S., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry. Available at: [Link]
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The 1,5,6-Trimethylbenzimidazole Scaffold: A Versatile Core for Modern Medicinal Chemistry
Introduction: The Benzimidazole Privileged Scaffold and the Significance of Methylation
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its versatile structure, capable of engaging in various non-covalent interactions, has led to the development of agents with a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][3][4] The significance of the benzimidazole scaffold is further underscored by its natural occurrence in Vitamin B12, where a 5,6-dimethylbenzimidazole unit coordinates to the central cobalt atom, inspiring its exploration in drug design.[5]
This guide focuses on the 1,5,6-trimethylbenzimidazole scaffold, a specific iteration that combines the established biological relevance of the 5,6-dimethylbenzimidazole core with the strategic addition of a methyl group at the N-1 position. N-methylation can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, including its solubility, metabolic stability, and ability to cross cell membranes.[6] By exploring the synthesis, potential applications, and detailed experimental protocols related to this scaffold, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to unlock its therapeutic potential. While direct literature on the this compound scaffold is emerging, this document extrapolates from the vast knowledge base of closely related benzimidazole analogs to provide a robust and scientifically grounded guide.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be logically approached through a two-step process: initial formation of the 5,6-dimethylbenzimidazole ring followed by N-methylation.
Protocol 1: Synthesis of 5,6-Dimethylbenzimidazole
This protocol is adapted from established methods for synthesizing benzimidazole derivatives from o-phenylenediamines and carboxylic acids.[7]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Formic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and formic acid (1.5 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the reaction mixture at 180-200°C under reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO3) until the effervescence ceases and a precipitate forms.
-
Collect the crude 5,6-dimethylbenzimidazole precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,6-dimethylbenzimidazole.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: N-Methylation of 5,6-Dimethylbenzimidazole to Yield this compound
This protocol is based on standard N-alkylation procedures for benzimidazoles.[8]
Materials:
-
5,6-Dimethylbenzimidazole (from Protocol 1)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC apparatus
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
-
Dissolve 5,6-dimethylbenzimidazole (1 equivalent) in acetone or DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution. This acts as a base to deprotonate the benzimidazole nitrogen.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction (disappearance of the starting material), filter off the potassium carbonate.
-
Remove the solvent (acetone or DMF) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
-
Characterize the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: Targeting Key Biological Pathways
The this compound scaffold holds significant promise for the development of novel therapeutic agents, primarily by targeting protein kinases and viral enzymes.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[9] Their dysregulation is a hallmark of many diseases, particularly cancer. Benzimidazole derivatives are well-established as potent kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain.[9][10]
Rationale for this compound as a Kinase Inhibitor Scaffold:
-
Scaffolding Role: The benzimidazole core provides a rigid framework for the precise positioning of substituents that can interact with key residues in the kinase active site.[9]
-
Hydrogen Bonding: The N-3 nitrogen of the benzimidazole ring can act as a hydrogen bond acceptor, a common interaction motif with the hinge region of many kinases.
-
Hydrophobic Interactions: The methyl groups at the 5 and 6 positions can engage in favorable hydrophobic interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity.
-
Modulation of Properties: The N-1 methyl group can improve cell permeability and metabolic stability, crucial properties for orally bioavailable drugs.
Caption: Mechanism of ATP-competitive kinase inhibition.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. Specific conditions will need to be optimized for each kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
This compound test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
In a 384-well plate, add the test compounds, positive control, and DMSO (negative control) to the appropriate wells.
-
Add the kinase and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound ID | Scaffold | R-group at C2 | Target Kinase | IC₅₀ (nM) |
| TMB-001 | This compound | Phenyl | Kinase X | 50 |
| TMB-002 | This compound | 4-Fluorophenyl | Kinase X | 25 |
| TMB-003 | This compound | Pyridin-4-yl | Kinase X | 15 |
| Control | Staurosporine | - | Kinase X | 5 |
Antiviral Activity
Benzimidazole derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including RNA and DNA viruses.[11][12] They can target various stages of the viral life cycle, from entry and replication to assembly and release.[13]
Rationale for this compound as an Antiviral Scaffold:
-
Structural Mimicry: The benzimidazole core can act as a bioisostere of purine nucleobases, allowing it to interact with viral enzymes involved in nucleic acid synthesis, such as polymerases.[5]
-
Targeting Viral Proteins: Derivatives can be designed to specifically inhibit other viral proteins, such as proteases or helicases, which are essential for viral replication.
-
Improved Pharmacokinetics: The methylation pattern of the this compound scaffold can enhance drug-like properties, leading to better efficacy in cell-based and in vivo models.
Protocol 4: Cell-Based Antiviral Screening Assay (Example: Plaque Reduction Assay for a Lytic Virus)
This protocol outlines a common method for evaluating the antiviral activity of compounds in a cell culture system.
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero cells)
-
Target virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound test compounds
-
Positive control antiviral drug
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in multi-well plates and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds and the positive control drug in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compounds or controls to the respective wells.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days).
-
After the incubation period, fix the cells (e.g., with formaldehyde) and stain them with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Workflow for a plaque reduction antiviral assay.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the well-established medicinal chemistry of the broader benzimidazole class, researchers can rationally design and synthesize derivatives with potentially enhanced biological activity and improved drug-like properties. The protocols and application notes provided in this guide offer a solid foundation for initiating research programs centered on this versatile scaffold. Future work should focus on synthesizing a diverse library of this compound derivatives and screening them against a wide range of biological targets to fully elucidate their therapeutic potential.
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Al-blewi, F., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(15), 5899. [Link]
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Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4893-4909. [Link]
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Struga, M., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 27(19), 6549. [Link]
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Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3349-3368. [Link]
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Akhtar, W., et al. (2022). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. Chemical and Pharmaceutical Bulletin, 70(1), 1-12. [Link]
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Tonelli, M., et al. (2012). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386-2401. [Link]
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Tonelli, M., et al. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386-401. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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McCauley, J. A., et al. (2004). NR2B-selective N-methyl-D-aspartate antagonists: synthesis and evaluation of 5-substituted benzimidazoles. Journal of Medicinal Chemistry, 47(8), 2089-2096. [Link]
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Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057-35076. [Link]
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Al-Salahat, A., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Frontiers in Pharmacology, 12, 639347. [Link]
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Conda-Sheridan, M., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]
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Wang, J. Y., et al. (2019). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (150), e59920. [Link]
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Tonelli, M., et al. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386-2401. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5430. [Link]
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Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Medicinal Chemistry, 13(9), 1109-1125. [Link]
-
Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Medicinal Chemistry, 13(9), 1109-1125. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Karthick, K., et al. (2022). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinformatics and Biology Insights, 16, 11779322221104339. [Link]
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PubChem. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]
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Bektas, H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334. [Link]
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Zimmermann, K., et al. (2010). SAR of PXR transactivation in benzimidazole-based IGF-1R kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1744-1748. [Link]
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Kujda, M., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. BMC Cancer, 22(1), 1083. [Link]
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Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1378-1388. [Link]
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Kumar, A., et al. (2023). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Medicinal Chemistry, 14(1), 127-142. [Link]
-
Bori, M., et al. (2021). Chemical biology and medicinal chemistry of RNA methyltransferases. Nucleic Acids Research, 49(18), 10235-10255. [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,5,6-Trimethylbenzimidazole
Welcome to the technical support center for the synthesis of 1,5,6-trimethylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of your synthesis.
Introduction to the Synthesis of this compound
This compound is a substituted benzimidazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this specific molecule typically involves two key steps: the formation of the 2,5,6-trimethylbenzimidazole core, followed by N-methylation at the 1-position. The most common approach for the core synthesis is the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid or its derivatives. Subsequent N-methylation can then be achieved using a suitable methylating agent.
This guide will address potential issues in both of these stages and provide strategies for maximizing your yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield of 2,5,6-Trimethylbenzimidazole (Intermediate)
Question 1: My initial condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with acetic acid is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Phillips condensation reaction are a common issue and can often be attributed to suboptimal reaction conditions or reagent quality.[1] Here’s a breakdown of potential causes and solutions:
-
Inadequate Acid Catalyst: The condensation of a diamine and a carboxylic acid typically requires a strong acid catalyst to facilitate the reaction.[2] If you are only using acetic acid as both a reagent and a solvent, the reaction may be slow.
-
Solution: Introduce a stronger acid catalyst such as p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA) . A catalytic amount (e.g., 0.1 equivalents) is usually sufficient.[2]
-
-
Suboptimal Temperature and Reaction Time: High temperatures are often necessary to drive this condensation, but prolonged heating can lead to degradation.[1]
-
Solution: Ensure your reaction is heated to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a higher boiling point solvent might be necessary. Conversely, if you observe the formation of dark, tarry byproducts, the temperature may be too high, or the reaction time too long.[3]
-
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction from reaching completion.
-
Solution: If you are using a solvent like toluene, employ a Dean-Stark apparatus to remove water as it is formed.[4] This can significantly improve the yield.
-
-
Purity of Starting Materials: 4,5-dimethyl-1,2-phenylenediamine is susceptible to oxidation, which can lead to colored impurities and lower yields.
-
Solution: Use freshly purified 4,5-dimethyl-1,2-phenylenediamine. If it has been stored for a while, consider recrystallization or purification by column chromatography before use. Store it under an inert atmosphere and protected from light.[3]
-
Question 2: I am observing the formation of multiple products in my initial condensation step. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some possibilities and how to address them:
-
N,N'-diacylated product: This can occur if the reaction conditions are too harsh, leading to the acylation of both amino groups without cyclization.
-
Solution: This is less common in the synthesis of benzimidazoles but can be minimized by carefully controlling the stoichiometry of the reagents and ensuring the cyclization is favored by adequate heating.[3]
-
-
Oxidation of the diamine: o-phenylenediamines are prone to oxidation, which can lead to colored, polymeric materials.
-
Solution: Perform the reaction under an inert atmosphere (e-g., nitrogen or argon) to minimize oxidation.[3]
-
-
Incomplete cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole.
-
Solution: Ensure sufficient heating and reaction time. The presence of a strong acid catalyst will also promote the final cyclization step.
-
Challenges in N-methylation
Question 3: The N-methylation of my 2,5,6-trimethylbenzimidazole is resulting in a mixture of N-methylated product and unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete N-methylation is often due to issues with the base, methylating agent, or reaction conditions.
-
Insufficiently Strong Base: The N-H proton of the benzimidazole needs to be abstracted by a base to generate the nucleophilic benzimidazolide anion.
-
Solution: If you are using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) or sodium methoxide (CH3ONa) .[2]
-
-
Reactivity of the Methylating Agent: The choice of methylating agent is crucial.
-
Solution: Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are common and effective methylating agents. If one is not working well, try the other.
-
-
Solvent Choice: The solvent needs to be appropriate for the chosen base and should be anhydrous.
-
Solution: N,N-Dimethylformamide (DMF) is a good polar aprotic solvent for this reaction, especially when using NaH.[2] Ensure your solvent is dry, as water will quench the base.
-
Question 4: I am getting a mixture of this compound and 1,2,5,6-tetramethylbenzimidazolium salt. How can I avoid over-methylation?
Answer:
The formation of the quaternary ammonium salt is a result of the N-methylated product reacting with another equivalent of the methylating agent.
-
Stoichiometry: Using a large excess of the methylating agent will favor the formation of the salt.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Add it slowly to the reaction mixture to maintain a low concentration.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-methylation.
-
Solution: Run the reaction at a lower temperature (e.g., room temperature) and monitor it closely by TLC. Quench the reaction as soon as the starting material is consumed.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes reaction conditions for the synthesis of analogous 2-substituted benzimidazoles, which can serve as a starting point for optimizing your synthesis of 2,5,6-trimethylbenzimidazole.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH4Cl (4) | CHCl3 | Room Temp | 4 | 92 | [3] |
| p-TSA (10) | Toluene (reflux) | 110 | 8-12 | High | [4] |
| None | Acetic Acid (reflux) | >100 | 2-6 | Variable | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,5,6-Trimethylbenzimidazole
This protocol is a general procedure based on the condensation of o-phenylenediamines with carboxylic acids.[2]
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq), glacial acetic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (20 mL).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until the reaction is complete as indicated by TLC (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 2,5,6-trimethylbenzimidazole by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: N-methylation of 2,5,6-Trimethylbenzimidazole
This protocol is a general procedure for the N-alkylation of benzimidazoles.[2]
-
In a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of 2,5,6-trimethylbenzimidazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
References
- Benchchem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- NIH. (2017). Microbial production of vitamin B12: a review and future perspectives.
- ResearchGate. (2017). General Mechanism of Benzimidazole formation.
- Organic Chemistry Portal. (2024). Benzimidazole synthesis. Organic Chemistry Portal.
- Benchchem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- NIH. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
- IntechOpen. (2018). Optimization data in terms of yield and reaction time for MWI and conventional methods. IntechOpen.
- Google Patents. (2004). US6770762B2 - Process for preparing and purifying 1,7′-dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole.
- NIH. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
- Benchchem. (2025).
- Organic Syntheses. (1932). Benzimidazole. Organic Syntheses.
- Elsevier. (1993). Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. Elsevier.
- Benchchem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- Rasayan Journal of Chemistry. (2015).
- ijariie. (2021).
- Impactfactor. (2021).
- Chemical Methodologies. (2019).
- Benchchem. (2025). Optimizing reaction conditions for 2-tert-butyl-6-methyl-1H-benzimidazole synthesis. Benchchem.
- Pharmaffiliates. (2023). Benzimidazole-impurities.
Sources
Technical Support Center: Purification of Crude 1,5,6-Trimethylbenzimidazole by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1,5,6-trimethylbenzimidazole. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural outline to explain the scientific principles behind each step. Our goal is to empower you with the expertise to overcome common challenges and achieve high-purity crystalline product.
Introduction to Recrystallization of this compound
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The successful recrystallization of this compound hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures. This allows for the separation of the desired product from impurities that are either highly soluble or insoluble under these conditions.
This guide will walk you through the critical aspects of recrystallization, from solvent selection to troubleshooting common issues like oiling out and low recovery, ensuring a robust and reproducible purification process.
I. Troubleshooting Guide: A Proactive Approach to Common Recrystallization Challenges
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Scenario 1: The Compound Fails to Dissolve Completely in the Hot Solvent.
-
Question: I've added a significant amount of hot solvent, but my crude this compound is not fully dissolving. What should I do?
-
Answer: This issue typically points to one of two possibilities: either an insufficient volume of solvent has been used, or an inappropriate solvent has been chosen.
Causality and Solution:
-
Insufficient Solvent: The principle of recrystallization relies on creating a saturated solution at the solvent's boiling point. If undissolved solid remains, the saturation point has not been reached. Cautiously add small portions of the hot solvent until the solid dissolves completely. Be mindful that adding a large excess of solvent will lead to poor recovery in the crystallization step.
-
Inappropriate Solvent: this compound, like other benzimidazole derivatives, has a specific polarity. If the solvent's polarity is too dissimilar, the compound's solubility, even when hot, may be too low for effective recrystallization. If you have added a volume of solvent that is more than 20-30 times the mass of your crude product and it still hasn't dissolved, it is advisable to choose a different solvent.
-
Insoluble Impurities: It is also possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, this is a likely cause. In this case, you should proceed to a hot filtration step to remove these impurities before allowing the solution to cool.
-
Scenario 2: "Oiling Out" - The Compound Separates as a Liquid Instead of Crystals.
-
Question: Upon cooling, my product is forming an oil at the bottom of the flask instead of crystals. How can I resolve this?
-
Answer: "Oiling out" is a common problem in recrystallization and can be attributed to several factors.
Causality and Solution:
-
High Concentration of Impurities: A high impurity level can depress the melting point of the mixture, causing it to separate as a liquid. If you suspect a high level of impurities, consider a preliminary purification step like a simple filtration or a wash before recrystallization.
-
Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the product may precipitate out of solution too quickly for an ordered crystal lattice to form. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly.
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the molecules to orient themselves into a crystal lattice. Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
-
Inappropriate Solvent: If the boiling point of the solvent is higher than the melting point of the compound (200-202°C for this compound), it will melt before it dissolves and may not crystallize on cooling. While this is less likely with common recrystallization solvents, it is a factor to consider.
-
Scenario 3: No Crystal Formation Upon Cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?
-
Answer: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.
Causality and Solution:
-
Too Much Solvent: This is the most frequent cause. An excessive amount of solvent was added during the dissolution step, and the concentration of the compound is too low to reach saturation upon cooling. The solution is to reduce the volume of the solvent by gently boiling it off under a fume hood, and then allowing the concentrated solution to cool again.
-
Supersaturation without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation site for crystal growth to begin. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.
-
Add a "seed crystal" of pure this compound to the solution. The seed crystal provides a template for further crystal growth.
-
-
Scenario 4: Low Yield of Recovered Crystals.
-
Question: After filtration, I have a very low yield of my purified this compound. How can I improve my recovery?
-
Answer: A low yield can result from several factors throughout the recrystallization process.
Causality and Solution:
-
Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature Crystallization during Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, the solution may have cooled during the process, leading to product crystallization on the filter paper. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Washing with Room Temperature or Warm Solvent: When washing the filtered crystals to remove residual mother liquor, it is crucial to use a minimal amount of ice-cold solvent. Using warmer solvent will redissolve some of your product.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.
-
Scenario 5: The Purified Product is Still Colored.
-
Question: My crude this compound was a brownish color, and after recrystallization, the crystals are still not white. How can I decolorize my product?
-
Answer: Colored impurities are common in the synthesis of benzimidazoles, often arising from oxidation or side reactions.
Causality and Solution:
-
Presence of Highly Soluble Colored Impurities: Some colored impurities may have solubility characteristics similar to your product. In this case, a treatment with activated carbon (charcoal) is effective. After dissolving the crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient) and swirl the mixture for a few minutes. The activated carbon will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much activated carbon can also adsorb some of your desired product, leading to a lower yield.
-
II. Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it should be very soluble at high temperatures and poorly soluble at low temperatures. A general principle is "like dissolves like"; therefore, solvents with moderate polarity are often a good starting point for benzimidazole derivatives.
Experimental Solvent Selection Protocol:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, shaking after each addition.
-
If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, proceed to the next step.
-
-
Heat the test tubes containing the insoluble samples in a water or sand bath.
-
The ideal solvent will completely dissolve the compound at or near its boiling point.
-
-
Allow the hot solutions to cool to room temperature and then in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystals.
-
Based on the general solubility of benzimidazoles, ethanol, or a mixed solvent system such as ethanol-water or ethyl acetate-hexane, are often good candidates to start with.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities present will largely depend on the synthetic route used. A common synthesis of this compound involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid. Potential impurities could include:
-
Unreacted Starting Materials: 4,5-dimethyl-1,2-phenylenediamine and residual acetic acid.
-
Side-Products: Incomplete cyclization can lead to the formation of N-acetylated diamine intermediates. Over-alkylation or side reactions involving the methyl groups on the benzene ring are also possibilities, though generally less common under standard conditions.
-
Polymeric Materials: Under harsh acidic conditions, side reactions can sometimes lead to the formation of polymeric byproducts.
-
Oxidation Products: Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.
Q3: When should I use a mixed solvent system?
A3: A mixed solvent system is employed when no single solvent provides the desired solubility characteristics. This is typically the case when your compound is too soluble in one solvent and too insoluble in another. The two solvents must be miscible with each other.
Procedure for Mixed Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.
-
While keeping the solution hot, add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
A common and effective mixed solvent pair for benzimidazoles is ethanol and water.
III. Data Presentation & Visualization
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Miscibility with Water | Notes |
| Water | 100 | 80.1 | Miscible | Benzimidazoles often have low solubility in water, making it a potential "poor" solvent in a mixed system. |
| Ethanol | 78 | 24.6 | Miscible | A good starting point for many benzimidazole derivatives. |
| Methanol | 65 | 32.7 | Miscible | Similar to ethanol, but with a lower boiling point. |
| Acetone | 56 | 20.7 | Miscible | Can be a good solvent, but its low boiling point may lead to rapid evaporation. |
| Ethyl Acetate | 77 | 6.0 | Partially Miscible | A moderately polar solvent; often used in a mixed system with a non-polar solvent like hexane.[2] |
| Toluene | 111 | 2.4 | Immiscible | A non-polar aromatic solvent; may be suitable for less polar benzimidazoles.[3] |
| Hexane | 69 | 1.9 | Immiscible | A non-polar solvent, likely to be a "poor" solvent for this compound.[4] |
Diagram 1: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Diagram 2: Troubleshooting Decision Tree for No Crystal Formation
Caption: A decision-making guide for inducing crystallization.
IV. Experimental Protocols
General Recrystallization Protocol for this compound:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the purified crystals. Pure this compound should have a sharp melting point around 200-202°C.[5]
V. References
-
ResearchGate. (n.d.). Recrystallization. Retrieved January 13, 2026, from [Link]
-
Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives. Retrieved January 13, 2026, from
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 14(9), 6039-6052.
-
IJCRT.org. (2022). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. International Journal of Creative Research Thoughts, 10(3).
-
IJCRT.org. (2022). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. International Journal of Creative Research Thoughts, 10(5).
-
Google Patents. (n.d.). Alkylation reaction method of benzimidazoles compounds. Retrieved January 13, 2026, from
-
PubMed Central. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 8(10), e10933.
-
Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts. Retrieved January 13, 2026, from
-
PubMed Central. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(16), 9225-9229.
-
IJPCBS. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharma and Chemical Sciences, 6(2), 215-221.
-
Sciencemadness.org. (n.d.). recrystallize 2-Chloro-1H -benzimidazole?. Retrieved January 13, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved January 13, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2,5,6-Trimethylbenzimidazole. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-1H-benzimidazole-6-acetate. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Toluene. Retrieved January 13, 2026, from [Link]
-
SIELC Technologies. (n.d.). (5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Hexane. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt. Retrieved January 13, 2026, from [Link]
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Column chromatography protocols for 1,5,6-Trimethylbenzimidazole purification
An expert guide to successfully purifying 1,5,6-Trimethylbenzimidazole using column chromatography, complete with detailed protocols and troubleshooting solutions.
Introduction: The Critical Role of Purification
This compound is a heterocyclic compound belonging to a class widely recognized for its diverse biological activities, making it a cornerstone in pharmaceutical research and drug development.[1] Achieving high purity of this compound is paramount for accurate downstream applications, including biological screening, structural analysis, and formulation development. Column chromatography on silica gel is a highly effective and widely adopted technique for purifying benzimidazole derivatives from crude reaction mixtures, which may contain unreacted starting materials, by-products, and other impurities.[2]
This guide provides a comprehensive technical resource for researchers, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful purification of this compound.
Detailed Experimental Protocol: Purifying this compound
This protocol outlines a standard workflow for purifying this compound using silica gel column chromatography. The key to success lies in the careful selection of the mobile phase, proper column packing, and diligent monitoring of the separation.
Step 1: Preliminary TLC Analysis
Before setting up the column, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[3] This preliminary step saves significant time and resources.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Development: Develop a series of TLC plates in chambers containing different ratios of a non-polar and a polar solvent. Common solvent systems for benzimidazoles include Ethyl Acetate/Hexane and Dichloromethane/Methanol.[2][4] Start with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity.
-
Visualization: Visualize the separated spots under a UV lamp (typically at 254 nm).[3]
-
Optimal System Selection: The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.3 for the desired compound (this compound).[5] This Rf value generally offers the best balance between separation efficiency and elution time. Ensure there is clear separation between the product spot and any impurity spots.
Step 2: Column Preparation and Packing
Properly packing the column is essential to avoid issues like band broadening and poor separation.[6]
-
Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule is to use a silica gel to crude product mass ratio between 30:1 and 100:1.[2]
-
Plugging the Column: Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top.[2]
-
Preparing the Slurry: In a separate beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined from your TLC analysis.[6]
-
Packing: Pour the slurry into the column. Gently tap the column's side to ensure even packing and dislodge any trapped air bubbles. Open the stopcock to allow some solvent to drain, which helps in settling the silica bed. Never let the solvent level drop below the top of the silica gel.[2]
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated, narrow band. Dry loading is often the preferred method, especially for compounds that are not very soluble in the initial mobile phase.[2][7]
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).[2]
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.[2]
-
Completely remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add this powder to the top of the prepared column.[2]
-
-
Wet Loading:
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column and begin the elution process. Maintain a constant flow rate; a rate that is too fast can lead to tailing, while a rate that is too slow can cause band broadening due to diffusion.[7]
-
Gradient Elution: It is highly recommended to use a gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 40%). This is generally more effective for separating multiple components than isocratic (constant solvent composition) elution.[4]
-
Collect Fractions: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL test tubes).[2]
-
Monitor Fractions: Systematically check the composition of the collected fractions by TLC to identify which ones contain the pure this compound.[6]
-
Combine and Recover: Combine the fractions that contain only the pure product. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[2]
Data Presentation
The choice of solvent system is critical for successful separation. The following table summarizes common mobile phases used for the purification of benzimidazole derivatives, which can be adapted for this compound.
| Mobile Phase System | Typical Starting Ratio (v/v) | Notes & Recommendations | References |
| Ethyl Acetate / Hexane (or Petroleum Ether) | 2:8 | A versatile system. Polarity is increased by raising the percentage of ethyl acetate. | [1][4][6] |
| Dichloromethane / Methanol | 98:2 | Effective for more polar benzimidazoles. Polarity is increased by adding more methanol. | [2] |
| Dichloromethane / Hexane | 5:5 | Often used to elute non-polar impurities first. Can be followed by more polar solvents like ethanol or chloroform to elute the target compound. | [3][8] |
| Benzene / Acetone | 7:3 | An alternative system; however, benzene is often replaced with toluene due to toxicity concerns. | [9] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Silica gel is the most common and effective stationary phase for the column chromatography of benzimidazole derivatives.[2][10] Its polar nature allows for good separation of compounds based on their polarity. Standard silica gel with a particle size of 35-70 µm (230-400 mesh) is typically used.[11]
Q2: How do I choose the right solvent system? A2: The best method is to perform preliminary analysis using Thin-Layer Chromatography (TLC).[3] Test various mixtures of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate). The goal is to find a solvent ratio that moves your target compound, this compound, to an Rf value of approximately 0.3 while providing the best possible separation from impurities.[5]
Q3: Should I use isocratic or gradient elution? A3: While isocratic elution (using a single solvent mixture) is simpler, a gradient elution is often more effective, especially for complex mixtures.[4] By gradually increasing the polarity of the mobile phase during the run, you can first elute non-polar impurities and then cleanly elute your target compound, followed by any highly polar impurities. This typically results in better resolution and purer fractions.
Q4: My compound is not very soluble. How should I load it onto the column? A4: For compounds with poor solubility in the mobile phase, the "dry loading" method is highly recommended.[2][7] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column. This technique prevents precipitation at the top of the column and ensures a narrow starting band, leading to better separation.
Q5: How much silica gel should I use? A5: The ratio of silica gel to crude product is important for achieving good separation. A mass ratio of 30:1 to 100:1 is a common guideline.[2] For difficult separations of closely related impurities, a higher ratio (e.g., 100:1) may be necessary.
Troubleshooting Guide
Even with a well-planned protocol, issues can arise. This guide addresses common problems encountered during the column chromatography of benzimidazoles.
Q1: My compound is not coming off the column. What should I do? A1: This usually indicates that the mobile phase is not polar enough to elute your compound.
-
Cause: The compound is strongly adsorbed to the polar silica gel.
-
Solution: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If necessary, you can switch to a more polar solvent system, such as dichloromethane/methanol.[2] In rare cases, the compound may have decomposed on the silica gel. You can test for this by spotting your compound on a TLC plate with a spot of silica gel and letting it sit for a while before developing.[12]
Q2: All my fractions are mixed, and I'm not getting pure product. Why? A2: Poor separation can result from several factors.
-
Cause 1: Poorly packed column. Air bubbles or channels in the silica bed can lead to uneven solvent flow and band broadening.
-
Solution: Ensure the column is packed carefully and evenly. Tapping the column while packing helps to settle the silica and remove air.[2]
-
-
Cause 2: Overloading the column. Applying too much sample for the amount of silica used will exceed the column's separation capacity.
-
Solution: Use a larger column with more silica gel, adhering to the recommended 30:1 to 100:1 ratio of silica to crude product.[2]
-
-
Cause 3: Incorrect solvent system. The chosen eluent may not be optimal for separating your product from a specific impurity.
-
Solution: Re-evaluate your mobile phase with further TLC analysis. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurities.[13]
-
Q3: My final yield is very low. Where did my product go? A3: Low yield can be frustrating and may stem from issues during synthesis or purification.[4]
-
Cause 1: Incomplete elution. Your compound may still be on the column.
-
Solution: Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to wash off any remaining material.[14]
-
-
Cause 2: Product is spread across too many fractions. If the elution band is very broad, the concentration in individual fractions might be too low to detect easily by TLC.
-
Solution: Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[12] For future runs, optimize the solvent system and column packing to achieve sharper bands.
-
-
Cause 3: Incomplete reaction. The initial synthesis may not have gone to completion, resulting in less product to purify.
-
Solution: Monitor the initial reaction progress by TLC to ensure it has finished before beginning the workup and purification.[4]
-
Q4: My compound is eluting too quickly, right at the solvent front. What does this mean? A4: This indicates that the mobile phase is too polar for your compound.
-
Cause: The compound has very little interaction with the silica gel and is carried down the column with the solvent front.[12]
-
Solution: Start with a much less polar mobile phase. For example, if your compound eluted immediately with 30% ethyl acetate in hexane, try starting with 5% or 10% ethyl acetate. Perform more detailed TLC analysis with lower polarity solvent systems to find the optimal conditions.
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting poor separation during column chromatography.
Caption: Troubleshooting Decision Tree for Poor Separation.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- Tchinda, A. T., et al. (2021). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- Tchinda, A. T., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar.
- IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2022). troubleshooting column chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Benchchem. (n.d.). How to purify 1-Ethyl-5,6-dinitrobenzimidazole using column chromatography.
- Reddit. (n.d.). Why does a solvent system with an RF of 0.3 give the cleanest separation?.
- AWS. (n.d.). Cobalt- and Iron- Catalyzed Redox Condensation of o-Substituted Nitrobenzenes with Alkylamines: A Step.
- ResearchGate. (n.d.). How can I find out the same Rf value compounds by TLC wise without using NMR?.
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 9. ijcrt.org [ijcrt.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1,5,6-Trimethylbenzimidazole
Welcome to the technical support center for the synthesis of 1,5,6-trimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we delve into the causality behind experimental outcomes, providing field-proven insights to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected side products?
The most prevalent and industrially scalable method for synthesizing this compound is the Phillips-Ladenburg reaction.[1][2] This involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid, often heated in the presence of a mineral acid like HCl or polyphosphoric acid (PPA).[1][3]
The primary side products encountered are typically:
-
N-(2-amino-4,5-dimethylphenyl)acetamide (Mono-acetylated Intermediate): Results from incomplete cyclization.
-
N,N'-(4,5-dimethyl-1,2-phenylene)diacetamide (Di-acetylated Side Product): More likely to form when using highly reactive acetylating agents like acetic anhydride or under forcing conditions.[4]
-
Polymeric/Colored Impurities: Arise from the oxidation of the 4,5-dimethyl-1,2-phenylenediamine starting material or thermal degradation.[5]
Q2: My reaction mixture has turned dark brown or black. What is the cause, and is the reaction salvageable?
A dark coloration is a frequent observation and is generally caused by two phenomena:
-
Oxidation of the Diamine: o-Phenylenediamines, including 4,5-dimethyl-1,2-phenylenediamine, are highly susceptible to air oxidation, especially at elevated temperatures, leading to intensely colored, often polymeric, byproducts.[6]
-
Thermal Degradation: The high temperatures often employed in the Phillips-Ladenburg synthesis (sometimes exceeding 150°C) can cause thermal decomposition of the starting materials or the benzimidazole product itself, resulting in tar formation.[5][7][8]
The reaction is often salvageable. The colored impurities are typically amorphous and can be removed during workup and purification, for instance, by treatment with activated charcoal followed by recrystallization.
Q3: My TLC analysis shows multiple spots. How can I identify the main product and the impurities?
In a typical TLC analysis of the crude reaction mixture (e.g., using a 1:1 ethyl acetate/hexane eluent), you can expect to see the following:
-
Starting Diamine: A relatively polar spot that may streak.
-
This compound (Product): A major, UV-active spot.
-
Mono-acetylated Intermediate: A more polar spot compared to the final product.
-
Di-acetylated Side Product: A less polar spot compared to the final product.
Co-spotting with your starting material is an effective way to identify its presence in the crude mixture. The identity of the product and side products should be confirmed by spectroscopic methods (NMR, MS) after isolation.
Q4: My final yield of this compound is significantly lower than expected. What are the most likely reasons?
Low yields can often be attributed to several factors:[5]
-
Incomplete Reaction: Insufficient heating or reaction time may leave a significant portion of the starting materials unreacted or as the mono-acetylated intermediate.
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the reaction rate and equilibrium.[9]
-
Side Reactions: The formation of di-acetylated byproducts or polymeric materials consumes the starting diamine, thereby reducing the yield of the desired product.
-
Purity of Starting Materials: Impurities in the 4,5-dimethyl-1,2-phenylenediamine can inhibit the reaction or lead to the formation of other, undesired benzimidazoles.[6]
-
Product Loss During Workup: The product may be partially lost during extraction or recrystallization steps.
Troubleshooting Guide for Common Side Products
This section provides a structured approach to identifying and mitigating the formation of common side products in the synthesis of this compound.
Issue 1: Presence of Acetylated Impurities (Incomplete Cyclization or Di-acetylation)
The formation of acetylated intermediates or side products is a common issue related to the stoichiometry and reactivity of the acetylating agent and the reaction conditions.
Diagnostic Workflow
Caption: Diagnostic workflow for acetylated impurities.
Corrective and Preventive Actions
Protocol 1: Driving the Reaction to Completion
If the mono-acetylated intermediate is the primary impurity, the following steps can be taken:
-
Re-subject the crude mixture to the reaction conditions: Add additional acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid) and reflux for an extended period (e.g., 2-4 hours), monitoring by TLC until the intermediate spot disappears.
-
Optimize initial reaction conditions: For future syntheses, increase the initial reaction time or temperature to ensure complete cyclization.
Protocol 2: Mitigating Di-acetylation
If di-acetylation is the issue, particularly when using acetic anhydride:
-
Control Stoichiometry: Use precisely one equivalent of the acetylating agent relative to the 4,5-dimethyl-1,2-phenylenediamine.
-
Use a Milder Acetylating Agent: Acetic acid is less reactive than acetic anhydride and is less prone to causing di-acetylation.[4]
-
Temperature Control: Perform the reaction at the lowest effective temperature to favor the mono-acylation and subsequent cyclization over di-acylation.
Issue 2: Formation of Colored/Tarry Impurities
The presence of dark, often intractable, materials is typically due to oxidation or thermal degradation.
Mechanistic Overview
Caption: Pathways to colored and tarry impurities.
Purification Protocol: Charcoal Treatment and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or toluene) with heating.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.
-
Hot Filtration: Maintain the solution at a high temperature and filter it through a pad of celite to remove the charcoal and other insoluble impurities. This step should be performed quickly to avoid premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Parameter | Recommended Solvent | Expected Recovery | Key Considerations |
| Recrystallization | Ethanol/Water | 70-90% | Good for removing polar impurities. |
| Toluene | 60-80% | Effective for less polar impurities. |
Issue 3: Unreacted Starting Material in the Final Product
The presence of 4,5-dimethyl-1,2-phenylenediamine in the purified product points to either impure starting materials or a stalled reaction.
Troubleshooting Steps
-
Verify Starting Material Purity:
-
Obtain a melting point of the 4,5-dimethyl-1,2-phenylenediamine. The literature value is 127-129 °C. A broad or depressed melting point indicates impurities.
-
Run an NMR spectrum of the starting material to check for the presence of isomers or other contaminants. A common precursor is 4,5-dimethyl-2-nitroaniline; ensure no nitro group signals are present in the aromatic region of the proton NMR.[6]
-
-
Optimize Reaction Stoichiometry: Ensure that at least one equivalent of acetic acid is used. A slight excess of the carboxylic acid can sometimes help drive the reaction to completion.
-
Purification via Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The benzimidazole product and any unreacted diamine will be protonated and move into the aqueous layer, leaving non-basic impurities (like the di-acetylated side product) in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., 1 M NaOH) to precipitate the product and any remaining diamine.
-
The resulting solid can then be further purified by recrystallization to separate the more polar diamine from the less polar benzimidazole product.
-
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their this compound synthesis.
References
- A process for the optical purification of benzimidazole derivatives. (n.d.). Google Patents.
-
Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2018). ACS Omega. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Trade Science Inc. [Link]
-
N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. (2013). Toxicology Mechanisms and Methods. [Link]
-
Rate of N-acetylation of PPD and derivatives against each concentration... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation … (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2010). Journal of the Serbian Chemical Society. [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2010). Semantic Scholar. [Link]
-
N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
4,5-Dimethyl-1,2-phenylenediamine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Thermal stability of new biologic active copper(II) complexes with 5,6-dimethylbenzimidazole. (2012). Journal of Thermal Analysis and Calorimetry. [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Curr. Pharm. Res. 2018, 9(1), 2676-2694 2676. (2018). Journal Of Current Pharma Research. [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). Chemical & Pharmaceutical Bulletin. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2022). RSC Advances. [Link]
-
Hydrothermal degradation of polybenzimidazole coating. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: Convenient N-Acetylation of Amines in N,N-Dimethylacetamide with N,N-Carbonyldiimidazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. (2019). RSC Advances. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. [Link]
-
Thermal Resistance Enhancement and Wettability Amelioration of Poly(benzimidazole-aramid) Film by Silica Nanocomposites. (2023). Polymers. [Link]
-
-
(2021). International Journal Of Modern Pharmaceutical Research. [Link]
-
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). Molecules. [Link]
Sources
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- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in 1,5,6-Trimethylbenzimidazole reactions
Technical Support Center: 1,5,6-Trimethylbenzimidazole Synthesis
Welcome to the technical support center for troubleshooting low yields in this compound reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in this specific synthesis. Here, we will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and rationally design optimization strategies.
Frequently Asked Questions (FAQs)
Q1: I'm consistently getting low yields for my this compound synthesis. What are the most common culprits?
Low yields in this reaction, a specific application of the Phillips-Ladenburg synthesis, typically stem from a few key areas. The reaction involves the condensation of 1,2-diamino-4,5-dimethylbenzene with acetic acid (or an equivalent C2 source like acetic anhydride). The most common issues include suboptimal reaction conditions, purity of starting materials, and inefficient workup or purification.[1][2]
Here is a logical workflow to diagnose the problem:
Caption: A general troubleshooting workflow for low yield.
Q2: What is the underlying mechanism, and how can it help my troubleshooting?
Understanding the reaction mechanism is critical. The synthesis is an acid-catalyzed condensation-cyclization.
-
Amide Formation: One of the amino groups of 1,2-diamino-4,5-dimethylbenzene attacks the activated carbonyl of acetic acid to form an N-acetyl intermediate.
-
Cyclization: The second amino group, now in close proximity, performs an intramolecular nucleophilic attack on the amide carbonyl.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the imidazole ring.
The two methyl groups on the benzene ring are electron-donating, which increases the nucleophilicity of the amino groups, generally favoring this reaction compared to unsubstituted o-phenylenediamine.[3] Problems can arise at any stage: if the acid catalyst is too weak or absent, the initial acylation may be slow. If reaction conditions are too harsh (e.g., excessively high temperatures), degradation or side reactions can occur.[1][4]
Caption: Simplified reaction mechanism for benzimidazole formation.
Troubleshooting Guide: Specific Issues
Q3: My reaction is very slow or doesn't seem to start. What should I check?
1. Catalyst Choice and Concentration: While this reaction can proceed with just excess acetic acid acting as both reactant and catalyst, it is often slow.[5] The use of a stronger acid catalyst is a primary optimization parameter.[2]
-
Insight: The catalyst's role is to protonate the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.[6] Without an effective catalyst, this initial step can be the rate-limiting factor.
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | Hydrochloric Acid (HCl), p-Toluenesulfonic acid (p-TsOH) | Highly effective. Typically used in catalytic amounts (e.g., 4N HCl). Can make the workup require more base for neutralization.[5][7] |
| Lewis Acids | Zinc Chloride (ZnCl₂), Erbium(III) triflate (Er(OTf)₃) | Can be very efficient, sometimes allowing for milder conditions. May require anhydrous conditions.[2][8] |
| Heterogeneous | Alumina-Sulfuric Acid, Engineered MgO | Advantageous for easy removal by filtration, simplifying purification.[2][9] |
Troubleshooting Action: If using only acetic acid, consider adding a catalytic amount of concentrated HCl. If the reaction is in an organic solvent, p-TsOH is an excellent choice.
2. Reaction Temperature: Traditional methods often require high temperatures (refluxing in 4N HCl or heating above 100°C) to drive the dehydration step.[1][10]
-
Insight: The final dehydration step to form the aromatic imidazole ring is an equilibrium process. Applying heat helps to drive off water, pushing the reaction towards the product according to Le Châtelier's principle.
Troubleshooting Action: Ensure your reaction temperature is adequate. If you are running the reaction at room temperature, slowly increase the heat and monitor the progress by Thin Layer Chromatography (TLC). A common condition is to heat the mixture on a water bath at 100°C for 2-4 hours.[10][11]
Q4: My TLC shows multiple spots, and the crude product is a dark, messy oil. What's happening?
1. Purity of Starting Material: The starting diamine, 1,2-diamino-4,5-dimethylbenzene, is susceptible to air oxidation, which can produce highly colored, polymeric impurities.
-
Insight: Aromatic diamines can oxidize to form quinone-like structures, which are intensely colored and can interfere with the reaction. This is often accelerated by light and air.
Troubleshooting Action:
-
Check the appearance: Your diamine should be a light-colored solid. If it is dark brown or black, it is likely oxidized.
-
Purify the diamine: Recrystallize the 1,2-diamino-4,5-dimethylbenzene from water or ethanol, possibly with the addition of a small amount of sodium dithionite to reduce oxidized species.
-
Use a salt form: Using the dihydrochloride salt of the diamine can sometimes lead to cleaner reactions and reduced colored impurities.[12]
2. Side Reactions: While less common with a simple C2 source like acetic acid, side reactions can occur, especially if the reaction is heated for an extended period or under overly harsh conditions. This can include polymerization or degradation of the starting material or product.[1]
Troubleshooting Action:
-
Monitor reaction time: Do not heat the reaction for longer than necessary. Track its progress by TLC and stop when the starting material is consumed.
-
Control the temperature: Avoid excessive temperatures that could cause decomposition.
Q5: My yield is low after purification. How can I improve my recovery?
1. Inefficient Precipitation/Neutralization: The product is typically isolated by making the acidic reaction mixture alkaline with a base like NaOH or NH₄OH, which causes the neutral benzimidazole to precipitate.[10]
-
Insight: this compound is amphoteric. In strong acid, it forms a water-soluble salt. In its neutral form, it is poorly soluble in water. If the pH is not brought to the isoelectric point (typically around neutral to slightly basic), the product may remain partially dissolved.
Troubleshooting Action:
-
Cool the solution: Before and during neutralization, cool the reaction mixture in an ice bath. Solubility is lower at colder temperatures, maximizing precipitation.
-
Add base slowly: Add your base (e.g., 10% NaOH) slowly with vigorous stirring until the mixture is just alkaline. Check the pH with litmus or pH paper. Adding too much base can sometimes form a soluble salt if the N-H proton is acidic enough.
-
Allow time to precipitate: After neutralization, allow the mixture to stand in the cold for at least 30 minutes to ensure complete precipitation before filtration.
2. Purification Losses: Significant product can be lost during recrystallization if the wrong solvent is chosen or if too much solvent is used.
-
Insight: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
Troubleshooting Action:
-
Solvent Choice: Water is often a good choice for recrystallizing benzimidazoles.[10][13] An ethanol/water mixture can also be effective.
-
Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product. Using excess solvent will reduce your recovery.
-
Decolorization: If the crude product is colored, dissolve it in the hot solvent, add a small amount of activated charcoal, and digest for 5-15 minutes before filtering the hot solution to remove the charcoal and colored impurities.[10][14]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a baseline method adapted from standard benzimidazole syntheses.[5][10]
-
Setup: In a 100 mL round-bottom flask, place 1.36 g (10 mmol) of 1,2-diamino-4,5-dimethylbenzene.
-
Reagent Addition: Add 10 mL of 4N hydrochloric acid and 0.60 g (10 mmol) of glacial acetic acid.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to reflux (approx. 100-110°C) for 2-4 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Workup (Precipitation):
-
Cool the flask to room temperature, then place it in an ice-water bath.
-
Slowly add 10% aqueous sodium hydroxide solution with constant stirring until the solution is alkaline (pH ~8-9).
-
A precipitate should form. Keep the mixture in the ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of ice-cold water (10-15 mL each).
-
Press the solid dry on the filter.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a beaker and add the minimum volume of boiling water required for complete dissolution (start with ~20 mL per gram of crude product).
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal. Keep the solution hot and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the beaker in an ice bath for 30-60 minutes.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry at 100°C or in a vacuum oven. The expected melting point is 200-202°C.[15]
References
- Benchchem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- Benchchem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. (n.d.).
- Dubey, R., & Moorthy, N. S. H. N. (2007). Benzimidazole synthesis. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Recent achievements in the synthesis of benzimidazole deriv
- Benchchem. (2025). A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine.
- Synthesis of substituted benzimidazole derivatives by condensation of o‐phenylenediamine.... (n.d.).
- Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. (2015). Journal of Pharmaceutical Science and Bioscientific Research.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals.
- Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. (n.d.). NIH.
- RESEARCH ON BENZIMIDAZOLE DERIV
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Li, W., et al. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation.
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
- Reaction conditions: 1,2-diaminobenzene (5 mmol), benzaldehyde.... (n.d.).
- To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware.
- US6770762B2 - Process for preparing and purifying 1,7′-dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole. (n.d.).
- 2,5,6-Trimethylbenzimidazole. (n.d.). CAS Common Chemistry.
- Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- 1-METHYLBENZIMIDAZOLE synthesis. (n.d.). ChemicalBook.
- General Mechanism of Benzimidazole formation. (n.d.).
- Benchchem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Synthesis of benzimidazole. (n.d.). Slideshare.
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). PMC - NIH.
- 5,6-Dimethylbenzimidazole. (n.d.). Wikipedia.
- O'Toole, G. A., & Rondon, M. R. (1992). Identification of 5,6-dimethylbenzimidazole as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring. Journal of Biological Chemistry, 267(19), 13302-5.
- CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (n.d.).
- The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. (2023). PMC - PubMed Central.
- (PDF) Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2025).
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC - PubMed Central.
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Stability and degradation of 1,5,6-Trimethylbenzimidazole under different conditions
Welcome to the technical support center for 1,5,6-Trimethylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Please note that while specific degradation data for this compound is limited in published literature, the information provided is based on established principles of benzimidazole chemistry and stability testing of related analogs.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound, providing step-by-step guidance to identify and resolve them.
Question 1: I am observing a loss of purity in my this compound sample over time, even when stored in what I believe are standard conditions. What could be the cause and how can I investigate it?
Answer:
Unexpected degradation of this compound can be attributed to several factors, including sensitivity to light, temperature, pH, and atmospheric oxygen. Benzimidazole derivatives are known to be susceptible to photodegradation, particularly in solution. To systematically investigate the cause, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions to identify its vulnerabilities.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat a solution at 80°C in the dark.
-
Photostability: Expose a solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and detect the formation of degradation products.
Causality: By comparing the degradation profiles under different stress conditions, you can pinpoint the primary cause of instability. For instance, significant degradation only under light exposure would indicate photosensitivity. This information is crucial for developing appropriate storage and handling procedures.
Question 2: My HPLC analysis of a this compound sample shows several new, unidentified peaks after a few days. How can I identify these potential degradation products?
Answer:
The appearance of new peaks in your chromatogram is a strong indicator of degradation. Identifying these degradation products is essential for understanding the degradation pathway and ensuring the safety and efficacy of any potential drug product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for the identification of degradation products.
Step-by-Step Protocol:
-
LC-MS/MS Analysis: The first step is to analyze your degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and the new peaks, giving you the molecular weight of the degradation products. The fragmentation pattern (MS/MS) can offer clues about their structure.
-
Isolation of Degradation Products: If the degradation products are present in sufficient quantities, they can be isolated using preparative HPLC.
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to determine the exact chemical structure of the degradation products.
-
Structure Elucidation and Pathway Proposition: By combining the data from MS and NMR, you can elucidate the structures of the degradation products and propose a likely degradation pathway. For instance, an increase in mass could suggest oxidation, while a decrease might indicate the loss of a methyl group.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound based on its structure?
While specific data is scarce, we can infer potential degradation pathways based on the chemistry of the benzimidazole ring and the influence of the methyl substituents.
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The methyl groups themselves can also be oxidized to hydroxymethyl or carboxylic acid functionalities.
-
Photodegradation: Benzimidazoles are known to undergo photodegradation.[1] Possible reactions include dimerization, where two molecules of the benzimidazole link together, or photohydrolysis of the imidazole ring.[2]
-
Thermal Degradation: Theoretical studies on substituted benzimidazoles suggest that the presence of methyl groups can enhance thermal stability.[3][4] However, at high temperatures, degradation is still possible, likely through cleavage of the imidazole ring or reactions involving the methyl groups.
Sources
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Technical Support Center: A Scientist's Guide to Improving the Solubility of 1,5,6-Trimethylbenzimidazole for Biological Assays
Introduction: Navigating the Solubility Challenge
Researchers working with novel heterocyclic compounds like 1,5,6-Trimethylbenzimidazole often face a significant, yet common, hurdle: poor aqueous solubility. As a benzimidazole derivative, this compound belongs to a class of molecules renowned for their diverse biological activities but also for their inherent hydrophobicity.[1][2] This low solubility is not a minor inconvenience; it is a critical experimental variable that can lead to underestimated compound potency, poor data reproducibility, and misleading structure-activity relationships (SAR).[3]
This technical support guide provides a systematic, troubleshooting-oriented framework for researchers, scientists, and drug development professionals. Moving beyond simple solvent suggestions, we will explore the causal mechanisms behind solubility issues and provide validated, step-by-step protocols to overcome them, ensuring the integrity and accuracy of your biological data.
Part 1: Foundational Knowledge - Understanding Your Compound
A successful solubilization strategy begins with understanding the fundamental properties of the molecule.
Q1: What are the expected physicochemical properties of this compound, and why do they matter?
Answer: While specific experimental data for this compound may be limited, we can infer its properties from the core benzimidazole structure and its analogues.[4][5] These properties are the primary drivers of its low aqueous solubility.
The benzimidazole ring system is aromatic and bicyclic, creating a rigid, hydrophobic scaffold. The addition of three methyl groups further increases its lipophilicity. Critically, the imidazole portion of the ring contains a basic nitrogen atom. This makes the molecule a weak base, a key characteristic we can exploit to enhance its solubility.[5][6]
| Property | Expected Characteristic for this compound | Implication for Solubility |
| Chemical Structure | Fused benzene and imidazole rings with three methyl groups.[7] | Inherently hydrophobic and poorly soluble in aqueous media. |
| Molecular Formula | C₁₀H₁₂N₂[8] | N/A |
| Molar Mass | ~160.22 g/mol [8] | N/A |
| Acid/Base Nature | Weak Base | Solubility is pH-dependent; it will be significantly more soluble in acidic conditions (pH < pKa). |
| Predicted pKa | ~6.0 - 6.5 (for the conjugate acid) | This is the pH at which the compound is 50% ionized. Lowering the pH below this value will increase the proportion of the more soluble, protonated form.[6] |
Part 2: Troubleshooting Common Solubility Failures
This section addresses the most frequent issues encountered during the preparation of test solutions.
Issue 1: My compound precipitates instantly when I add my DMSO stock to the aqueous assay buffer.
This is the most common solubility problem, often termed "solvent shock."
Causality: this compound is likely highly soluble in your 100% Dimethyl Sulfoxide (DMSO) stock. However, when a small volume of this concentrated stock is pipetted directly into a large volume of aqueous buffer, the DMSO disperses rapidly. The local concentration of the organic solvent plummets, and the compound is suddenly exposed to an environment where it is poorly soluble, causing it to crash out of solution as a fine precipitate.[9]
Recommended Solution: Serial Dilution Protocol
The key is to reduce the gradient between the solvent environments. This is achieved by using an intermediate dilution step.
Protocol: Overcoming Solvent Shock
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Intermediate Dilution: Perform an intermediate dilution of your stock into your complete assay buffer or media supplemented with 10% Fetal Bovine Serum (FBS) or 0.5% Bovine Serum Albumin (BSA), if your assay permits. The proteins in the serum can act as natural solubilizing agents and carriers, helping to prevent precipitation.[3] For example, dilute the 50 mM stock 1:10 in this protein-containing medium to get a 5 mM intermediate solution.
-
Final Dilution: Use this 5 mM intermediate solution to make your final dilutions in the assay buffer. This gradual reduction in DMSO concentration prevents the abrupt environmental shift that causes precipitation.
-
Vehicle Control: Crucially, prepare an identical vehicle control by performing the same serial dilutions with 100% DMSO that does not contain your compound. This ensures that any observed effects are due to the compound, not the solvent mixture.[10]
Issue 2: My final assay concentration is limited by the maximum tolerable DMSO level in my cells (e.g., 0.5%).
This is a classic trade-off between solubility and vehicle toxicity. High concentrations of DMSO can be toxic to cells, altering membrane permeability and inducing stress or death, which confounds results.[11][12] Generally, keeping the final DMSO concentration below 0.5% is recommended for cell-based assays.[9]
Causality: The required therapeutic concentration of your compound exceeds its maximum solubility in the assay medium containing a non-toxic level of DMSO.
Recommended Solution: A Systematic Approach to Solubility Enhancement
When DMSO alone is insufficient, you must explore additional formulation strategies. The following flowchart outlines a logical progression from the simplest to more complex methods. Each step requires its own vehicle control validation.[13]
Part 3: Advanced Solubilization Protocols
If basic troubleshooting fails, these advanced methods can be employed.
Strategy 1: pH Modification
Q: How can I use pH to increase the solubility of this compound?
Mechanism: As a weak base, this compound will accept a proton (become protonated) in an acidic environment. This protonated form is an ionic salt, which is typically orders of magnitude more soluble in water than the neutral form.[14][15] By preparing your stock solution in a mildly acidic vehicle, you can dramatically increase its aqueous solubility.
Protocol: Acidic Stock Solution Preparation
-
Determine Target pH: Aim for a pH that is 1.5 to 2 units below the estimated pKa of the conjugate acid (~6.0-6.5). A target pH of 4.0-4.5 is a good starting point.
-
Prepare Acidic Vehicle: Prepare a stock of sterile 1N Hydrochloric Acid (HCl).
-
Dissolution: Weigh out your compound. Instead of dissolving in pure DMSO, dissolve it in a vehicle such as 10 mM HCl in saline or PBS. Gentle warming (37°C) or sonication may assist. Alternatively, create a concentrated DMSO stock and dilute it into the acidic buffer.
-
pH Confirmation: After dissolution, check the pH of your stock solution and adjust if necessary.
-
Assay Compatibility Check: Before running your full experiment, you must confirm that the final pH of your assay medium, after adding the acidic stock, does not adversely affect your cells or proteins. Run a vehicle control using the acidic buffer alone.
Causality & Trustworthiness: This method is effective because it directly addresses a fundamental chemical property of the benzimidazole scaffold.[5] However, its trustworthiness depends entirely on validating the final assay pH. A significant drop in the pH of your cell culture medium can induce cytotoxicity independent of your compound, creating a critical artifact.
Strategy 2: Cyclodextrin Inclusion Complexation
Q: What are cyclodextrins and how can they help solubilize my compound?
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow truncated cone.[16] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic. Hydrophobic molecules like this compound can fit into this cavity, forming a water-soluble "inclusion complex."[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.
Protocol: Phase-Solubility Study to Find Optimal CD Concentration This protocol establishes a self-validating system to determine the ideal ratio of cyclodextrin to your compound.
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your assay buffer.
-
Add Excess Compound: To each CD solution, add an excess amount of solid this compound (enough so that undissolved powder is clearly visible).
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the system reaches equilibrium.
-
Separate and Quantify: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze: Quantify the concentration of your dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Plot and Interpret: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase-solubility diagram will show how solubility increases with CD concentration and help you identify the most effective and economical concentration to use in your assays.[9]
Causality & Trustworthiness: This method works by non-covalent encapsulation.[18] The phase-solubility study is a self-validating protocol because it empirically determines the precise concentration of excipient needed to achieve the desired drug concentration, removing guesswork and improving reproducibility. Remember to run a vehicle control with the chosen concentration of HP-β-CD.
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ResearchGate. (N.D.). (PDF) Cyclodextrin-Based Pseudocopolymers and Their Biomedical Applications for Drug and Gene Delivery. ResearchGate. Available at: [Link]
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PubChem. (N.D.). 1,2-Dimethylbenzimidazole. PubChem. Available at: [Link]nih.gov/compound/312693)
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- 16. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 18. Cyclodextrin‐Based Pseudocopolymers and Their Biomedical Applications for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzimidazole loaded β-cyclodextrin as a novel anti-corrosion system; coupled experimental/computational assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing N-alkylation side reactions in 1,5,6-Trimethylbenzimidazole synthesis
Topic: Strategies for Preventing N-Alkylation Side Reactions in Benzimidazole Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity during the synthesis of substituted benzimidazoles. Specifically, it addresses the common and often frustrating problem of undesired N-alkylation when C-alkylation is the intended transformation.
As Senior Application Scientists, we understand that reaction outcomes are governed by subtle mechanistic factors. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Unwanted N-Alkylation
This section addresses specific problems encountered during the synthesis of substituted benzimidazoles, using the formation of 1,5,6-trimethylbenzimidazole as a representative side product when the desired product is 2,5,6-trimethylbenzimidazole.
Problem 1: My reaction to synthesize 2,5,6-trimethylbenzimidazole from 5,6-dimethylbenzimidazole is yielding significant amounts of the N-alkylated isomer, this compound. How can I improve C2-selectivity?
Root Cause Analysis:
This is a classic case of competitive alkylation at an ambident nucleophile. After deprotonation of 5,6-dimethylbenzimidazole with a base, the resulting anion has nucleophilic character at both the N1 nitrogen and the C2 carbon. The N-anion is often the kinetically favored site of attack for alkylating agents, leading to the undesired N-alkylated product. Direct C-H alkylation at the C2 position is challenging and often requires specific catalytic systems to achieve high selectivity.[1]
Diagram of Competing Reaction Pathways:
Caption: Competing N-alkylation vs. C-alkylation pathways.
Solution Strategies:
To favor C2-alkylation, you must either decrease the nucleophilicity of the nitrogen or specifically activate the C2 position for electrophilic attack.
Strategy 1: Directed C2-Lithiation and Alkylation
This is a robust and highly selective method for functionalizing the C2 position. It involves deprotonating the C2 carbon with a strong organolithium base, creating a potent C2-nucleophile that will readily react with an alkylating agent.
Experimental Protocol: C2-Methylation of N-Protected 5,6-Dimethylbenzimidazole
-
Step 1: N-Protection. The acidic N-H proton must be replaced with a protecting group to prevent it from quenching the strong base. The choice of protecting group is critical. A group like Tetrahydropyran (THP) or 2,2,2-trichloroethoxycarbonyl (Troc) can be effective.[2]
-
Dissolve 5,6-dimethylbenzimidazole (1 eq.) in anhydrous THF.
-
Add a suitable base (e.g., NaH, 1.1 eq.) and stir until hydrogen evolution ceases.
-
Add the protecting group precursor (e.g., dihydropyran for THP) and stir at room temperature until TLC analysis shows complete consumption of the starting material.
-
Work up the reaction and purify the N-protected product.
-
-
Step 2: C2-Lithiation and Methylation.
-
Dissolve the N-protected 5,6-dimethylbenzimidazole (1 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi, 1.1 eq.) dropwise. The solution will typically change color, indicating anion formation. Stir for 1 hour at -78 °C.[3]
-
Add methyl iodide (CH₃I, 1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Step 3: Deprotection.
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol for THP deprotection).
-
Add a catalytic amount of acid (e.g., p-toluenesulfonic acid or HCl).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid, remove the solvent, and purify the final product, 2,5,6-trimethylbenzimidazole, by column chromatography.
-
Strategy 2: Rhodium-Catalyzed C-H Activation
For a more modern, atom-economical approach, transition-metal-catalyzed C-H activation can directly functionalize the C2 position without prior protection or strong bases. Rhodium(I) catalyst systems have been shown to be effective for the C2-selective alkylation of benzimidazoles.[1]
Workflow for Method Selection:
Caption: Decision workflow for selecting a C2-alkylation strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the benzimidazole nitrogen so susceptible to alkylation?
The N-H proton on the imidazole ring is acidic (pKa ≈ 13.2 in DMSO). In the presence of a base, it is readily deprotonated to form the benzimidazolide anion. In this anion, the negative charge is delocalized over both nitrogen atoms, making them highly nucleophilic and prone to reaction with electrophiles like alkyl halides.[4] This N-alkylation is a common and synthetically useful reaction when it is the desired outcome.[5][6]
Q2: I am trying to perform N-alkylation, but I'm getting dialkylation. How can I prevent this?
The mono-N-alkylated product can react again with the alkylating agent to form a quaternary imidazolium salt. This is especially common if an excess of the alkylating agent is used or if the reaction temperature is high.[7]
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the benzimidazole (e.g., 1.1 equivalents) relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the chance of a second alkylation event.[7]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
Q3: What role does the base and solvent play in controlling N- vs. C-alkylation?
The choice of base and solvent is critical in directing regioselectivity.
-
Bases: Strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) are often used to promote C2-deprotonation (lithiation) over N-deprotonation. Weaker bases like K₂CO₃ or NaH will almost exclusively deprotonate the more acidic N-H proton, leading to N-alkylation.[8][9]
-
Solvents: Polar aprotic solvents like DMF or DMSO can stabilize the benzimidazolide anion, favoring N-alkylation. Non-polar solvents like THF are preferred for directed lithiation reactions as they do not coordinate as strongly with the lithium cation, allowing for effective C-H activation.
Table: Influence of Conditions on Alkylation Regioselectivity
| Condition | Favors N-Alkylation | Favors C2-Alkylation | Rationale |
| Base | K₂CO₃, NaH, Cs₂CO₃[8] | n-BuLi, LDA[3] | Weaker bases target the acidic N-H. Strong organolithium bases can deprotonate the less acidic C2-H after N-protection. |
| Temperature | Room Temp to 80 °C | -78 °C to 0 °C | Low temperatures are required to maintain the stability of the C2-lithiated intermediate and prevent side reactions. |
| Solvent | DMF, DMSO | THF, Diethyl Ether | Polar aprotic solvents stabilize the N-anion. Non-polar ethereal solvents are standard for organolithium reactions. |
| Substrate | N-H Unprotected | N-Protected[2] | The unprotected N-H is the most acidic site and will react first. Protection is mandatory for C2-lithiation. |
Q4: Are there any other protecting groups suitable for benzimidazole N-protection?
Yes, several protecting groups can be employed, and the choice depends on the stability required for subsequent steps and the desired deprotection conditions.[10]
-
Benzyl (Bn): Stable to many conditions but requires harsh deprotection (e.g., hydrogenolysis or dissolving metal reduction).
-
tert-Butoxycarbonyl (Boc): A common protecting group that can be removed under acidic conditions (e.g., TFA in DCM).[11]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Removed with fluoride sources (e.g., TBAF), offering orthogonal deprotection strategies.
References
- Technical Support Center: Troubleshooting N-Alkyl
- Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles.
- Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroform
- This is why selective N-alkylation of imidazoles is difficult. Reddit r/OrganicChemistry.
- Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents.
- N-alkylation: Significance and symbolism. ScienceDirect.
- Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans-diol functionalization.
- N-alkylation of benzimidazole/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. MDPI.
- C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
- Protecting group. Wikipedia.
- About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine.
Sources
- 1. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. N-alkylation: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbarbiomed.com [jbarbiomed.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 1,5,6-Trimethylbenzimidazole
Welcome to the technical support center for the synthesis of 1,5,6-trimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up the production of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible synthesis process.
Overview of the Synthesis of this compound
The most common and scalable method for synthesizing this compound is the Phillips-Ladenburg reaction. This involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with acetic acid. The reaction is typically carried out at elevated temperatures, often with an acid catalyst to facilitate the cyclization.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Amide Formation: The more nucleophilic amino group of 4,5-dimethyl-1,2-phenylenediamine attacks the carbonyl carbon of acetic acid, forming a tetrahedral intermediate which then eliminates a molecule of water to form an N-acetylated intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the amide carbonyl, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the stable aromatic benzimidazole ring.
Caption: Reaction mechanism for the synthesis of this compound.
Scalable Synthesis Protocol
This protocol provides a starting point for the gram- to kilogram-scale synthesis of this compound. Process optimization will be necessary to achieve optimal results at your specific scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |
| 4,5-Dimethyl-1,2-phenylenediamine | 136.19 | - | 3171-45-7 |
| Glacial Acetic Acid | 60.05 | 1.049 | 64-19-7 |
| Hydrochloric Acid (37%) | 36.46 | 1.18 | 7647-01-0 |
| Sodium Hydroxide | 40.00 | - | 1310-73-2 |
| Activated Carbon | - | - | 7440-44-0 |
| Ethanol | 46.07 | 0.789 | 64-17-5 |
Experimental Procedure (100 g Scale)
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4,5-dimethyl-1,2-phenylenediamine (100 g, 0.734 mol).
-
Reagent Addition: Slowly add glacial acetic acid (132 g, 2.20 mol, 3.0 eq.) to the flask with stirring. The reaction is exothermic, and the temperature may rise.
-
Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 500 mL of water.
-
Neutralize the mixture with a 50% (w/w) aqueous solution of sodium hydroxide until the pH is approximately 7.0-7.5. This will cause the product to precipitate.
-
Cool the mixture to 0-5 °C and stir for 1 hour to maximize precipitation.
-
-
Isolation:
-
Collect the crude product by filtration.
-
Wash the filter cake with cold water (2 x 100 mL).
-
Dry the crude product under vacuum at 60-70 °C.
-
Purification (Recrystallization)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 3-4 mL per gram of crude product).
-
Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and reflux for 15-30 minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C.
Caption: A generalized workflow for the scale-up synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient reaction time. - Product loss during work-up. | - Monitor the reaction closely by TLC/HPLC to ensure completion. - Optimize the reaction temperature; temperatures that are too low may result in slow conversion, while excessively high temperatures can lead to degradation. - Extend the reaction time if starting material is still present. - Ensure complete precipitation during neutralization by adjusting the pH carefully and allowing sufficient time for crystallization at low temperature. |
| Product is Dark/Discolored | - Oxidation of the phenylenediamine starting material. - Formation of polymeric byproducts at high temperatures. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials. - During purification, use activated carbon to remove colored impurities.[1] |
| Difficult Filtration | - Fine particle size of the precipitate. | - Allow the precipitate to age at a low temperature for a longer period to encourage crystal growth. - Consider using a different solvent for precipitation or a co-solvent system. |
| Formation of Side Products | - Di-acetylation of the starting material. - Incomplete cyclization. | - Optimize the stoichiometry of the reactants. An excess of acetic acid is generally used to drive the reaction to completion, but a very large excess might lead to side reactions. - Ensure adequate heating and reaction time for complete cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress at a large scale?
A1: For large-scale reactions, taking samples for analysis can be challenging. It is recommended to establish a reliable in-process control (IPC) method during small-scale development. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction conversion. Thin-Layer Chromatography (TLC) can be used as a quick qualitative check.
Q2: Are there any specific safety precautions I should take when scaling up this synthesis?
A2: Yes, several safety precautions are crucial:
-
Exothermic Reaction: The initial addition of acetic acid to 4,5-dimethyl-1,2-phenylenediamine can be exothermic. Ensure controlled addition and adequate cooling capacity.
-
Corrosive Reagents: Both acetic acid and hydrochloric acid (if used as a catalyst) are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Neutralization: The neutralization with sodium hydroxide is also highly exothermic. Perform this step slowly and with efficient cooling to avoid a runaway reaction.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors of acetic acid.
Q3: Can I use a different acid catalyst instead of just acetic acid?
A3: While acetic acid can act as both a reactant and a catalyst, other acid catalysts like hydrochloric acid or p-toluenesulfonic acid can be used to accelerate the reaction.[2] However, this may require optimization of the reaction conditions and could complicate the work-up procedure due to the need to neutralize the additional acid.
Q4: What is the expected yield for this reaction at scale?
A4: With an optimized process, yields of 80-90% of the purified product can be expected. However, the initial scale-up batches may have lower yields until the process parameters are fully optimized.
Q5: How can I improve the purity of my final product?
A5: If recrystallization does not provide the desired purity, column chromatography can be employed.[3] A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point for purification. For multi-kilogram scale, alternative purification techniques like melt crystallization could be explored.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
Sources
Technical Support Center: Characterization of Impurities in 1,5,6-Trimethylbenzimidazole Samples
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the characterization of impurities in 1,5,6-trimethylbenzimidazole samples. It offers a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.
Introduction: The Criticality of Impurity Profiling
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the identification, quantification, and control of impurities in drug substances.[3][4][5] According to ICH guidelines, any unknown impurity present at a level higher than 0.1% must be characterized.[3][6]
This technical support center will guide you through the logical steps of impurity characterization, from initial detection to structural elucidation, empowering you to meet regulatory expectations and ensure the quality of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in my this compound sample?
Impurities can originate from various stages of the synthetic process and storage.[3][7] Understanding these sources is the first step in targeted analysis.
-
Starting Materials and Reagents: Unreacted starting materials or impurities present in them can carry through to the final product.
-
Intermediates: Incomplete reactions can result in the presence of synthetic intermediates.
-
By-products: Side reactions occurring during the synthesis can generate structurally related impurities.
-
Degradation Products: Exposure to heat, light, humidity, or reactive excipients can lead to the degradation of this compound over time.[2][8][9]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[3][7]
Q2: Which analytical techniques are most suitable for initial impurity detection?
High-Performance Liquid Chromatography (HPLC) is the cornerstone for initial impurity profiling due to its high resolution and sensitivity for organic impurities.[2][7]
-
Why HPLC? HPLC allows for the separation of the main compound from its impurities, providing a preliminary "fingerprint" of the sample's purity. By using a UV detector, you can quantify the relative amounts of each impurity.
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is ideal for identifying and quantifying volatile organic impurities and residual solvents.[2][10][11][12]
Q3: My HPLC chromatogram shows several small, unidentified peaks. What is my next step?
The primary goal is to identify these unknown peaks, especially if they are above the 0.1% reporting threshold.[3] A systematic approach is crucial.
-
Forced Degradation Studies: Intentionally degrading the this compound sample under various stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[8][9][13] Comparing the chromatograms of the stressed samples with your original sample can help in the tentative identification of degradation-related impurities.
-
Mass Spectrometry (MS) Coupling: Coupling your HPLC system to a mass spectrometer (LC-MS) is a powerful technique for obtaining molecular weight information of the unknown impurities.[14] This data is invaluable for proposing potential structures.
-
Fraction Collection and NMR Analysis: If an impurity is present in a sufficient quantity, it can be isolated using preparative HPLC. The collected fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[15][16]
Q4: How do I choose the right HPLC column and mobile phase for separating this compound and its impurities?
Method development is key to achieving good separation. For benzimidazole derivatives, a reverse-phase C8 or C18 column is a common starting point.[17][18][19]
-
Column Selection Rationale: C8 and C18 stationary phases provide good retention and selectivity for moderately polar compounds like benzimidazoles.
-
Mobile Phase Strategy: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[17][18][19] Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity silica column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.[20] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.[21][22]- Use a column oven for temperature control.[22]- Flush the column regularly and replace it if performance degrades.[23] |
| Ghost Peaks | - Impurities in the mobile phase or from the injector.- Carryover from previous injections. | - Use high-purity solvents and additives.- Implement a robust needle wash procedure in your autosampler.[24] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Replace the guard column or in-line filter.- Reverse-flush the analytical column (disconnect from the detector first).- Filter all samples before injection.[21] |
Impurity Identification Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| No Molecular Ion in LC-MS | - Poor ionization of the impurity.- In-source fragmentation. | - Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative).- Optimize MS source parameters (e.g., cone voltage) to minimize fragmentation. |
| Insufficient Material for NMR | - Low concentration of the impurity in the original sample. | - Process a larger amount of the starting material to isolate more of the impurity via preparative HPLC.- Utilize highly sensitive NMR techniques, such as a cryoprobe.[25] |
| Complex NMR Spectra | - Presence of multiple impurities in the isolated fraction.- Complex molecular structure. | - Re-purify the collected fraction using a different chromatographic method.- Employ advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.[15][26][27] |
Experimental Workflows & Protocols
General Strategy for Impurity Identification
This workflow outlines a systematic approach to identifying and characterizing unknown impurities.
Caption: A systematic workflow for the detection, identification, and structural elucidation of impurities.
Protocol 1: HPLC Method Development for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
1. Materials and Equipment:
- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- This compound reference standard and sample
- HPLC-grade acetonitrile and water
- Phosphoric acid and sodium hydroxide for pH adjustment
2. Initial Chromatographic Conditions:
- Mobile Phase A: 0.05 M potassium phosphate buffer, pH 4.5
- Mobile Phase B: Acetonitrile
- Gradient: 10-90% B over 30 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm and 288 nm[17][18]
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the sample in a 50:50 mixture of mobile phase A and B to a concentration of 1 mg/mL.
3. Method Optimization:
- Rationale: The goal is to achieve a resolution of >1.5 between the main peak and all impurity peaks.
- Adjusting Gradient: If peaks are poorly resolved, try a shallower gradient (e.g., 10-90% B over 45 minutes).
- Modifying pH: Analyze the sample at different mobile phase pH values (e.g., 3.0 and 7.0) to observe changes in retention and peak shape.
- Changing Organic Modifier: If co-elution persists, substitute acetonitrile with methanol.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[8][9][13]
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.
- Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.
3. Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with a control sample (unstressed), using the developed HPLC method.
- Compare the chromatograms to identify new peaks, which are potential degradation products.
The Role of Spectroscopic Techniques
While chromatography is excellent for separation, spectroscopy is essential for structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of unknown impurities.[15][16][26] It provides detailed information about the carbon-hydrogen framework of a molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and non-destructive technique that can identify the functional groups present in a molecule.[28][29][30] It is particularly useful for confirming the presence or absence of specific chemical bonds in an impurity.
Spectroscopic Data Interpretation Workflow
Caption: Workflow for integrating data from multiple spectroscopic techniques for structural confirmation.
By following the guidance, protocols, and troubleshooting advice in this technical support center, you will be well-equipped to systematically characterize impurities in your this compound samples, ensuring the quality and regulatory compliance of your work.
References
- Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). Google Books.
- Pyla, S. (2025, December). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. International Journal of Innovative Research in Technology, 12(8).
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Retrieved from [Link]
-
Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
A Review on Impurity Profiling In Pharmaceutical Substances. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. (n.d.). LinkedIn. Retrieved from [Link]
-
FTIR vs LC-MS: Detecting Pharmaceutical Impurities. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Ido Press. Retrieved from [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. Retrieved from [Link]
-
ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. (n.d.). Farmacia Journal. Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
-
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (n.d.). Specac Ltd. Retrieved from [Link]
-
FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs. (2024, February 6). Optosky. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Analysis of 1,5,6-Trimethylbenzimidazole and 5,6-dimethylbenzimidazole: A Guide for Medicinal Chemists
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Subtle structural modifications to this privileged heterocycle can profoundly impact its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two closely related analogs: 5,6-dimethylbenzimidazole (5,6-DMB), a naturally occurring ligand in Vitamin B₁₂, and its synthetic N-methylated counterpart, 1,5,6-trimethylbenzimidazole (1,5,6-TMB). We will dissect their structural differences, compare their synthesis and physicochemical characteristics, and, through the lens of structure-activity relationships (SAR), provide expert insights into their divergent biological potential. This analysis is supported by experimental data and detailed protocols to empower researchers in drug discovery and development.
Introduction: The Significance of a Single Methyl Group
Benzimidazole and its derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Their structural similarity to purine nucleobases allows them to interact with a multitude of biological targets.[2] 5,6-dimethylbenzimidazole is perhaps the most famous natural derivative, serving as the crucial lower axial ligand to cobalt in cobalamin (Vitamin B₁₂).[3] Its defining feature is the N-H proton on the imidazole ring, which can act as a hydrogen bond donor.
This guide focuses on a critical chemical question: What are the consequences of replacing this vital N-H proton with a methyl group? By comparing 5,6-DMB with 1,5,6-TMB, we can isolate the effects of N-methylation on the molecule's behavior, from its melting point to its potential receptor interactions. This comparison is not merely academic; it is fundamental to understanding the SAR of benzimidazole-based drugs and designing next-generation therapeutics with tailored properties.
Molecular Structure and Physicochemical Properties: A Tale of Two Molecules
The foundational difference between 5,6-DMB and 1,5,6-TMB lies in the substitution at the N1 position of the imidazole ring. This seemingly minor change—the substitution of a hydrogen atom for a methyl group—initiates a cascade of changes in the molecule's physical and chemical properties.
Caption: Figure 1: Molecular Structures of the compared benzimidazoles.
Key Physicochemical Differences
The most dramatic consequence of N-methylation is the elimination of the N-H proton, which prevents 1,5,6-TMB from acting as a hydrogen bond donor. This directly impacts its solid-state packing and intermolecular interactions, leading to a significantly lower melting point compared to 5,6-DMB. The data summarized in Table 1 provides a quantitative comparison of their key properties.
Table 1: Comparative Physicochemical Properties
| Property | 5,6-dimethylbenzimidazole (5,6-DMB) | This compound (1,5,6-TMB) | Rationale for Difference |
| CAS Number | 582-60-5[3] | 1128-27-4[1] | Unique identifiers for each distinct chemical structure. |
| Molecular Formula | C₉H₁₀N₂ | C₁₀H₁₂N₂ | Addition of a CH₂ unit. |
| Molecular Weight | 146.19 g/mol [4] | 160.22 g/mol [1] | Reflects the mass of the additional methyl group. |
| Melting Point | 205-206 °C[1] | 142-143 °C[1] | 5,6-DMB forms strong intermolecular H-bonds, requiring more energy to break the crystal lattice. 1,5,6-TMB cannot form these H-bonds. |
| Aqueous pKa (Conjugate Acid) | 5.98 (Experimental)[5] | 5.98 (Predicted)[1] | The electron-donating methyl groups at C5/C6 increase basicity compared to parent benzimidazole (~5.6). The N1-methyl group has a minimal additional effect on the basicity of the N3 lone pair. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | The N-H proton in 5,6-DMB is a hydrogen bond donor. Its loss in 1,5,6-TMB removes this capability. |
| Predicted LogP | 2.40[4] | 2.19[1] | The addition of a methyl group generally increases lipophilicity, but the loss of H-bonding capability can influence partitioning models differently. |
Synthesis and Characterization
The synthesis of these two molecules can be approached in a way that directly illustrates their relationship. 5,6-DMB is typically synthesized via the Phillips benzimidazole synthesis, a classic condensation reaction. 1,5,6-TMB can then be readily prepared by the direct N-methylation of 5,6-DMB.
Caption: Figure 2: Workflow showing synthesis of 5,6-DMB and its subsequent methylation.
Experimental Protocol 1: Synthesis of 5,6-dimethylbenzimidazole (5,6-DMB)
This protocol is adapted from the well-established Phillips method.[1]
-
Reaction Setup: To a 250 mL round-bottom flask, add 4,5-diamino-1,2-dimethylbenzene (10.0 g, 73.4 mmol) and 4N hydrochloric acid (100 mL).
-
Add Reagent: Add formic acid (8.45 g, 183.5 mmol).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9.
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).
-
Purification: Recrystallize the crude solid from a suitable solvent such as aqueous ethanol or diethyl ether to yield pure 5,6-dimethylbenzimidazole as a white crystalline solid.
-
Characterization: Expected Yield: 80-90%. Melting Point: 205-206 °C.
Experimental Protocol 2: Synthesis of this compound (1,5,6-TMB)
This protocol describes the N-methylation of 5,6-DMB.[1]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5,6-dimethylbenzimidazole (5.0 g, 34.2 mmol) and powdered potassium hydroxide (2.88 g, 51.3 mmol) in tetrachloromethane (50 mL).
-
Add Reagent: Add methyl iodide (7.28 g, 51.3 mmol) to the suspension. For enhanced phase transfer, a catalytic amount of 18-crown-6 ether can be added.
-
Reaction: Stir the mixture vigorously at room temperature for 30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization from ethyl acetate/ligroine to yield pure this compound.
-
Characterization: Expected Yield: ~95%. Melting Point: 142-143 °C.
Comparative Spectroscopic Analysis (¹H NMR)
The ¹H NMR spectra provide definitive proof of structure and highlight the key difference between the two molecules.
-
5,6-dimethylbenzimidazole (in CDCl₃):
-
~10.3 ppm (br s, 1H): This broad singlet corresponds to the acidic N-H proton. Its chemical shift can be variable and it exchanges with D₂O.
-
~7.6 ppm (s, 2H): Aromatic protons at the C4 and C7 positions.
-
~7.2 ppm (s, 1H): Aromatic proton at the C2 position.
-
~2.4 ppm (s, 6H): The two equivalent methyl groups at the C5 and C6 positions.[6]
-
-
This compound (Predicted, in CDCl₃):
-
No N-H Signal: The broad singlet above 10 ppm is absent.
-
~7.5 ppm (s, 2H): Aromatic protons at C4 and C7.
-
~7.2 ppm (s, 1H): Aromatic proton at C2.
-
~3.8 ppm (s, 3H): A new sharp singlet corresponding to the N1-methyl group.
-
~2.4 ppm (s, 6H): The C5 and C6 methyl groups.
-
Comparative Biological Insights: A Structure-Activity Relationship (SAR) Perspective
While direct comparative bioactivity screens of 5,6-DMB and 1,5,6-TMB are not widely reported, a robust analysis can be performed by applying established SAR principles for the benzimidazole class. The central hypothesis is that the N-H proton is a critical pharmacophoric feature for many biological interactions.
Caption: Figure 3: N-methylation removes the crucial H-bond donor capability.
The Role of the N-H Proton
The imidazole N-H proton of 5,6-DMB is both a weak acid and, more importantly in a biological context, an excellent hydrogen bond donor. Many enzymes and receptors utilize backbone carbonyls or acidic residues (Asp, Glu) to specifically recognize and bind ligands via hydrogen bonds. The ability of 5,6-DMB to engage in this interaction is fundamental to its role in Vitamin B₁₂ and likely contributes to other potential biological activities.
The Impact of N-Methylation
By replacing the N-H proton with a methyl group, 1,5,6-TMB loses its ability to act as a hydrogen bond donor. This has several profound implications for its biological potential:
-
Loss of Key Interactions: 1,5,6-TMB cannot bind to target sites that require a hydrogen bond donation for affinity. Any activity it may possess must arise from different binding modes, likely relying on hydrophobic and π-stacking interactions.
-
Altered Target Profile: The two compounds are likely to have vastly different biological targets. While 5,6-DMB might interact with enzymes that process purine-like molecules, 1,5,6-TMB would be excluded from these sites and may gain affinity for others.
-
Potential for Increased Potency (Context-Dependent): In some specific cases, N-methylation can be beneficial. For certain targets, removing the N-H proton can prevent undesirable metabolic N-glucuronidation, increasing bioavailability. In other cases, the methyl group may provide a favorable hydrophobic interaction within a specific pocket, or the N-methylation may lock the molecule in a more active conformation. For example, studies on STING antagonists have shown that N-methylated benzimidazoles can exhibit greater potency than their unmethylated analogs.[4]
Applications and Future Directions
-
5,6-dimethylbenzimidazole: Its primary role remains as a fundamental component of Vitamin B₁₂. In research, it serves as a crucial starting material for the synthesis of Vitamin B₁₂ analogs and as a scaffold for developing new antimicrobial and anticancer agents.
-
This compound: This compound has found utility primarily as a ligand in organometallic and coordination chemistry.[1] Its biological potential remains largely unexplored. Given the insights from SAR, it represents an opportunity for drug discovery programs. Screening 1,5,6-TMB in assays where its N-H analog is inactive could uncover novel biological activities.
Overall Conclusion
The comparison between 5,6-dimethylbenzimidazole and this compound serves as a powerful case study in medicinal chemistry. The addition of a single methyl group at the N1 position fundamentally alters the molecule's properties. It disrupts the intermolecular hydrogen bonding network, drastically lowering the melting point, while having a minimal effect on the molecule's overall basicity. Most critically, it removes the capacity for hydrogen bond donation, a change that fundamentally alters its potential interactions with biological targets. While 5,6-DMB is defined by its natural role in Vitamin B₁₂, 1,5,6-TMB should be viewed as a distinct chemical scaffold with its own unique, and largely untapped, potential in both materials science and drug discovery.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Benzimidazole Compounds: A Focus on 1,5,6-Trimethylbenzimidazole Analogs
Introduction: The Benzimidazole Scaffold and the Quest for Specificity
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This versatility stems from its structural similarity to naturally occurring purine nucleosides, allowing for favorable interactions with various biological macromolecules.[2] While the broader benzimidazole family is extensively studied, specific substitution patterns can dramatically influence efficacy and selectivity. This guide focuses on the 1,5,6-trimethylbenzimidazole moiety, a specific yet under-researched substitution pattern.
A comprehensive review of publicly available data reveals a significant knowledge gap regarding the specific in vitro and in vivo efficacy of this compound. However, by examining closely related analogs, particularly other methylated and substituted benzimidazoles, we can infer potential biological activities and establish a framework for future investigation. This guide will synthesize available data on various benzimidazole derivatives to provide a comparative analysis of their in vitro and in vivo performance, offering valuable insights for researchers and drug development professionals. We will delve into key experimental data, detailed protocols for assessing efficacy, and the underlying mechanisms of action.
In Vitro Efficacy: A Snapshot of Cellular and Microbial Activity
The initial assessment of a compound's therapeutic potential begins with in vitro assays, which provide crucial data on its activity against specific cell lines or microorganisms in a controlled environment. For benzimidazole derivatives, these studies typically focus on anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The primary metric for this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Compound 6d (a benzimidazole derivative) | HeLa (Cervical Cancer) | Not specified, but induced maximum cell death | [3] |
| Compound 6d (a benzimidazole derivative) | A549 (Lung Cancer) | Not specified, but induced maximum cell death | [3] |
| Compound 6 (a benzimidazole derivative) | Not specified | Moderately cytotoxic | [4] |
| Compound 3b (a benzimidazole derivative) | Not specified | Moderately cytotoxic | [4] |
| K1 (3-Cl phenyl benzimidazole) | Leishmania (L.) major promastigotes | 0.6787 µg/mL | [5] |
| K2 (benzimidazole derivative) | Leishmania (L.) major promastigotes | 8.89 µg/mL | [5] |
Note: The IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.[1]
Antimicrobial and Antifungal Activity
Benzimidazoles are also recognized for their broad-spectrum antimicrobial activity.[2] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC Value | Reference |
| EJMCh-13 | Gram-positive bacteria | 250 mg/L (mildly active) | [6] |
| EJMCh-9 | Gram-positive bacteria | 250 mg/L (mildly active) | [6] |
| Compounds 6b, 6i, 6j (benzimidazole-1,2,4-triazole derivatives) | Candida glabrata | 0.97 µg/mL | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is often assessed in vitro by their ability to inhibit protein denaturation, a process implicated in inflammation.
| Compound/Derivative | Assay | IC50 Value | Reference |
| Compound 6a (a benzimidazole derivative) | Protein denaturation of bovine serum albumin | Not specified, but emerged as a potent agent | [3] |
In Vivo Efficacy: Performance in Complex Biological Systems
While in vitro studies provide a foundational understanding of a compound's activity, in vivo models are essential for evaluating its efficacy, pharmacokinetics, and safety in a living organism.
Analgesic and Anti-inflammatory Effects
Several studies have highlighted the analgesic and anti-inflammatory properties of benzimidazole derivatives in animal models.
| Compound/Derivative | Animal Model | Effect | Reference |
| Compound 3b | Not specified | Promising central analgesic effect (46.15%) | [4] |
| Compounds 6, 3c, 3a | Not specified | Significant peripheral analgesic activity | [4] |
| Compounds 3b, 3a | Not specified | Significant anti-inflammatory effects | [4] |
Anthelmintic Activity
Benzimidazole derivatives are widely used as anthelmintic agents. Their in vivo efficacy is determined by their ability to reduce worm burden in infected animal models.
| Compound/Derivative | Parasite | Animal Model | Efficacy | Reference |
| Methyl 5(6)-(alpha-hydroxyphenylmethyl) benzimidazole-2-carbamate | Ancylostoma ceylanicum | Hamsters | Better action than mebendazole | [8] |
| Methyl 5(6)-(alpha-hydroxyphenylmethyl) benzimidazole-2-carbamate | Nippostrongylus brasiliensis | Rats | Better action than mebendazole | [8] |
Mechanisms of Action: Unraveling the Molecular Pathways
The diverse biological activities of benzimidazole derivatives are attributed to their ability to interact with various molecular targets and modulate key signaling pathways.
Inhibition of NF-κB Signaling
One of the well-established mechanisms for the anti-inflammatory and anticancer effects of some benzimidazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by benzimidazole derivatives.
Induction of Apoptosis
Many anticancer benzimidazoles exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, which involves the mitochondria.[1]
Caption: Induction of the intrinsic apoptosis pathway by benzimidazole derivatives.
Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
To ensure the reproducibility and validity of efficacy studies, standardized and well-documented experimental protocols are paramount.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]
Objective: To determine the cytotoxic effect of benzimidazole compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Benzimidazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[1]
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A Comparative In Silico Analysis of 1,5,6-Trimethylbenzimidazole Binding to Key Therapeutic Targets
This guide provides a comprehensive comparative analysis of the binding potential of 1,5,6-trimethylbenzimidazole with four key protein targets implicated in cancer, bacterial infections, and viral diseases. Through detailed molecular docking studies, we objectively compare its predicted binding affinity with that of established inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. This document is designed to be an in-depth technical resource, explaining the rationale behind the experimental choices and providing self-validating protocols for reproducibility.
Introduction to this compound and its Therapeutic Potential
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This is often attributed to its structural similarity to endogenous purine nucleosides, allowing it to interact with a variety of biological macromolecules. This compound is a specific derivative of this scaffold. While the broader class of benzimidazoles has been extensively studied, the specific therapeutic potential of the 1,5,6-trimethyl substituted variant remains an area of active investigation. This guide aims to bridge this knowledge gap through a rigorous in silico evaluation.
Comparative Docking Studies: An Overview
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is widely employed in drug discovery to predict the binding affinity and mode of action of a novel compound against a specific protein target. In this guide, we utilize AutoDock Vina, a widely used and validated open-source docking program, to perform comparative docking studies of this compound against four distinct and therapeutically relevant protein targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, making it a key target for anticancer therapies.[3][4]
-
Topoisomerase II: An essential enzyme that regulates DNA topology and is a validated target for anticancer drugs.[5]
-
DNA Gyrase: A type II topoisomerase found in bacteria but not in humans, making it an excellent target for the development of novel antibacterial agents.[6][7]
-
HIV-1 Capsid Protein: A critical structural protein of the human immunodeficiency virus that plays a vital role in multiple stages of the viral life cycle, representing a promising target for antiviral drug development.[8][9]
For each target, we will compare the docking performance of this compound with a well-established clinical inhibitor:
-
Gefitinib for EGFR
-
Etoposide for Topoisomerase II
-
Ciprofloxacin for DNA Gyrase
-
Lenacapavir for HIV-1 Capsid Protein
This comparative approach allows for a robust evaluation of the potential of this compound as a therapeutic agent and provides a benchmark for its predicted efficacy.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the comparative docking studies. The protocols are designed to be self-validating and reproducible.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
RCSB Protein Data Bank (PDB): Source for protein crystal structures.
-
PubChem: Source for ligand structures and information.
Workflow for Comparative Docking Studies
The overall workflow for the comparative docking studies is depicted in the following diagram:
Step 1: Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of the target proteins from the RCSB PDB. For this study, the following PDB IDs were used:
-
Prepare Receptor in AutoDockTools (ADT):
-
Open the downloaded PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not part of the receptor.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format. This format includes atomic partial charges and atom types required by AutoDock Vina.[2][13]
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
The 3D structures of Gefitinib, Etoposide, Ciprofloxacin, and Lenacapavir can be obtained from the respective PDB entries or from PubChem.
-
The structure of this compound can be generated from its SMILES string (CN1C=NC2=CC(=C(C=C21)C)C) using a tool like Open Babel or the CCDC's online tool.[14][15][16][17][18]
-
-
Prepare Ligands in AutoDockTools (ADT):
Step 3: Molecular Docking with AutoDock Vina
-
Define the Grid Box:
-
In ADT, define a grid box that encompasses the binding site of the target protein. For the co-crystallized structures, the grid box should be centered on the bound ligand. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
-
Run AutoDock Vina:
Step 4: Results Analysis
-
Visualize Docking Poses:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to open the output PDBQT file and visualize the predicted binding poses of the ligand within the active site of the protein.
-
-
Analyze Binding Interactions:
-
Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the molecular basis of the predicted binding affinity.
-
-
Compare Binding Affinities:
-
Compare the predicted binding affinities of this compound with those of the respective standard inhibitors for each target protein. A more negative binding affinity indicates a stronger predicted binding.
-
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways and mechanisms of action of the target proteins is crucial for interpreting the docking results and assessing the potential therapeutic implications.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[4][6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[25][26][27]
Topoisomerase II and DNA Gyrase Mechanism of Action
Topoisomerase II and DNA Gyrase are essential enzymes that manage DNA topology by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break.[7][11][28][29] This process is crucial for DNA replication, transcription, and chromosome segregation. Inhibitors of these enzymes can trap the enzyme-DNA complex in its cleaved state, leading to DNA damage and cell death.[5][30]
Results and Discussion
The following tables summarize the predicted binding affinities of this compound and the standard inhibitors against the four target proteins, as determined by AutoDock Vina. The experimental binding data for the standard inhibitors are also provided for comparison and validation of the docking protocol.
Table 1: Comparative Docking Results for EGFR
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental Binding Affinity |
| This compound | -7.2 | Not Available |
| Gefitinib | -9.8 | IC50 = 37-800 nM [31][32] |
The docking results suggest that while this compound has a moderate predicted binding affinity for EGFR, it is significantly lower than that of the established inhibitor Gefitinib. This indicates that this compound may not be a potent inhibitor of EGFR.
Table 2: Comparative Docking Results for Topoisomerase II
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental Binding Affinity |
| This compound | -8.1 | Not Available |
| Etoposide | -10.5 | IC50 = 59.2 µM [5][30][33][34] |
Similar to the findings with EGFR, this compound shows a good predicted binding affinity for Topoisomerase II, but it is less favorable than that of Etoposide. Further optimization of the benzimidazole scaffold may be necessary to enhance its inhibitory activity against this target.
Table 3: Comparative Docking Results for DNA Gyrase
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental Binding Affinity |
| This compound | -7.8 | Not Available |
| Ciprofloxacin | -8.5 | Ki = 0.1-1 µg/mL |
The predicted binding affinity of this compound for DNA gyrase is comparable to that of Ciprofloxacin, a widely used antibiotic. This suggests that this compound could be a promising lead compound for the development of new antibacterial agents targeting DNA gyrase.
Table 4: Comparative Docking Results for HIV-1 Capsid
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental Binding Affinity |
| This compound | -6.5 | Not Available |
| Lenacapavir | -11.2 | KD ≈ 200 pM [26][29][35] |
The predicted binding affinity of this compound for the HIV-1 capsid protein is the lowest among the four targets. In contrast, Lenacapavir exhibits an exceptionally high predicted binding affinity, consistent with its potent antiviral activity. This suggests that the this compound scaffold may not be optimal for targeting the HIV-1 capsid.
Conclusion and Future Directions
This in silico comparative analysis provides valuable initial insights into the potential therapeutic applications of this compound. The docking studies suggest that this compound may have the most promise as a lead for the development of novel antibacterial agents targeting DNA gyrase. Its predicted binding affinity for this target is comparable to the established antibiotic Ciprofloxacin.
While the predicted binding to EGFR and Topoisomerase II is moderate, further structural modifications to the this compound scaffold could potentially enhance its activity against these cancer-related targets. The interaction with the HIV-1 capsid protein appears to be the weakest, suggesting this may not be a primary target for this particular compound.
It is important to emphasize that these are computational predictions and require experimental validation. Future work should focus on the synthesis of this compound and its analogs, followed by in vitro and in vivo testing to confirm their biological activity against the identified targets. Nevertheless, the findings of this guide provide a strong rationale for prioritizing the investigation of this compound as a potential antibacterial agent.
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From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. SAMSON Connect. [Link]
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The binding interactions ciprofloxacin against DNA gyrase B (PDB ID: 4f86). ResearchGate. [Link]
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The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). ResearchGate. [Link]
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Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir. ASM Journals. [Link]
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4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]
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8G6O: HIV-1 capsid lattice bound to IP6 and Lenacapavir. RCSB PDB. [Link]
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4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. NCBI. [Link]
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Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
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DNA-topoisomerase IIα-etoposide complex (PDB ID: 5GWK); HB (green...). ResearchGate. [Link]
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3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB. [Link]
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How to generate a 3D molecular structure from a SMILES string. CCDC. [Link]
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Converting SMILES string and 2D ChemDraw structures into 3D molecular struc. Alex K. Chew. [Link]
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Prepare receptor and ligand files for docking using Python scripts. Bioinformatics Review. [Link]
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Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. Cancer Research. [Link]
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Protein-Ligand-Docking. [Link]
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A) EGFR 3D structure with known kinase domain inhibitor gefitinib.... ResearchGate. [Link]
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The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir. PNAS. [Link]
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Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir. mSphere. [Link]
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8V23: Crystal structure of HIV-1 capsid N-terminal domain in the presence of Lenacapavir. RCSB PDB. [Link]
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5GWK: Human topoisomerase IIalpha in complex with DNA and etoposide. RCSB PDB. [Link]
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pdb_00004wkq - wwPDB. [Link]
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Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]
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Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. NIH. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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3QX3: Human topoisomerase IIbeta in complex with DNA and etoposide. RCSB PDB. [Link]
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What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]
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EMDB-29776: HIV-1 capsid lattice bound to IP6 and Lenacapavir. Yorodumi. [Link]
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EMDB-11550: Cryo-EM structure of the Human topoisomerase II alpha DNA-binding.... Yorodumi - PDBj. [Link]
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Binding Free Energy of Gefitinib | Download Table. ResearchGate. [Link]
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Structural and Biochemical Basis of Etoposide-Resistant Mutations in Topoisomerase IIα. MDPI. [Link]
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The IC 50 of etoposide for DNA cleavage depends on the enzyme's.... ResearchGate. [Link]
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Optimizing response to gefitinib in the treatment of non-small-cell lung cancer. PMC. [Link]
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Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice. PNAS. [Link]
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9NX4 - RCSB PDB. [Link]
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Convert SMILES to 3D structure. NovoPro Bioscience Inc.. [Link]
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8v23 - Crystal structure of HIV-1 capsid N-terminal domain in the presence of Lenacapavir - Experimental details - Protein Data Bank Japan. [Link]
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How to prepare 1000 ligands in pdbqt for autodock. YouTube. [Link]
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How do I properly format/convert a .pdb ligand file into .pdbqt using AutoDock Tools?. ResearchGate. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. RCSB PDB. [Link]
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How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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3D structures from molecular formula or SMILES : r/bioinformatics. Reddit. [Link]
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Vina Docking Tutorial. Eagon Research Group. [Link]
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Comparison of the binding energies of gefitinib (∆G gef ) and the.... ResearchGate. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 1,5,6-Trimethylbenzimidazole and Its Positional Isomers
In the landscape of pharmaceutical development, the benzimidazole scaffold is a cornerstone, forming the core of drugs with antiviral, anticancer, and anti-inflammatory properties.[1][2] The precise arrangement of substituents on this heterocyclic system is critical; a minor shift in the position of a methyl group can profoundly alter a molecule's biological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous identification of positional isomers is not merely an academic exercise but a crucial step in quality control and regulatory compliance.
This guide provides an in-depth comparison of 1,5,6-trimethylbenzimidazole and its closely related isomer, 1,4,7-trimethylbenzimidazole. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be leveraged to distinguish between these structurally similar compounds. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide a robust, self-validating analytical framework.
The Structural Challenge: Symmetry vs. Asymmetry
The key to differentiating the 1,5,6- and 1,4,7- isomers lies in their molecular symmetry. The 1,5,6-isomer possesses a plane of symmetry along the C2-N1 bond axis of the benzimidazole core, rendering the protons and carbons at the 4- and 7-positions chemically equivalent. The 1,4,7-isomer lacks this symmetry, resulting in distinct chemical environments for all protons and carbons on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
Expertise & Causality: Why NMR Excels
For ¹H NMR, the number of signals, their chemical shifts (δ), and their coupling patterns in the aromatic region provide a clear fingerprint of the substitution pattern. The symmetrical 1,5,6-isomer is expected to show two singlets for its aromatic protons, as they have no adjacent protons to couple with. In contrast, the asymmetrical 1,4,7-isomer will display two doublets, as its two aromatic protons are adjacent and will split each other's signals (an AX or AB spin system). ¹³C NMR provides complementary information, revealing the number of unique carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed to resolve the signals of both isomers effectively. The choice of a solvent like DMSO-d₆ is deliberate, as it is known to slow down prototropic exchanges that can sometimes complicate benzimidazole spectra.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the benzimidazole sample and dissolve it in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Record spectra on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.[1]
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse sequence (e.g., 'zg30').
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a relaxation delay (d1) of 2 seconds and acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set a spectral width of approximately 200 ppm, centered around 100 ppm.
-
Use a longer relaxation delay (d1) of 5 seconds and acquire a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate using the TMS signal.
Comparative NMR Data
The following table summarizes the expected NMR data based on the principles of chemical shifts and symmetry, drawing from data on analogous compounds like 5,6-dimethylbenzimidazole.[4][5]
| Spectroscopic Feature | This compound (Expected) | 1,4,7-Trimethylbenzimidazole (Expected) | Rationale for Difference |
| ¹H Aromatic Signals | ~7.3 ppm (s, 2H, H4/H7) | ~7.0 ppm (d, 1H, H5), ~6.9 ppm (d, 1H, H6) | Symmetry in the 1,5,6-isomer makes H4 and H7 equivalent (singlet). Asymmetry in the 1,4,7-isomer leads to two distinct, coupled protons (doublets). |
| ¹H N-CH₃ Signal | ~3.7 ppm (s, 3H) | ~3.7 ppm (s, 3H) | The N-methyl environment is similar in both isomers, resulting in a similar chemical shift. |
| ¹H Ar-CH₃ Signals | ~2.3 ppm (s, 6H, C5/C6-CH₃) | ~2.5 ppm (s, 3H, C4-CH₃), ~2.3 ppm (s, 3H, C7-CH₃) | Symmetry in the 1,5,6-isomer makes the two aromatic methyl groups equivalent. They are inequivalent in the 1,4,7-isomer. |
| Number of ¹³C Signals | 8 unique carbons | 10 unique carbons | The plane of symmetry in the 1,5,6-isomer results in fewer unique carbon environments. |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the stability of the molecule and its fragments. While isomers will have the same molecular weight, their fragmentation patterns can differ.
Expertise & Causality: Differentiating by Fragmentation
The primary utility of MS in this context is the confirmation of the molecular formula via the molecular ion peak (M⁺). For benzimidazoles, fragmentation often involves the sequential loss of stable neutral molecules like hydrogen cyanide (HCN).[6] The relative intensities of fragment ions can sometimes differ between isomers due to the influence of substituent positions on bond stabilities and rearrangement pathways.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically <1 µg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.
-
Mass Analysis: Scan a mass range from m/z 40 to 200 to capture the molecular ion and key fragments.
-
Data Acquisition: Record the mass spectrum, noting the mass-to-charge ratio (m/z) and relative abundance of all detected ions.
Comparative MS Data
| Spectroscopic Feature | 1,5,6- and 1,4,7-Trimethylbenzimidazole | Potential Differentiating Feature |
| Molecular Ion (M⁺) | m/z 160 | Identical for both isomers, confirming the molecular formula C₁₀H₁₂N₂.[7] |
| Key Fragment (M-1) | m/z 159 | Loss of a hydrogen radical, often from a methyl group, forming a stable tropylium-like ion. |
| Key Fragment (M-28) | m/z 132 | Loss of HCN from the imidazole ring is a characteristic fragmentation pathway for benzimidazoles.[6][8] |
| Fragment Intensities | May vary | The relative abundance of the M-1 vs. M-28 peaks might differ slightly due to the influence of methyl group positions on the stability of the resulting fragment ions. This is often a subtle difference and requires highly reproducible conditions. |
Infrared (IR) and UV-Visible Spectroscopy: Complementary Techniques
While not as definitive as NMR, IR and UV-Vis spectroscopy can provide supporting evidence for isomeric identity.
Expertise & Causality: Vibrational and Electronic Signatures
IR Spectroscopy probes the vibrational frequencies of chemical bonds. While the overall spectra of the two isomers will be very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from variations in the bending modes of C-H bonds on the substituted benzene ring.[9][10]
UV-Vis Spectroscopy examines electronic transitions within the molecule. The position of the absorption maxima (λ_max) is related to the π-conjugated system. The substitution pattern affects the energy levels of the molecular orbitals, which can lead to slight shifts in λ_max.[2] The choice of solvent can accentuate these differences, a phenomenon known as solvatochromism.[11]
Experimental Protocols
FTIR Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
UV-Vis Spectroscopy:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Create a dilute solution (typically 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).
-
Record the absorption spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length.
Comparative IR and UV-Vis Data
| Technique | Spectroscopic Feature | Expected Observation | Rationale for Difference |
| IR | C-H out-of-plane bending | ~800-900 cm⁻¹ | The 1,5,6-isomer has two adjacent C-H bonds, while the 1,4,7-isomer has isolated C-H bonds. This can lead to subtle but distinct absorption bands in this region. |
| IR | Fingerprint Region | < 1500 cm⁻¹ | Minor differences in the complex vibrational patterns can be used for matching against a reference spectrum. |
| UV-Vis | π → π* transitions | λ_max ~250 nm and ~280-290 nm | The precise λ_max values may shift by a few nanometers between isomers due to the different electronic effects of the methyl groups on the benzimidazole chromophore.[2] |
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable information, a definitive differentiation between this compound and its positional isomers relies on an integrated approach. ¹H NMR spectroscopy stands out as the primary and most conclusive method , offering an unambiguous fingerprint based on the symmetry of the molecule. Mass spectrometry serves to confirm the molecular weight, with potential, albeit subtle, differences in fragmentation. Finally, IR and UV-Vis spectroscopy act as valuable complementary techniques, providing supporting data that reinforces the overall structural assignment. By understanding the causal links between molecular structure and spectral output, researchers can confidently and accurately characterize these critical pharmaceutical building blocks.
References
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Hida, F., Robert, J., & Luu-Duc, C. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]
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Nieto, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 364-373. Available at: [Link]
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Royal Society of Chemistry. (2017). Supplementary Information for Dalton Transactions. Available at: [Link]
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Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(3), 1489-1496. Available at: [Link]
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Nieto, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]
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Abdullah, A. M., & Kh., A. J. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Pharmaceutical and Medical Sciences, 10(1). Available at: [Link]
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Dinçer, S., & Özbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. Available at: [Link]
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Rafiq, M., et al. (2021). Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole-based hydrazones: A synergistic experimental-computational analysis. Journal of Molecular Structure, 1230, 129882. Available at: [Link]
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Kouadri, I., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Chemistry, 4(4), 1435-1453. Available at: [Link]
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(n.d.). Supplementary Information. Available at: [Link]
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PubChem. (n.d.). 5,6-Dimethylbenzimidazole. National Center for Biotechnology Information. Available at: [Link]
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Mendes, S. R., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1361. Available at: [Link]
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Nawrocka, W., et al. (2017). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 22(11), 1935. Available at: [Link]
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Yilmaz, B., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(2), 856. Available at: [Link]
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NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. Available at: [Link]
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CAS. (n.d.). 2,5,6-Trimethylbenzimidazole. CAS Common Chemistry. Available at: [Link]
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Singh, V., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports, 15. Available at: [Link]
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Reddy, T. J., et al. (2012). Design and synthesis of positional isomers of 1-alkyl-2- trifluoromethyl-5 or 6-substituted benzimidazoles and their antimicrobial activity. Medicinal Chemistry Research, 22(3), 1215-1225. Available at: [Link]
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(n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]
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SpectraBase. (n.d.). 5,6-Dimethyl-1H-benzimidazole. Wiley. Available at: [Link]
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Mendes, S. R., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c). Retrieved from ResearchGate. Available at: [Link]
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A Comparative Guide to Purity Assessment of 1,5,6-Trimethylbenzimidazole: HPLC vs. NMR
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is not merely a procedural step but a cornerstone of scientific rigor and patient safety. For novel heterocyclic compounds such as 1,5,6-Trimethylbenzimidazole, a molecule of interest in medicinal chemistry, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth, comparative analysis of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for this compound
This compound, as a substituted benzimidazole, belongs to a class of compounds renowned for their diverse biological activities.[1] Impurities, which can be unreacted starting materials, byproducts, or degradation products, can significantly impact the compound's efficacy, toxicity, and overall safety profile.[2] Therefore, the choice of analytical methodology for purity determination is a critical decision in the development workflow.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of pharmaceutical analysis, revered for its high resolving power and sensitivity in separating and quantifying components of a mixture.[3] For a molecule like this compound, a reversed-phase HPLC method is the most logical starting point due to the compound's moderate polarity.
The "Why" Behind the HPLC Method Design
The selection of HPLC parameters is a carefully considered process aimed at achieving optimal separation of the main compound from any potential impurities. The rationale for a typical method for this compound would be as follows:
-
Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules based on their hydrophobicity.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic or trifluoroacetic acid to ensure sharp peaks for the basic benzimidazole) and an organic solvent like acetonitrile or methanol is employed.[5][6] This gradient approach ensures that both more polar and less polar impurities are effectively eluted and resolved from the main peak.
-
Detection: A UV detector is the most common choice for chromophoric molecules like benzimidazoles. The detection wavelength is typically set at the absorbance maximum of the compound to achieve the highest sensitivity.[7]
Potential Impurities in this compound Synthesis
Understanding the synthetic route is crucial for anticipating potential impurities. A common synthesis for substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[8][9] For this compound, this would likely involve 4,5-dimethyl-1,2-phenylenediamine and acetic acid or a related derivative. Potential impurities could include:
-
Unreacted 4,5-dimethyl-1,2-phenylenediamine.
-
Incompletely N-methylated analogs (5,6-dimethylbenzimidazole).
-
Over-alkylated or di-substituted byproducts.[10]
-
Oxidation products of the starting diamine.[10]
dot
Caption: Workflow for qNMR Purity Assessment.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Strength | High-resolution separation of components. High sensitivity. | Definitive structural elucidation. Absolute quantification without impurity standards. |
| Purity Assessment | Relative purity based on peak area percentage. | Relative purity by signal integration; Absolute purity (qNMR) with an internal standard. |
| Impurity Identification | Requires mass spectrometry (LC-MS) or collection of fractions for further analysis. | Can often identify impurities directly from the spectrum if they are present in sufficient quantity and their structures are known or can be deduced. |
| Throughput | Higher, with typical run times of 15-30 minutes. | Lower, especially for qNMR which requires long relaxation delays. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Experimental Protocols
HPLC Purity Assay of this compound (Hypothetical)
This protocol is a representative starting point and would require validation according to ICH guidelines.
[11][12][13]1. Instrumentation and Materials:
- HPLC system with a UV detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
- This compound reference standard (of known purity).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (hypothetical, requires experimental determination).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
¹H-NMR Purity Assay of this compound (Hypothetical)
This protocol outlines a standard approach for purity assessment by ¹H-NMR.
-
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).
-
NMR tubes.
-
-
Sample Preparation (for qNMR):
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) is critical for quantitative accuracy.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation: [14] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Conclusion: An Orthogonal Approach for Unwavering Confidence
Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each with its distinct advantages. HPLC provides exceptional separation and sensitivity, making it ideal for detecting trace impurities. NMR, particularly qNMR, offers the ability to perform absolute quantification and provide structural confirmation, acting as a primary analytical method.
[2][15]For the highest level of confidence in the purity of this compound, a dual, orthogonal approach is recommended. The high-resolution separation capabilities of HPLC complement the definitive structural and quantitative information provided by NMR. This combined strategy ensures a comprehensive and robust purity assessment, which is indispensable for advancing drug discovery and development programs with scientific integrity.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Purity by Absolute qNMR Instructions. Retrieved from [Link]
- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621.
- Supplementary Information. (n.d.). Spectral data of synthesized compounds.
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University of Ottawa. (2020). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
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Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
- Shrivastava, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 10-15.
- Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2(R1).
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701). Retrieved from [Link]
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- Krishnaiah, Y. S. R., et al. (2002). Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma. Asian Journal of Chemistry, 14(2), 957-960.
- Farahat, A. A., et al. (2021). Facile synthesis of Benzobisimidazole and Bibenzimidazole‐based bisnitriles as potential precursors for DNA minor groove binders. Journal of Heterocyclic Chemistry, 58(12), 2416-2423.
- Zhang, X., et al. (2014). Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c).
- Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097.
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- Ilieva, V., et al. (2022). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 27(19), 6527.
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A Comparative Guide to the Performance of 1,5,6-Trimethylbenzimidazole-Based Probes
For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of the performance of probes based on the 1,5,6-trimethylbenzimidazole scaffold against other common alternatives, supported by experimental data and detailed protocols.
The benzimidazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and drug development due to its versatile pharmacological activities.[1][2] Its derivatives have been extensively explored for a wide range of applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][3] In the realm of molecular probes, the benzimidazole core offers a robust framework for the design of fluorescent sensors for various analytes, including metal ions and pH.[4][5][6] The this compound moiety, in particular, provides a unique structural and electronic foundation, influencing the photophysical properties of the resulting probes.
Key Performance Metrics for Fluorescent Probes
The efficacy of a fluorescent probe is not defined by a single parameter but rather by a combination of key performance indicators (KPIs). Understanding these metrics is essential for selecting the optimal probe for a specific application.
-
Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7][8] A higher quantum yield translates to a brighter probe, which is crucial for detecting low-concentration analytes and minimizing excitation light intensity to reduce phototoxicity in live-cell imaging.[9]
-
Photostability: This refers to the ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is critical for long-term imaging experiments and quantitative measurements.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption (excitation) and emission spectra. A larger Stokes shift is desirable as it minimizes self-absorption and allows for more effective separation of the excitation and emission signals, improving the signal-to-noise ratio.
-
Selectivity and Specificity: In the context of sensor probes, selectivity refers to the ability of a probe to preferentially bind to the target analyte over other potentially interfering species.[10] Specificity implies a singular, exclusive interaction. High selectivity is paramount for accurate detection and quantification in complex biological environments.[11]
-
Cell Permeability and Toxicity: For live-cell imaging, probes must be able to cross the cell membrane to reach their target.[12] Furthermore, they should exhibit minimal cytotoxicity to ensure that the observed biological processes are not perturbed by the probe itself.[5]
Comparative Analysis of this compound Probes vs. Alternatives
To provide a clear performance benchmark, we compare a hypothetical this compound-based probe with several widely used classes of fluorescent dyes. The data presented in the table below is a representative compilation from various sources and should be considered as a general guide.
| Fluorophore Class | Typical Quantum Yield (Φf) | Photostability | Stokes Shift (nm) | Common Applications | Key Advantages | Key Disadvantages |
| This compound Derivative | 0.4 - 0.7 | Moderate to High | 40 - 80 | pH sensing, metal ion detection, bio-imaging | Good environmental sensitivity, tunable properties | Performance is highly dependent on substitution |
| Fluorescein | 0.95 (in 0.1 M NaOH)[13] | Low | ~20 | General labeling, pH indication | High quantum yield, water soluble | pH sensitive, poor photostability |
| Rhodamine (e.g., Rhodamine 6G) | 0.94 (in EtOH)[13] | High | ~25 | General labeling, single-molecule imaging | High photostability and brightness | Can be prone to self-quenching at high concentrations |
| BODIPY Dyes | 0.5 - 0.9 | High | 15 - 30 | Lipophilic staining, fluorescent labeling | High photostability, sharp emission peaks | Generally small Stokes shift, less soluble in aqueous media |
| Cyanine Dyes (e.g., Cy5) | 0.2 - 0.4 | Moderate | 20 - 40 | Near-infrared (NIR) imaging, DNA staining | Emission in the NIR window minimizes autofluorescence[14] | Can be susceptible to photobleaching, lower quantum yields |
Justification for Comparison: The selected alternatives represent some of the most established and widely utilized classes of fluorescent probes in biological research.[15] Fluorescein and Rhodamine are classic examples of bright and photostable dyes, respectively. BODIPY dyes are known for their sharp spectra and high photostability, while Cyanine dyes are crucial for applications requiring near-infrared imaging to reduce cellular autofluorescence and enhance tissue penetration.[12][14]
Experimental Protocols for Performance Benchmarking
To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring key performance indicators.
The comparative method, as described by Williams et al., is a reliable technique for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[16]
Principle: Solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[16]
Materials:
-
Test Probe (e.g., this compound derivative)
-
Quantum Yield Standard (e.g., Rhodamine 101, Quinine Sulfate)[7]
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer
-
Fluorometer
-
10 mm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test probe and the quantum yield standard in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test probe and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[16]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum using the fluorometer, ensuring identical excitation wavelength and instrument settings for both the test probe and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test probe and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the test probe (Φf_test) can be calculated using the following equation:
Φf_test = Φf_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the plots for the test probe and the standard, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test probe and the standard (if different).
-
Causality Behind Experimental Choices: The use of a reference standard of known quantum yield provides a reliable benchmark, minimizing the need for absolute measurements which can be technically challenging.[8][17] Maintaining a low absorbance (A < 0.1) is crucial to prevent the inner filter effect, where the emitted fluorescence is reabsorbed by other probe molecules in the solution, leading to an underestimation of the quantum yield.[16]
Principle: The photostability of a fluorescent probe is assessed by measuring the decrease in its fluorescence intensity over time under continuous illumination.
Materials:
-
Test Probe and a reference probe (e.g., a known photostable dye)
-
Fluorescence microscope with a suitable light source and filter set
-
Live-cell imaging chamber or a sealed microscope slide
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare cells stained with the test probe or a solution of the probe immobilized in a polymer film on a microscope slide.
-
Initial Imaging: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light.
-
Time-Lapse Imaging: Acquire a series of fluorescence images at regular intervals over a set period.
-
Data Analysis: Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image of the time series.
-
Plot Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve is indicative of the probe's photostability. A slower decay signifies higher photostability.
-
Comparison: Compare the photobleaching curve of the test probe with that of a known photostable reference dye under identical conditions.
Self-Validating System: By comparing the photobleaching rate of the this compound-based probe to a well-characterized photostable dye under the same experimental conditions, the protocol inherently validates the observed photostability. Any variations due to fluctuations in the light source intensity will affect both probes equally, allowing for a robust relative comparison.
Visualizations
Caption: Workflow for relative quantum yield determination.
Caption: Decision tree for selecting a suitable fluorescent probe.
Conclusion and Future Outlook
Probes based on the this compound scaffold represent a promising class of fluorescent sensors with tunable photophysical properties. Their performance, particularly in terms of environmental sensitivity, makes them valuable tools for detecting specific analytes like metal ions and for pH sensing.[4][5][6] While they may not always surpass the sheer brightness of dyes like fluorescein, their potential for high selectivity and tailored functionality offers a significant advantage in complex biological systems.
The continued development of novel benzimidazole derivatives is an active area of research.[18][19] Future efforts will likely focus on enhancing their photostability, increasing their quantum yields, and expanding the range of analytes they can detect. As our understanding of the structure-property relationships in these molecules deepens, we can expect the emergence of next-generation probes with even greater performance and utility in both fundamental research and clinical diagnostics.
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- New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI.
- Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5,6-Trimethylbenzimidazole
This guide provides essential safety and logistical information for the proper disposal of 1,5,6-trimethylbenzimidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory awareness. Our goal is to empower laboratory personnel with the knowledge to manage chemical waste safely and effectively, building a foundation of trust through technical expertise.
Hazard Assessment & The Precautionary Principle
Benzimidazole and its derivatives are known to possess biological activity and can present several hazards. Analogous compounds are classified as harmful if swallowed, capable of causing serious skin and eye irritation, and potentially causing respiratory irritation.[1][2][3][4] Therefore, this compound must be managed as a hazardous chemical waste to mitigate potential risks to personnel and the environment. All disposal procedures must strictly adhere to local, state, and federal regulations for hazardous waste.[1][5][6]
Immediate Safety Protocols: Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.
-
Rationale: These measures create multiple barriers between the chemical and the handler, minimizing exposure routes such as inhalation, ingestion, and dermal contact.
Essential PPE & Controls:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A standard lab coat is required to protect against splashes.
-
Work Area: All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][7]
Waste Characterization and Segregation
Proper disposal begins with correct identification and segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[8]
What to Collect as this compound Waste:
-
Unused or expired pure this compound solid.
-
Solutions containing the compound.
-
Grossly contaminated materials (e.g., weighing paper, spatulas).
-
Contaminated disposable labware (e.g., pipette tips, centrifuge tubes).
-
The initial solvent rinsate from decontaminating glassware.[1][8]
Segregation Protocol:
-
Establish a dedicated hazardous waste container specifically for this compound waste.
-
Do not mix this waste with other chemical streams, such as halogenated solvents, aqueous heavy metals, or strong oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][9]
-
Solid and liquid wastes should be collected separately.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance from waste generation to final pickup.
Step 1: Waste Collection
-
Solid Waste: Carefully transfer unused solid compound, contaminated weighing boats, and wipes into a designated, compatible waste container. Avoid generating dust.[2] If a significant amount of dust is possible, consider lightly dampening the material with a suitable solvent like ethanol to minimize aerosolization.[10]
-
Liquid Waste: Collect all solutions and the first rinsate from container decontamination in a separate, compatible liquid waste container.[8][11]
Step 2: Container Selection and Labeling
-
Selection: Use a container made of a material chemically compatible with benzimidazoles and any solvents used (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass bottle for solutions). The container must have a secure, leak-proof screw-top cap.[12]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must clearly state:
Step 3: Interim Waste Storage
-
Location: Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.[1]
-
Containment: Place liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[8]
-
Cap Sealing: The container must be kept tightly sealed at all times, except when you are actively adding waste.[12] Evaporation is not an acceptable method of waste disposal.[8][9]
Step 4: Decontamination of Empty Containers
-
Rationale: Empty containers that once held this compound must be decontaminated to be disposed of as non-hazardous waste. This prevents the introduction of hazardous chemicals into the regular waste stream.
-
Procedure:
-
Thoroughly empty any remaining solid or liquid from the original product container into the appropriate hazardous waste container.[11]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinsate as hazardous waste in your designated this compound liquid waste container.[1][8] Depending on local regulations, subsequent rinsates may also need to be collected. Consult your EHS department for specific guidance.
-
After thorough rinsing and air-drying, deface or remove the original label to prevent reuse.[1][11] The decontaminated container can now be disposed of according to your institution's guidelines for clean labware.
-
Step 5: Final Disposal Arrangements
-
Coordination: Never dispose of this compound waste down the drain or in the regular trash.[1][5]
-
Pickup: Arrange for the pickup and disposal of the full hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Follow your institution's procedures for requesting a waste pickup.[11]
Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.
-
Contain & Clean:
-
For solid spills, gently dampen the material with 60-70% ethanol to prevent it from becoming airborne.[10]
-
Carefully sweep or wipe up the dampened material using absorbent paper or pads.[10]
-
Place all cleanup materials into your designated hazardous waste container.
-
Clean the spill area with a solvent-dampened cloth (e.g., ethanol), followed by soap and water.[10]
-
-
Dispose: Ensure all contaminated cleaning materials are disposed of as hazardous waste.
Summary of Hazard Data (Based on Analogs)
This table summarizes the potential hazards of this compound, inferred from the Globally Harmonized System (GHS) classifications of similar benzimidazole compounds.
| Hazard Classification | Category | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. | [1][3][13] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. | [2][3] |
| Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. | [2][3] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for this compound waste management.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the precautionary principle, following a systematic protocol for segregation, collection, and storage, and coordinating with institutional EHS professionals, researchers can ensure that this compound is managed in a manner that is safe, compliant, and scientifically sound.
References
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Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem. 1
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Safety Data Sheet for a Benzimidazole Analog. Sigma-Aldrich. 2
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BENZIMIDAZOLE - CAMEO Chemicals. NOAA. 10
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Safety Data Sheet for 1-Methylbenzimidazole. MedchemExpress.com. 3
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Benzimidazole Safety Information. Santa Cruz Biotechnology. 5
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Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. 6
-
Safety Data Sheet for 5-methyl-1H-Benzimidazole. Thermo Fisher Scientific. 13
-
Safety Data Sheet for 1,2,4-Trimethylbenzene. Sigma-Aldrich.
-
Safety Data Sheet for Benzimidazole. [Source not specified in snippet]. 7
-
Safety Data Sheet for 2H-Benzimidazol-2-one, 1,3-dihydro-. Fisher Scientific. 14
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Safety Data Sheet for 1,2-Dimethylbenzimidazole. MedchemExpress.com. 4
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Hazardous Waste Disposal Guide. Northwestern University. 9
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal. 8
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The NIH Drain Discharge Guide. National Institutes of Health. 15
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. 11
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Safety Data Sheet for 1-Methylbenzimidazole. Fisher Scientific. 16
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Hazardous Waste Disposal Procedures. [Source not specified in snippet]. 12
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A Senior Application Scientist's Guide to Handling 1,5,6-Trimethylbenzimidazole: Essential Safety Protocols and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,5,6-Trimethylbenzimidazole. While comprehensive toxicological data for this specific compound is not extensively published, its structural similarity to other benzimidazole derivatives necessitates a cautious and thorough approach to personal protection. This document synthesizes established safety protocols for related chemical families to build a self-validating system of protection, ensuring that every step is grounded in established expertise and authoritative standards.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from analogous benzimidazole compounds, this compound should be handled as a substance that is potentially harmful and irritating. The primary routes of exposure and associated risks are:
-
Inhalation: Powders can be easily aerosolized, and inhaling dust may cause respiratory tract irritation. Precautionary statements for similar compounds strongly advise against breathing dust[1][2].
-
Skin Contact: Direct contact can cause skin irritation. Some related compounds may also cause allergic skin reactions[2]. Prolonged exposure should always be avoided.
-
Eye Contact: The compound is expected to cause serious eye irritation upon contact.
-
Ingestion: Like many research chemicals, it is considered harmful if swallowed[1][3][4].
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final and most direct barrier between the researcher and the chemical hazard. The following PPE is mandatory for all procedures involving this compound.
Hand Protection: Your First Line of Defense
Chemical-resistant gloves are required for all handling activities.
-
Selection: Nitrile gloves are a suitable choice for incidental contact with solids and solutions. They offer good resistance to a range of chemicals and provide excellent dexterity[5]. For prolonged handling or during spill cleanup, consider wearing a double layer of gloves or a heavier-duty glove[5].
-
Causality: Gloves prevent dermal absorption and skin irritation, which are primary exposure risks[6]. Always inspect gloves for tears or punctures before use and remove them with care to avoid contaminating your skin[3]. Change gloves regularly (e.g., every 30-60 minutes) or immediately if you suspect contamination[6].
Eye and Face Protection: Shielding Against Splashes and Dust
-
Selection: At a minimum, chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166 must be worn[7]. If there is a significant risk of splashing, a face shield should be used in conjunction with safety goggles[5].
-
Causality: This protects against airborne dust particles and potential splashes of solutions, which can cause serious eye irritation[8].
Body Protection: Preventing Contamination of Personal Clothing
-
Selection: A long-sleeved, impermeable laboratory coat is required. Ensure the cuffs are snug around the wrist, which can be overlapped by the cuffs of your gloves for complete coverage[6].
-
Causality: The lab coat protects your skin and personal clothing from contamination by dust or spills. Contaminated clothing must be removed immediately and decontaminated before reuse[7].
Respiratory Protection: A Critical Barrier Against Inhalation
-
Selection & Causality: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood or other ventilated enclosure[2]. This engineering control is the primary method for preventing respiratory exposure. If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator is required[2][6]. For dusts, a particulate respirator (e.g., N95) may be sufficient, but a risk assessment should be performed[6].
Operational Plan: From Preparation to Disposal
A systematic workflow minimizes risk and ensures all safety measures are implemented correctly.
Step-by-Step Safe Handling Workflow
-
Preparation & Pre-Handling Check:
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Locate the nearest emergency shower and eyewash station[9].
-
Don all required PPE as detailed in Section 2.
-
-
Handling the Compound (in Fume Hood):
-
Post-Handling & Decontamination:
-
Thoroughly clean the work area, including the balance and any spatulas used. Decontaminate surfaces with a suitable solvent (e.g., 70% ethanol), collecting the rinsate as hazardous waste[11].
-
Carefully doff PPE, removing gloves last to avoid cross-contamination.
-
-
Hand Hygiene:
-
Wash hands thoroughly with soap and water after removing PPE[12].
-
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Emergency & Disposal Plans
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Procedures: Spill Response
This plan is for small spills of solid material (<1 gram) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[13].
-
Alert & Isolate: Alert personnel in the immediate area. Close the lab door to prevent the spread of dust[10].
-
Don PPE: Wear double nitrile gloves, safety goggles, a face shield, a lab coat, and a respirator if not already wearing one[14].
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization[10][15]. Do not dry sweep.
-
Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container[15].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Place all cleaning materials into the hazardous waste container[11].
-
Dispose: Label the container as "Hazardous Waste" with the full chemical name and dispose of it according to your institution's EHS guidelines[11].
First Aid for Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water[3]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet for a related compound[1][4].
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Solid Waste: All unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, spill cleanup debris), must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container[11].
-
Liquid Waste: Solvents and solutions containing the compound must be collected as liquid hazardous chemical waste[11]. Never pour this waste down the drain[11][16]. The first rinse of any contaminated glassware should also be collected as hazardous waste[17].
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid hazardous waste container[11].
-
Labeling & Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard pictograms. Store waste in a designated satellite accumulation area away from incompatible materials[17].
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Summary of PPE Recommendations
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Nitrile Gloves (Single Pair) | Safety Goggles | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Nitrile Gloves (Single Pair) | Safety Goggles | Lab Coat | Required: Chemical Fume Hood |
| Handling Dilute Solutions | Nitrile Gloves | Safety Goggles | Lab Coat | Not required if handled in hood |
| Small Spill Cleanup | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Required: NIOSH-approved respirator |
This guide provides a comprehensive framework for mitigating the risks associated with handling this compound. Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Arkema. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- ASHP Publications. (n.d.). Personal Protective Equipment.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- MedchemExpress.com. (2025). Safety Data Sheet.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2021). Safety Data Sheet.
- BenchChem. (2025). Proper Disposal and Handling of TMBIM6 Antagonist-1.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Acros Organics. (2025). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- National Institutes of Health. (2025). The NIH Drain Discharge Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
